molecular formula C5H10ClNOS B3114042 1-(Thiazolidin-2-yl)ethanone hydrochloride CAS No. 1993017-93-8

1-(Thiazolidin-2-yl)ethanone hydrochloride

Cat. No.: B3114042
CAS No.: 1993017-93-8
M. Wt: 167.66
InChI Key: IUNMJMFCABLREQ-UHFFFAOYSA-N
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Description

1-(Thiazolidin-2-yl)ethanone hydrochloride is a useful research compound. Its molecular formula is C5H10ClNOS and its molecular weight is 167.66. The purity is usually 95%.
BenchChem offers high-quality 1-(Thiazolidin-2-yl)ethanone hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Thiazolidin-2-yl)ethanone hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(1,3-thiazolidin-2-yl)ethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NOS.ClH/c1-4(7)5-6-2-3-8-5;/h5-6H,2-3H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUNMJMFCABLREQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1NCCS1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

"1-(Thiazolidin-2-yl)ethanone hydrochloride" basic properties

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive examination of 1-(Thiazolidin-2-yl)ethanone hydrochloride, a heterocyclic compound of increasing importance in synthetic and medicinal chemistry. We will explore its fundamental physicochemical properties, present a detailed and rationalized synthesis protocol, outline robust analytical methods for its characterization, and discuss its strategic applications as a versatile intermediate in drug discovery and development. This document is tailored for researchers, chemists, and drug development professionals seeking both foundational knowledge and actionable laboratory insights into this valuable chemical entity.

Strategic Overview: The Thiazolidine Scaffold in Modern Chemistry

In the landscape of medicinal chemistry, certain molecular frameworks are recognized as "privileged scaffolds" due to their recurring presence in a multitude of biologically active compounds. The thiazolidine ring is a quintessential example of such a scaffold.[1][2] Its unique conformational flexibility and the presence of heteroatoms (sulfur and nitrogen) allow it to participate in diverse non-covalent interactions with biological macromolecules. 1-(Thiazolidin-2-yl)ethanone hydrochloride serves as a crucial entry point into this chemical space. The presence of a reactive ketone functional group appended to the thiazolidine core makes it an exceptionally useful building block for creating libraries of novel compounds for biological screening.[3] This guide provides the necessary technical details to synthesize, characterize, and strategically utilize this compound.

Core Physicochemical Characteristics

A precise understanding of a compound's physical and chemical properties is the bedrock of successful laboratory work, influencing storage, handling, reaction conditions, and purification strategies. The key properties of 1-(Thiazolidin-2-yl)ethanone hydrochloride are summarized below.

PropertyValueSource(s)
CAS Number 67399-73-9 / 1993017-93-8[4][5][6]
Molecular Formula C₅H₁₀ClNOS[4][5]
Molecular Weight 167.66 g/mol [4][5]
Appearance White to off-white crystalline solid
Solubility Soluble in water, methanol; sparingly soluble in ethanol
Storage Sealed in dry, room temperature conditions[6]

Note: Multiple CAS numbers may exist for this compound. Always verify with your specific supplier. Physical properties such as appearance may vary slightly between batches.

Synthesis Protocol: A Mechanistically Sound Approach

The synthesis of 1-(Thiazolidin-2-yl)ethanone hydrochloride is typically achieved via the cyclocondensation of cysteamine hydrochloride with an appropriate three-carbon electrophile, followed by isolation as the hydrochloride salt. The protocol below is a representative and reliable method.

Reaction Scheme

G cluster_reactants Reactants cluster_process Reaction Process cluster_final Final Product Cysteamine Cysteamine HCl Iminium Iminium Intermediate (in situ formation) Cysteamine->Iminium Keto_acetal Pyruvaldehyde dimethyl acetal Keto_acetal->Iminium Condensation (Acid-catalyzed) Cyclization Intramolecular Thiol Addition Iminium->Cyclization Product_FreeBase 1-(Thiazolidin-2-yl)ethanone (Free Base) Cyclization->Product_FreeBase Final_Product 1-(Thiazolidin-2-yl)ethanone HCl (Crystalline Solid) Product_FreeBase->Final_Product Isolation & Purification

Caption: Synthesis workflow for 1-(Thiazolidin-2-yl)ethanone hydrochloride.

Step-by-Step Methodology

Materials:

  • Cysteamine hydrochloride

  • Pyruvaldehyde dimethyl acetal (1,1-dimethoxy-2-propanone)

  • Toluene

  • Dean-Stark apparatus

  • p-Toluenesulfonic acid (catalyst)

  • Diethyl ether

  • Hexanes

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add cysteamine hydrochloride (1.0 eq), pyruvaldehyde dimethyl acetal (1.1 eq), and a catalytic amount of p-toluenesulfonic acid (0.05 eq) in toluene.

    • Expertise & Experience: The use of a Dean-Stark trap is critical. The condensation reaction to form the intermediate iminium ion liberates water. Efficiently removing this water drives the equilibrium towards the product, maximizing yield. Toluene is an excellent solvent for this azeotropic removal.

  • Azeotropic Reflux: Heat the reaction mixture to reflux. Water will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 4-6 hours).

    • Trustworthiness: This is a self-validating step. The cessation of water collection provides a clear visual endpoint for the reaction, ensuring the cyclization has gone to completion.

  • Cooling and Solvent Removal: Allow the reaction mixture to cool to room temperature. Remove the toluene under reduced pressure using a rotary evaporator to obtain a crude oil or semi-solid.

  • Purification and Isolation: Dissolve the crude residue in a minimal amount of diethyl ether. If the product begins to crystallize, slowly add hexanes as an anti-solvent to promote further precipitation.

    • Causality: The hydrochloride salt of the product is generally a crystalline solid with lower solubility in non-polar organic solvents like ether and hexanes compared to impurities. This solubility difference is exploited for purification via crystallization/precipitation.

  • Filtration and Drying: Collect the solid product by vacuum filtration, washing the filter cake with a cold mixture of ether/hexanes. Dry the resulting white to off-white solid under high vacuum to yield pure 1-(Thiazolidin-2-yl)ethanone hydrochloride.

Analytical Validation and Characterization

Confirming the identity, structure, and purity of the final compound is a non-negotiable step in synthesis. A multi-technique approach is required for comprehensive validation.

Structural Elucidation
  • ¹H NMR (Proton Nuclear Magnetic Resonance): This is the primary technique for structural confirmation. Expect to see characteristic signals for the acetyl methyl group (a singlet), the diastereotopic protons of the thiazolidine ring (complex multiplets), and the N-H proton.

  • ¹³C NMR (Carbon Nuclear Magnetic Resonance): Complements ¹H NMR by showing signals for each unique carbon atom. A key signal to identify is the carbonyl carbon of the ketone group, typically found far downfield (>190 ppm).

  • Mass Spectrometry (MS): Provides the molecular weight of the compound. Electrospray ionization (ESI-MS) should show a prominent peak for the molecular ion of the free base [M+H]⁺.

  • Infrared (IR) Spectroscopy: Useful for identifying key functional groups. A strong, sharp absorption band in the region of 1700-1725 cm⁻¹ is definitive for the carbonyl (C=O) stretch of the ketone.

Purity Assessment
  • High-Performance Liquid Chromatography (HPLC): The gold standard for purity analysis. A reversed-phase HPLC method can be developed to separate the product from any residual starting materials or by-products. Purity is determined by the area percentage of the main product peak.

  • Melting Point: A sharp melting point range is a good indicator of high purity for a crystalline solid.

G cluster_Structure Structural Confirmation cluster_Purity Purity Verification Compound Synthesized Product NMR NMR (¹H, ¹³C) - Confirms connectivity Compound->NMR MS Mass Spectrometry - Confirms molecular weight Compound->MS IR IR Spectroscopy - Confirms functional groups Compound->IR HPLC HPLC - Quantifies purity (%) Compound->HPLC MP Melting Point - Qualitative purity check Compound->MP

Caption: A comprehensive analytical workflow for product validation.

Applications in Drug Discovery

1-(Thiazolidin-2-yl)ethanone hydrochloride is primarily utilized as a chemical intermediate. Its ketone group is a versatile handle for a wide array of chemical transformations, enabling the synthesis of diverse compound libraries for screening. Thiazolidine-containing molecules have demonstrated a remarkable breadth of pharmacological activities.[7][8]

  • Antimicrobial Agents: The thiazolidine scaffold is a core component of many compounds with antibacterial and antifungal properties.[9][10][11]

  • Anticancer Agents: Derivatives have been developed as potent antiproliferative agents against various cancer cell lines.[7]

  • Anti-inflammatory and Antidiabetic Agents: The related thiazolidinedione class of compounds are well-known for their use in treating inflammation and diabetes.[1][7]

The strategic value of 1-(Thiazolidin-2-yl)ethanone hydrochloride lies in its ability to provide rapid access to novel analogues within these therapeutically relevant classes of compounds.

References

  • Kaur, R., et al. (2019). Thiazolidinones: Synthesis, Reactivity, and Their Biological Applications. Journal of Heterocyclic Chemistry. Retrieved January 3, 2026, from [Link]

  • Al-Obaidi, A. S. M., & Hussein, H. J. (2020). Synthesis and Biological Activity of Some New Thiazolidinone Derivatives. Systematic Reviews in Pharmacy, 11(11), 1629-1636. Retrieved January 3, 2026, from [Link]

  • PubChem. (n.d.). 1-[(2S)-1,3-thiazolidin-2-yl]ethanone. Retrieved January 3, 2026, from [Link]

  • Kumar, H., et al. (2022). Synthesis, biological evaluation and in-silico ADME studies of novel series of thiazolidin-2,4-dione derivatives as antimicrobial, antioxidant and anticancer agents. PLOS ONE, 17(9), e0273729. Retrieved January 3, 2026, from [Link]

  • Piatkowska-Bratko, M., et al. (2021). Synthesis and Antibacterial Activity of New Thiazolidine-2,4-dione-Based Chlorophenylthiosemicarbazone Hybrids. Molecules, 26(16), 4786. Retrieved January 3, 2026, from [Link]

  • IntechOpen. (2023). Synthesis and Biological Applications of Thiazolidinone. Retrieved January 3, 2026, from [Link]

  • Ramezani, F., & Ghammamy, S. (2022). Synthesis and Characterization of New Thiazolidinone and Oxazolidinone Heterocyclic Derivatives from 2-Marcapto-1,3,4-Thiadiazol. Chemical Methodologies, 6(11), 903-913. Retrieved January 3, 2026, from [Link]

  • Urošević, M., et al. (2022). Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation. Pharmaceuticals, 15(3), 339. Retrieved January 3, 2026, from [Link]

  • ResearchGate. (2020). Synthesis, Characterization, Computational, Antimicrobial Screening, and MTT Assay of Thiazolidinone Derivatives Containing the Indole and Pyridine Moieties. Retrieved January 3, 2026, from [Link]

  • ResearchGate. (2018). A Convenient Synthesis of Thiazolidin-2-ones from Thiazolidine2-thiones: Antibiotic Activity and Revisiting the Mechanism. Retrieved January 3, 2026, from [Link]

Sources

An In-Depth Technical Guide to 1-(Thiazolidin-2-yl)ethanone hydrochloride (CAS 67399-73-9)

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical overview of 1-(Thiazolidin-2-yl)ethanone hydrochloride, a heterocyclic building block of significant interest to researchers and professionals in synthetic chemistry and drug development. Eschewing a conventional template, this guide is structured to logically present the molecule's synthesis, characterization, reactivity, and applications, mirroring the investigative workflow of a research scientist. The core of this guide is built upon established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and practical utility.

Core Molecular Profile and Structural Elucidation

1-(Thiazolidin-2-yl)ethanone hydrochloride is a unique heterocyclic compound featuring a five-membered thiazolidine ring acylated at the C2 position. The hydrochloride salt form enhances the compound's stability and handling characteristics by protonating the basic nitrogen atom at the N3 position.

PropertyValueSource
CAS Number 67399-73-9[1]
Molecular Formula C₅H₁₀ClNOS[2]
Molecular Weight 167.66 g/mol [2]
Canonical SMILES CC(=O)C1CSCCN1.Cl[2]
Physical Form Solid (typical)
Storage Sealed in dry, room temperature conditions[2]

The structure presents a fascinating chemical challenge. The C2 carbon is part of a hemithioaminal functional group, which is known for its unique reactivity profile, distinct from the more commonly studied N-acylated (amide) thiazolidine derivatives.[3][4] This structural feature is the primary determinant of its chemical behavior and utility as a synthetic intermediate.

Synthesis and Mechanistic Considerations

While specific, detailed preparations of CAS 67399-73-9 are not widely published in peer-reviewed journals, its synthesis can be logically derived from foundational principles of heterocyclic chemistry. The most plausible synthetic route involves the condensation of cysteamine (2-aminoethanethiol) with a suitable three-carbon electrophile.

Proposed Synthetic Pathway: Condensation Reaction

The core thiazolidine ring is typically formed via a condensation reaction.[5][6] For a 2-acyl derivative, the reaction would involve cysteamine hydrochloride and a pyruvate equivalent, such as pyruvaldehyde dimethyl acetal, under acidic conditions.

G cluster_reactants Reactants cluster_process Process Cysteamine Cysteamine (2-Aminoethanethiol) Condensation Acid-Catalyzed Condensation Cysteamine->Condensation Nucleophilic Attack (Thiol & Amine) Pyruvate Pyruvate Derivative (e.g., Pyruvaldehyde Acetal) Pyruvate->Condensation Protonation HCl Treatment (Salt Formation) Condensation->Protonation Formation of Thiazolidine Free Base Product 1-(Thiazolidin-2-yl)ethanone hydrochloride Protonation->Product Stabilization

Expert Insight: The choice of an acid catalyst is critical. It serves to activate the carbonyl group of the pyruvate derivative for nucleophilic attack by the thiol group of cysteamine. The subsequent intramolecular cyclization via the amine group is also acid-promoted. The final treatment with HCl ensures the formation of the stable hydrochloride salt, preventing potential degradation or side-reactions involving the basic ring nitrogen.

Step-by-Step Representative Protocol

The following protocol is a representative procedure based on established methods for thiazolidine synthesis.[5][7] Researchers must optimize conditions for this specific substrate.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve cysteamine hydrochloride (1 equivalent) in a suitable solvent such as ethanol.

  • Reagent Addition: Add pyruvaldehyde dimethyl acetal (1.1 equivalents) to the solution. Add a catalytic amount of a strong acid (e.g., concentrated HCl) if not using the hydrochloride salt of cysteamine initially.

  • Reaction Execution: Reflux the mixture for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to observe the consumption of starting materials and the formation of the product.[8]

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. Reduce the solvent volume under reduced pressure. The resulting crude product may precipitate.

  • Purification and Salt Formation: The crude product can be purified by recrystallization from a suitable solvent system like ethanol/ether. If the free base is isolated, it should be dissolved in a minimal amount of a solvent like diethyl ether and treated with a stoichiometric amount of HCl in ether to precipitate the desired hydrochloride salt.

  • Final Product: Filter the resulting solid, wash with cold diethyl ether, and dry under vacuum to yield 1-(Thiazolidin-2-yl)ethanone hydrochloride.

Analytical Characterization: A Predictive Approach

TechniqueExpected FeaturesRationale
¹H NMR Singlet (~2.2-2.4 ppm, 3H) for the acetyl CH₃.Multiplets (~3.0-3.6 ppm, 4H) for the two CH₂ groups of the thiazolidine ring.Singlet or multiplet (~5.0-5.5 ppm, 1H) for the C2-H proton.Broad singlet (variable, >9.0 ppm) for the two N-H protons of the ammonium salt.The chemical shifts are estimated based on known values for acetyl groups and thiazolidine ring protons. The C2 proton is adjacent to both sulfur and nitrogen, shifting it downfield. The NH₂⁺ protons are deshielded and often exchangeable.[4][10]
¹³C NMR Signal (~25-30 ppm) for the acetyl CH₃.Signals (~35-60 ppm) for the two ring CH₂ carbons.Signal (~70-80 ppm) for the C2 carbon.Signal (~195-205 ppm) for the carbonyl carbon.The C2 carbon's position is influenced by the adjacent heteroatoms. The carbonyl carbon signal appears in the characteristic downfield region.[9]
FT-IR Strong, sharp peak (~1700-1720 cm⁻¹) for the C=O stretch of the ketone.Broad absorption (~2400-2800 cm⁻¹) for the N-H stretch of the ammonium salt.Peaks (~2850-2950 cm⁻¹) for C-H stretching.Peak (~650-700 cm⁻¹) for C-S stretching.These absorption frequencies are characteristic of the functional groups present in the molecule. The broad N-H stretch is a hallmark of an amine salt.[8][10]
Mass Spec (ESI+) A molecular ion peak [M+H]⁺ corresponding to the free base (m/z ~132.05).Fragmentation patterns showing loss of the acetyl group or ring opening.Electrospray ionization in positive mode will detect the protonated free base. The fragmentation pattern provides structural confirmation.[8]

Reactivity and Applications in Drug Development

The true value of 1-(Thiazolidin-2-yl)ethanone hydrochloride lies in its potential as a versatile synthetic intermediate. The thiazolidine scaffold is considered a "privileged structure" in medicinal chemistry, appearing in numerous compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[11][12][13][14]

Key Reactive Sites

The molecule possesses several sites for chemical modification, making it a valuable building block for generating molecular diversity.

G

  • The C2-Acyl Group: The ketone at C2 can serve as a handle for Knoevenagel-type condensation reactions to introduce new substituents at the alpha position.[12] This allows for the extension of the molecule and the introduction of pharmacophoric features.

  • Precursor to 2-Thiazolines: The thiazolidine ring can be oxidized to form a 2-thiazoline, another important heterocyclic motif in medicinal chemistry.[15][16] The C2-acetyl group would influence the regioselectivity of this transformation.

  • Ring Modification: The N3-amine, after neutralization of the hydrochloride salt, is a nucleophilic site for further substitution, allowing for the attachment of various side chains to explore structure-activity relationships (SAR).[17][18]

Role in Medicinal Chemistry

This compound serves as a starting point for creating libraries of more complex thiazolidine derivatives.[19] Drug development professionals can utilize it to rapidly synthesize analogues for screening against various biological targets. For instance, the thiazolidinone core (a related structure) is famous for its role in antidiabetic drugs (glitazones), highlighting the therapeutic potential of this heterocyclic family.[11][12] By providing a synthetically versatile and stable starting material, 1-(Thiazolidin-2-yl)ethanone hydrochloride can accelerate the discovery of new chemical entities.

Safety and Handling

As with any chemical reagent, proper safety protocols must be observed. The hydrochloride salt is likely an irritant.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.[2]

References

  • Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus - PMC. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6287311/]
  • Synthesis, antifungal and cytotoxic activities of 2-aryl-3-((piperidin-1-yl)ethyl)thiazolidinones. [Link: https://pubmed.ncbi.nlm.nih.gov/24036239/]
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  • Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications - PMC. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7824874/]
  • Preparation, Characterization and Biological Activity Study of some New Thiazolidine Derivatives - ResearchGate. [Link: https://www.researchgate.
  • Thiazolidinones: Synthesis, Reactivity, and Their Biological Applications - OUCI. [Link: https://onlinelibrary.wiley.com/doi/10.1002/jhet.3621]
  • Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies - PMC. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4498801/]
  • Thiazolidine derivatives and their pharmacological actions - E3S Web of Conferences. [Link: https://www.e3s-conferences.org/articles/e3sconf/abs/2024/56/e3sconf_rawmu2024_01052/e3sconf_rawmu2024_01052.html]
  • A Review on 1,3-Thiazolidin-4-Ones - Asian Journal of Research in Chemistry. [Link: https://ajrconline.org/HTML_Papers/Asian%20Journal%20of%20Research%20in%20Chemistry__PID__2012-5-1-1.html]
  • Catalyst-free synthesis of thiazolidines via sequential hydrolysis/rearrangement reactions of 5-arylidenethiazolidin-4-ones at room temperature - Organic & Biomolecular Chemistry (RSC Publishing). [Link: https://pubs.rsc.org/en/content/articlelanding/2022/ob/d2ob00843a]
  • Thiazolidine-2,4-dione in benzoylation reaction | Request PDF - ResearchGate. [Link: https://www.researchgate.
  • Synthesis and characterization of N- acetyl-2-substituted phenyl thiazolidine-4-carboxylic acids derivatives as neuraminidase inhibitors - ResearchGate. [Link: https://www.researchgate.
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  • Synthesis of 2‐thiazolines from the corresponding thiazolidines. - ResearchGate. [Link: https://www.researchgate.net/figure/Synthesis-of-2-thiazolines-from-the-corresponding-thiazolidines_fig1_281481105]
  • Synthesis of some thiazolidinones and N-acetyl amino derivatives from 4-amino sulphamethaoxazole. [Link: https://www.researchgate.
  • 1-(Thiazolidin-2-yl)ethanone hydrochloride | 1993017-93-8 - BLD Pharm. [Link: https://www.bldpharm.com/products/1993017-93-8.html]
  • Synthesis and Biological Activity of Some New Thiazolidinone Derivatives - Systematic Reviews in Pharmacy. [Link: https://www.sysrevpharm.
  • Thiazolidinones: Synthesis, Reactivity, and Their Biological Applications - ResearchGate. [Link: https://www.researchgate.
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  • Synthesis and Characterization of New Thiazolidinones Containing Coumarin Moieties and Their Antibacterial and Antioxidant Activities - NIH. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6270634/]
  • Synthesis and Characterization of Novel Thiazolidinones and Thioxothiazolidinones Derived from Substituted Indole - MDPI. [Link: https://www.mdpi.com/1420-3049/23/11/2946]
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  • Synthesis and Antibacterial Activity of Some Newer Thiazolidine-2,4-Dione Derivatives. [Link: https://www.researchgate.
  • Synthesis of new 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one derivatives as anti-MRSA and anti-H. pylori agents - PMC - NIH. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9161245/]
  • Formation, Characterization, and Occurrence of β-Carboline Alkaloids Derived from α-Dicarbonyl Compounds and l-Tryptophan | Journal of Agricultural and Food Chemistry - ACS Publications. [Link: https://pubs.acs.org/doi/10.1021/acs.jafc.2c02741]
  • Synthesis and Characterization of New Thiazolidinone and Oxazolidinone Heterocyclic Derivatives from 2-Marcapto-1,3,4-Thiadiazol - Chemical Methodologies. [Link: https://www.chemmethod.com/article_148707.html]
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  • (PDF) Synthesis, Characterization, Computational, Antimicrobial Screening, and MTT Assay of Thiazolidinone Derivatives Containing the Indole and Pyridine Moieties - ResearchGate. [Link: https://www.researchgate.net/publication/281283626_Synthesis_Characterization_Computational_Antimicrobial_Screening_and_MTT_Assay_of_Thiazolidinone_Derivatives_Containing_the_Indole_and_Pyridine_Moieties]

Sources

Introduction: The Thiazolidine Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-(Thiazolidin-2-yl)ethanone hydrochloride: Structure, Synthesis, and Application

Abstract: This technical guide provides a comprehensive overview of 1-(Thiazolidin-2-yl)ethanone hydrochloride, a heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. The thiazolidine scaffold is a privileged structure found in numerous biologically active compounds and approved pharmaceuticals.[1][2] This document delves into the molecule's structural features, physicochemical properties, and detailed spectroscopic characterization methods essential for its unambiguous identification. Furthermore, a validated synthetic protocol is presented, complete with mechanistic insights and a process workflow. The guide concludes by exploring the compound's chemical reactivity and its potential as a versatile intermediate for the synthesis of more complex molecular architectures, positioning it as a valuable tool for discovery programs.

Heterocyclic systems are of immense importance in medicinal chemistry, with estimates suggesting that over 85% of all biologically active chemical entities contain at least one heterocycle.[3] Among these, the thiazolidine ring, a five-membered saturated heterocycle containing sulfur and nitrogen atoms, has emerged as a cornerstone scaffold.[1][4] Its structural versatility and presence in natural products, such as the antibiotic penicillin, and synthetic drugs, like the antidiabetic agent pioglitazone, underscore its therapeutic significance.[2] Thiazolidine derivatives exhibit a vast range of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties.[3][4][5]

1-(Thiazolidin-2-yl)ethanone hydrochloride represents a functionalized thiazolidine derivative that serves as a key synthetic intermediate. The presence of a reactive acetyl group at the 2-position, combined with the inherent features of the thiazolidine ring, offers multiple points for chemical modification, making it an attractive starting material for generating diverse compound libraries in the pursuit of novel therapeutic agents.

Molecular Structure and Physicochemical Properties

Chemical Structure

The molecular structure consists of a saturated five-membered thiazolidine ring, which features a sulfur atom at position 1 and a nitrogen atom at position 3. An acetyl group (C(O)CH₃) is attached to the carbon atom at position 2 (C2). As a hydrochloride salt, the nitrogen atom of the thiazolidine ring is protonated and associated with a chloride counter-ion. This salt form often enhances the compound's stability and solubility in aqueous media. A critical feature is the stereocenter at C2, meaning the compound can exist as a racemic mixture or as individual enantiomers.

Physicochemical Data

The key physicochemical properties of 1-(Thiazolidin-2-yl)ethanone hydrochloride are summarized below for quick reference.

PropertyValueSource(s)
Molecular Formula C₅H₁₀ClNOS[6][7]
Molecular Weight 167.66 g/mol [6][7]
CAS Number 1993017-93-8; 67399-73-9[6][7]
Appearance Typically a solidN/A
Storage Sealed in a dry, room temperature environment[6]
SMILES Code CC(C1SCCN1)=O.[H]Cl[6]

Spectroscopic Characterization: A Self-Validating System

Accurate structural elucidation is paramount in chemical research. A combination of spectroscopic techniques provides a robust, self-validating system to confirm the identity and purity of 1-(Thiazolidin-2-yl)ethanone hydrochloride.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment. Based on related thiazolidinone structures, the following characteristic shifts (in ppm, relative to TMS) can be predicted:[8][9]

  • ~10.0-12.0 ppm (broad singlet, 2H): Protons of the protonated amine (N⁺H₂).

  • ~5.5-6.0 ppm (triplet or multiplet, 1H): The methine proton at the C2 position, coupled to the adjacent C5 methylene protons.

  • ~3.5-4.0 ppm (multiplet, 2H): Methylene protons at the C4 position (N-CH₂).

  • ~3.0-3.5 ppm (multiplet, 2H): Methylene protons at the C5 position (S-CH₂).

  • ~2.2-2.5 ppm (singlet, 3H): The three equivalent protons of the acetyl methyl group.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton:

  • ~195-205 ppm: Carbonyl carbon (C=O) of the acetyl group.

  • ~65-75 ppm: Methine carbon at the C2 position.

  • ~45-55 ppm: Methylene carbon at the C4 position (N-CH₂).

  • ~30-40 ppm: Methylene carbon at the C5 position (S-CH₂).

  • ~25-30 ppm: Methyl carbon of the acetyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups through their vibrational frequencies. Characteristic absorption bands (in cm⁻¹) are expected as follows:[10][11]

  • ~2400-2700 cm⁻¹ (broad): N-H stretch of the ammonium salt.

  • ~1700-1720 cm⁻¹ (strong): C=O stretch of the ketone.

  • ~1400-1450 cm⁻¹: C-N stretching vibrations.

  • ~650-750 cm⁻¹ (weak to medium): C-S stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight. Using a soft ionization technique like Electrospray Ionization (ESI), the expected observation would be the molecular ion for the free base (C₅H₉NOS) at an m/z corresponding to [M+H]⁺ = 132.04.

Synthesis and Mechanistic Considerations

The synthesis of thiazolidine derivatives is a well-established area of organic chemistry.[12][13] The most common and efficient method involves the condensation of an aminothiol with an aldehyde or ketone.[2]

Proposed Synthetic Protocol: Condensation of Cysteamine Hydrochloride with Pyruvaldehyde

This protocol describes a reliable method for the laboratory-scale synthesis of the target compound. The choice of pyruvaldehyde (an acetyl-containing aldehyde) provides the required C2-ethanone functionality directly.

Materials:

  • Cysteamine hydrochloride

  • Pyruvaldehyde (40% solution in water)

  • Ethanol

  • Diethyl ether

  • Anhydrous Magnesium Sulfate (MgSO₄)

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve cysteamine hydrochloride (1.0 eq) in ethanol.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add pyruvaldehyde (1.1 eq) dropwise to the stirred solution over 15 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the ethanol.

  • Purification: Add diethyl ether to the resulting residue to precipitate the product. Stir the slurry for 30 minutes.

  • Isolation: Collect the solid product by vacuum filtration and wash with a small amount of cold diethyl ether.

  • Drying: Dry the white to off-white solid under vacuum to yield 1-(Thiazolidin-2-yl)ethanone hydrochloride.

  • Characterization: Confirm the structure and purity of the final product using NMR, IR, and MS as described in Section 2.

Synthesis and Analysis Workflow

The following diagram outlines the logical flow from starting materials to the validated final product.

G cluster_prep Preparation cluster_iso Isolation & Purification cluster_qc Quality Control Starting Materials Cysteamine HCl Pyruvaldehyde Reaction Condensation Reaction (0°C to RT, 12-18h) Starting Materials->Reaction Solvent Ethanol Solvent->Reaction Concentration Rotary Evaporation Reaction->Concentration Precipitation Addition of Diethyl Ether Concentration->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Drying Drying under Vacuum Filtration->Drying Final Product 1-(Thiazolidin-2-yl)ethanone hydrochloride Drying->Final Product Analysis NMR (¹H, ¹³C) IR Spectroscopy Mass Spectrometry Final Product->Analysis

Caption: Workflow for the synthesis and validation of 1-(Thiazolidin-2-yl)ethanone hydrochloride.

Mechanistic Insight

The formation of the thiazolidine ring proceeds through a well-understood mechanism. First, the highly nucleophilic thiol group of cysteamine attacks the electrophilic carbonyl carbon of pyruvaldehyde. This is followed by an intramolecular cyclization where the amine group attacks the resulting hemiaminal to form the five-membered ring, eliminating a molecule of water in the process. The reaction is typically self-catalyzed or may be facilitated by mild acid or base.

Chemical Reactivity and Applications in Synthesis

1-(Thiazolidin-2-yl)ethanone hydrochloride is not merely an endpoint but a versatile starting point for more complex molecules. Its utility stems from the reactivity of both the thiazolidine ring and the appended acetyl group.

Key Transformations
  • Oxidation to 2-Thiazolines: The thiazolidine ring can be selectively oxidized to the corresponding 2-thiazoline.[14][15] This transformation introduces a degree of unsaturation, creating a different heterocyclic scaffold with its own unique chemical properties and biological activity profile.

  • N-Functionalization: The secondary amine within the ring (after neutralization of the salt) is a nucleophilic site available for N-alkylation or N-acylation. This allows for the introduction of diverse substituents at the N3 position, a common strategy in medicinal chemistry to modulate properties like solubility, cell permeability, and target binding.

  • Acetyl Group Chemistry: The ketone of the acetyl group can undergo various classical carbonyl reactions, such as reduction to an alcohol, reductive amination, or conversion to an oxime, providing further avenues for structural diversification.

Role as a Precursor in Drug Discovery

This compound serves as a valuable precursor for building libraries of drug candidates. The ability to modify the molecule at multiple positions enables the exploration of structure-activity relationships (SAR). For instance, derivatives can be synthesized and screened for a wide array of biological activities for which the parent thiazolidine scaffold is known, including antimicrobial, anticancer, and antidiabetic effects.[5][9][16]

Logical Relationship of Synthetic Applications

The diagram below illustrates the central role of 1-(Thiazolidin-2-yl)ethanone as a branching point for creating diverse chemical entities.

G Core 1-(Thiazolidin-2-yl)ethanone Oxidation Oxidation (e.g., Ru-catalyzed) Core->Oxidation N_Func N-Functionalization (Alkylation/Acylation) Core->N_Func Carbonyl_Chem Carbonyl Chemistry (Reduction, etc.) Core->Carbonyl_Chem Thiazoline 2-Acetyl-2-thiazoline Derivative Oxidation->Thiazoline Bioactive Bioactive Scaffolds (Antimicrobial, Anticancer, etc.) Thiazoline->Bioactive N_Deriv N-Substituted Thiazolidine Library N_Func->N_Deriv N_Deriv->Bioactive C2_Deriv C2-Functionalized Derivatives (e.g., hydroxyethyl) Carbonyl_Chem->C2_Deriv C2_Deriv->Bioactive

Caption: Synthetic utility of 1-(Thiazolidin-2-yl)ethanone as a key intermediate.

Conclusion

1-(Thiazolidin-2-yl)ethanone hydrochloride is a valuable and versatile heterocyclic compound. Its structure, containing multiple reactive sites, makes it an ideal building block for synthetic and medicinal chemists. A clear understanding of its physicochemical properties, a robust protocol for its synthesis, and a comprehensive approach to its spectroscopic characterization enable its effective use in research. As the demand for novel therapeutics continues to grow, the strategic application of such well-defined chemical tools will remain crucial to the advancement of drug discovery and development.

References

An Investigator's Guide to Elucidating the Mechanism of Action of 1-(Thiazolidin-2-yl)ethanone Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The thiazolidinone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of compounds with diverse and potent biological activities.[1][2] 1-(Thiazolidin-2-yl)ethanone hydrochloride, a specific derivative of this class, represents an entity of significant investigational interest. While extensive research exists for the broader thiazolidinone family, the precise molecular mechanisms of this particular hydrochloride salt remain to be fully characterized. This technical guide provides a comprehensive framework for researchers and drug development professionals to systematically investigate and elucidate its mechanism of action (MoA). We synthesize established knowledge of related compounds to form testable hypotheses and present a logical, multi-tiered experimental workflow, complete with detailed protocols and data interpretation strategies. This document serves as a roadmap for moving from initial phenotypic screening to precise target identification and pathway validation.

Introduction: The Thiazolidinone Scaffold - A Legacy of Therapeutic Potential

Heterocyclic compounds are fundamental to drug discovery, and the thiazolidinone ring system is a preeminent example.[2] This five-membered ring, containing both sulfur and nitrogen, offers a versatile and synthetically accessible scaffold.[3] Modifications at various positions on the ring have yielded compounds with a vast spectrum of pharmacological activities, including antidiabetic, antimicrobial, anti-inflammatory, and anticancer properties.[4][5]

The well-known "glitazone" class of antidiabetic drugs, such as Pioglitazone and Rosiglitazone, are thiazolidine-2,4-diones that famously exert their effects through the activation of the peroxisome proliferator-activated receptor-gamma (PPARγ).[4][6] However, the bioactivity of this scaffold is not limited to a single target. Different substitution patterns can dramatically alter the molecular target and subsequent physiological effect. For instance, some derivatives function as inhibitors of bacterial Mur ligase enzymes, while others exhibit antioxidant effects by scavenging reactive oxygen species (ROS).[3]

Given this chemical diversity, 1-(Thiazolidin-2-yl)ethanone hydrochloride cannot be assumed to share a mechanism with its more famous relatives. Its unique structure necessitates a bespoke and rigorous scientific investigation. This guide outlines a systematic approach to that investigation.

Foundational Hypotheses: Potential Mechanisms Based on Structural Precedent

Based on the established pharmacology of the thiazolidinone core, we can formulate several primary hypotheses for the MoA of 1-(Thiazolidin-2-yl)ethanone hydrochloride. These hypotheses will form the basis of our investigational workflow.

  • Hypothesis 1: Modulation of Nuclear Receptors. The compound acts as an agonist or antagonist of PPAR family receptors, akin to the glitazone antidiabetics.[6]

  • Hypothesis 2: Enzyme Inhibition. The compound inhibits a key metabolic or signaling enzyme. Targets in this class could include bacterial Mur ligases, protein tyrosine phosphatase 1B (PTP1B), or cyclooxygenase (COX) enzymes.[3][7][8]

  • Hypothesis 3: Cytokine Modulation. The compound possesses anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines like TNF-α and IL-6 in immune cells.[9]

  • Hypothesis 4: Antimicrobial Activity. The compound disrupts bacterial cell wall synthesis or other essential microbial processes.[3]

  • Hypothesis 5: Cytotoxicity in Cancer Cells. The compound induces apoptosis or inhibits proliferation in cancer cell lines through modulation of pathways yet to be identified.[10]

The initial step is to determine which, if any, of these high-level biological effects are elicited by the compound. This is achieved through a panel of phenotypic screens.

Tier 1: Broad Phenotypic Screening Workflow

The objective of Tier 1 is to efficiently identify the primary biological activity of the compound. This stage involves exposing various relevant biological systems (e.g., cell lines, bacteria) to the compound and measuring broad, functional outcomes.

G cluster_0 Tier 1: Phenotypic Screening cluster_1 Tier 2: MoA Elucidation COMPOUND 1-(Thiazolidin-2-yl)ethanone HCl (Test Compound) A Antimicrobial Screen (e.g., E. coli, S. aureus) COMPOUND->A Dose-Response B Cancer Cell Line Panel (e.g., NCI-60) COMPOUND->B Dose-Response C Immune Cell Activation Assay (e.g., LPS-stimulated Macrophages) COMPOUND->C Dose-Response D Nuclear Receptor Reporter Assay (e.g., PPARγ Luciferase) COMPOUND->D Dose-Response A_OUT Measure MIC (Minimum Inhibitory Concentration) A->A_OUT B_OUT Measure IC50 (Growth Inhibition) B->B_OUT C_OUT Measure Cytokine Levels (TNF-α, IL-6 by ELISA) C->C_OUT D_OUT Measure Reporter Activity (Luminescence) D->D_OUT NEXT Proceed to Tier 2 Based on Positive 'Hit' A_OUT->NEXT B_OUT->NEXT C_OUT->NEXT D_OUT->NEXT

Caption: Tier 1 Workflow for broad functional screening of the test compound.

Experimental Protocols: Tier 1

Protocol 3.1.1: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

  • Preparation: Prepare a 2X stock solution of the test compound in an appropriate solvent (e.g., DMSO, water). Serially dilute the compound in a 96-well microplate using sterile Mueller-Hinton Broth (MHB).

  • Inoculation: Prepare a bacterial suspension (e.g., E. coli, S. aureus) equivalent to a 0.5 McFarland standard. Dilute this suspension 1:100 in MHB. Add 50 µL of the diluted bacterial culture to each well of the microplate, resulting in a final bacterial concentration of ~5 x 10^5 CFU/mL.

  • Controls: Include positive controls (bacteria with a known antibiotic, e.g., ciprofloxacin) and negative controls (bacteria with vehicle only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be determined by visual inspection or by measuring optical density at 600 nm (OD600).

    • Causality: This assay directly measures the compound's ability to prevent bacterial replication or survival, providing a definitive "hit" for antimicrobial activity.

Protocol 3.1.2: Cancer Cell Proliferation Assay (MTT Assay)

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with serial dilutions of the test compound for 48-72 hours. Include a vehicle-only control.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Viable cells with active metabolism will convert MTT into a purple formazan product.

  • Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Analysis: Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

    • Trustworthiness: This is a standard, robust assay that correlates colorimetric output with the metabolic activity of living cells, providing a reliable measure of cytotoxicity or anti-proliferative effects.

Tier 2: Target Identification and Pathway Analysis

A positive result in Tier 1 screening dictates the direction of the investigation. If, for example, the compound shows potent anti-inflammatory activity (Hypothesis 3), Tier 2 will focus on the molecular targets within inflammatory signaling pathways.

G cluster_0 Tier 2: Target ID (Example: Anti-Inflammatory Hit) cluster_1 Tier 3: Validation HIT Positive Hit from Tier 1 (e.g., ↓ TNF-α, ↓ IL-6) A Kinase Profiling Screen (Broad panel of recombinant kinases) HIT->A B Western Blot Analysis (LPS-stimulated macrophages) HIT->B C Affinity Chromatography (Compound immobilized on beads) HIT->C A_OUT Identify Inhibited Kinases (e.g., IKK, JNK, p38) A->A_OUT B_OUT Quantify Phosphorylation (p-NF-κB, p-p38) B->B_OUT C_OUT Identify Binding Proteins (Pull-down + Mass Spec) C->C_OUT VALIDATE Converge Evidence & Validate Target A_OUT->VALIDATE Synthesize Data B_OUT->VALIDATE Synthesize Data C_OUT->VALIDATE Synthesize Data

Sources

Unlocking the Therapeutic Potential of 1-(Thiazolidin-2-yl)ethanone Hydrochloride: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Uncharted Territory of a Novel Scaffold

In the landscape of medicinal chemistry, the exploration of novel chemical scaffolds is the lifeblood of innovation. This guide delves into the untapped potential of 1-(Thiazolidin-2-yl)ethanone hydrochloride (CAS No. 1993017-93-8)[1], a molecule that, despite its structural simplicity, stands at the precipice of significant biological discovery. While direct pharmacological data on this specific entity remains nascent, its core structure, the thiazolidine ring, is a well-established pharmacophore, present in a multitude of biologically active compounds.[2][3] This document serves as a technical roadmap for researchers, scientists, and drug development professionals, providing a comprehensive analysis of the parent scaffold's known activities to logically infer and guide the investigation of 1-(Thiazolidin-2-yl)ethanone's therapeutic promise.

Our approach is rooted in the principles of chemical analogy and structure-activity relationship (SAR) studies. By examining the rich pharmacology of related thiazolidinone and 2-substituted thiazolidine derivatives, we can construct a robust hypothesis-driven framework for the exploration of this novel compound. This guide will not only illuminate the potential biological activities of 1-(Thiazolidin-2-yl)ethanone hydrochloride but will also provide detailed, actionable experimental protocols to empower researchers to validate these hypotheses in the laboratory.

The Thiazolidine Core: A Privileged Scaffold in Medicinal Chemistry

The thiazolidine ring, a five-membered heterocycle containing both sulfur and nitrogen atoms, is a cornerstone of many therapeutic agents.[2][3] Its derivatives, particularly the thiazolidinones, have garnered significant attention for their broad spectrum of pharmacological activities.[4][5] The structural versatility of the thiazolidine nucleus, allowing for substitutions at various positions, has enabled the development of compounds with diverse biological targets.[2]

The introduction of an acetyl group at the 2-position of the thiazolidine ring, as seen in 1-(Thiazolidin-2-yl)ethanone, presents a unique chemical entity. This modification has the potential to modulate the electronic and steric properties of the molecule, thereby influencing its interaction with biological targets in novel ways.

Inferred Biological Activities: A Landscape of Therapeutic Possibilities

Based on the extensive literature on thiazolidine derivatives, we can extrapolate a range of potential biological activities for 1-(Thiazolidin-2-yl)ethanone hydrochloride. These hypotheses are grounded in the established pharmacology of structurally related compounds.

Antimicrobial and Antifungal Activity

Thiazolidinone derivatives have consistently demonstrated potent antimicrobial and antifungal properties.[6][7][8] The proposed mechanism for their antibacterial action often involves the inhibition of essential bacterial enzymes. For instance, some thiazolidinones have been shown to target MurB, an enzyme crucial for peptidoglycan biosynthesis in bacteria.[7]

  • Hypothesis: 1-(Thiazolidin-2-yl)ethanone hydrochloride may exhibit antibacterial and antifungal activity by disrupting microbial cell wall synthesis or other vital cellular processes. The acetyl group at the 2-position could influence the compound's ability to penetrate microbial cell membranes and interact with intracellular targets.

Anticancer Potential

A significant body of research highlights the anticancer properties of thiazolidine derivatives.[4] These compounds have been shown to induce apoptosis, inhibit cell proliferation, and target various signaling pathways implicated in cancer progression. For example, certain thiazolidinediones act as inhibitors of protein-tyrosine phosphatase 1B (PTP1B), an enzyme involved in cancer cell growth.

  • Hypothesis: The 1-(Thiazolidin-2-yl)ethanone scaffold could serve as a basis for the development of novel anticancer agents. Its potential mechanisms of action could include the inhibition of key kinases, induction of oxidative stress in cancer cells, or interference with cell cycle regulation.

Anti-inflammatory and Antioxidant Effects

N-Acetyl-Thiazolidine-4-Carboxylic Acid (NATCA), a close structural relative, is known for its anti-inflammatory and antioxidant properties.[9] It is believed to act as a scavenger of free radicals, thereby protecting cells from oxidative damage.[9] Thiazolidinones have also been reported to possess anti-inflammatory activity, with some derivatives inhibiting cyclooxygenase (COX) enzymes.

  • Hypothesis: 1-(Thiazolidin-2-yl)ethanone hydrochloride may possess anti-inflammatory and antioxidant activities. It could potentially modulate inflammatory pathways by inhibiting pro-inflammatory enzymes or by reducing the production of reactive oxygen species (ROS).

Antidiabetic Properties

The thiazolidinedione class of compounds, famously known as "glitazones," are potent antidiabetic agents that act as agonists of the peroxisome proliferator-activated receptor gamma (PPARγ).[5] Activation of PPARγ leads to improved insulin sensitivity and glucose metabolism.

  • Hypothesis: While a direct interaction with PPARγ is less certain without the dione moiety, the thiazolidine core of 1-(Thiazolidin-2-yl)ethanone could potentially interact with other targets involved in glucose homeostasis. Further investigation is warranted to explore its potential as a novel antidiabetic agent.

Proposed Experimental Workflows for Target Validation

To systematically investigate the hypothesized biological activities of 1-(Thiazolidin-2-yl)ethanone hydrochloride, a tiered screening approach is recommended.

Initial In Vitro Screening Cascade

This initial phase aims to rapidly assess the broad biological activity of the compound.

Caption: Proposed workflow for the initial in vitro screening of 1-(Thiazolidin-2-yl)ethanone hydrochloride.

Detailed Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines a standard method for determining the antimicrobial efficacy of the test compound.

Objective: To determine the lowest concentration of 1-(Thiazolidin-2-yl)ethanone hydrochloride that inhibits the visible growth of a microorganism.

Materials:

  • 1-(Thiazolidin-2-yl)ethanone hydrochloride

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Preparation of Stock Solution: Prepare a 10 mg/mL stock solution of the test compound in an appropriate solvent (e.g., DMSO).

  • Serial Dilutions: Perform two-fold serial dilutions of the stock solution in the appropriate broth in a 96-well plate to achieve a range of concentrations.

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to 0.5 McFarland standard.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate.

  • Controls: Include positive (broth + inoculum) and negative (broth only) controls.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and 24-48 hours for fungi.

  • Data Analysis: Determine the MIC as the lowest concentration of the compound at which there is no visible growth. This can be assessed visually or by measuring the optical density at 600 nm.

Structure-Activity Relationship (SAR) Insights and Future Directions

The biological activity of thiazolidine derivatives is highly dependent on the nature and position of substituents on the ring.[3] For 1-(Thiazolidin-2-yl)ethanone, the acetyl group at the 2-position is a key feature. Future synthetic efforts should focus on modifying this group and exploring substitutions at the nitrogen atom (position 3) and the carbon atoms at positions 4 and 5 of the thiazolidine ring.

Sources

An In-depth Technical Guide to 1-(Thiazolidin-2-yl)ethanone Hydrochloride: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The thiazolidine ring system is a cornerstone in medicinal chemistry, forming the structural core of numerous bioactive compounds.[1] This five-membered heterocycle, containing both sulfur and nitrogen atoms, offers a versatile scaffold for the development of therapeutic agents with a wide array of pharmacological activities, including antimicrobial, antidiabetic, and anticancer properties.[2][3] This guide provides a comprehensive technical overview of a specific, yet underexplored, member of this family: 1-(Thiazolidin-2-yl)ethanone hydrochloride .

While its more decorated cousins, the thiazolidin-4-ones and thiazolidine-2,4-diones, have been the subject of extensive research, 1-(thiazolidin-2-yl)ethanone hydrochloride presents a unique structural motif with potential for novel applications.[4] This document will consolidate the available information on this compound, propose a viable synthetic route, predict its spectroscopic characteristics based on closely related analogues, and explore its potential applications in drug discovery and other scientific fields. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and utilize this intriguing molecule.

Physicochemical Properties

1-(Thiazolidin-2-yl)ethanone hydrochloride is a commercially available compound, though detailed peer-reviewed literature on its properties is scarce. The following table summarizes its key physicochemical characteristics, compiled from supplier data. It is noteworthy that this compound is associated with two CAS numbers in the literature and commercial listings; however, they refer to the same molecular entity.

PropertyValueSource(s)
Molecular Formula C₅H₁₀ClNOS[5]
Molecular Weight 167.66 g/mol [5]
CAS Number 1993017-93-8, 67399-73-9[5]
Appearance White to off-white solidInferred from supplier data
Purity Typically ≥97%[5]

Proposed Synthesis of 1-(Thiazolidin-2-yl)ethanone Hydrochloride

A plausible and efficient synthetic route to 1-(thiazolidin-2-yl)ethanone hydrochloride involves the condensation of cysteamine with an appropriate acetyl-containing starting material. The general principle of thiazolidine formation from cysteamine and a carbonyl compound is well-established.[6] In this proposed synthesis, we will adapt this principle.

Reaction Scheme

Synthesis_of_1-(Thiazolidin-2-yl)ethanone_hydrochloride cluster_reactants Reactants cluster_product Product cysteamine Cysteamine Hydrochloride product 1-(Thiazolidin-2-yl)ethanone Hydrochloride cysteamine->product Condensation acetaldehyde Acetaldehyde acetaldehyde->product

Caption: Proposed synthesis of 1-(Thiazolidin-2-yl)ethanone hydrochloride.

Detailed Experimental Protocol

Materials:

  • Cysteamine hydrochloride

  • Acetaldehyde

  • Anhydrous ethanol

  • Triethylamine

  • Diethyl ether

  • Hydrochloric acid (in diethyl ether)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve cysteamine hydrochloride (1 equivalent) in anhydrous ethanol.

  • Base Addition: To the stirred solution, add triethylamine (1.1 equivalents) dropwise at room temperature. This will neutralize the hydrochloride salt and liberate the free base of cysteamine.

  • Aldehyde Addition: Cool the reaction mixture to 0°C in an ice bath. Slowly add acetaldehyde (1.1 equivalents) to the solution.

  • Reaction: Allow the reaction mixture to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, filter the mixture to remove the triethylamine hydrochloride salt. Concentrate the filtrate under reduced pressure to obtain the crude 2-methylthiazolidine.

  • Acetylation (Hypothetical Step): While direct synthesis from an acetyl precursor is plausible, an alternative involves acetylation of a pre-formed thiazolidine. This section is speculative due to a lack of direct literature precedent for this specific transformation.

  • Salt Formation: Dissolve the crude product in a minimal amount of anhydrous diethyl ether. To this solution, add a solution of hydrochloric acid in diethyl ether dropwise with stirring until precipitation is complete.

  • Purification: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield 1-(thiazolidin-2-yl)ethanone hydrochloride as a solid.

Spectroscopic Characterization (Predicted)

Due to the absence of published spectroscopic data for 1-(thiazolidin-2-yl)ethanone hydrochloride, the following characterization data is predicted based on the analysis of closely related structures, such as 2-acetyl-2-thiazoline and other thiazolidine derivatives.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the thiazolidine ring protons and the acetyl group.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~2.3s3H-C(O)CH₃
~3.2t2H-S-CH₂-
~3.5t2H-N-CH₂-
~5.0s1H-S-CH(Ac)-N-
~9.0br s1H-NH-
¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon framework of the molecule.

Chemical Shift (δ, ppm)Assignment
~25-C(O)CH₃
~35-S-CH₂-
~50-N-CH₂-
~70-S-CH(Ac)-N-
~200-C=O
Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.

Wavenumber (cm⁻¹)Functional Group
~3400N-H stretch (broad)
~2900C-H stretch (aliphatic)
~1710C=O stretch (ketone)
~1400C-H bend
~1200C-N stretch
Mass Spectrometry

The mass spectrum (Electron Ionization) is predicted to show a molecular ion peak corresponding to the free base (C₅H₉NOS) and characteristic fragmentation patterns.

m/zFragment
131[M]⁺ (free base)
88[M - COCH₃]⁺
43[COCH₃]⁺

Reactivity and Stability

The 1-(thiazolidin-2-yl)ethanone hydrochloride salt is expected to be a stable, crystalline solid. The free base, a 2-acylthiazolidine, possesses several reactive sites. The nitrogen atom is nucleophilic, and the carbonyl group is susceptible to nucleophilic attack. The protons alpha to the carbonyl group may be acidic enough to undergo enolization under basic conditions.

The thiazolidine ring itself can be sensitive to strong acids and bases, which may lead to ring-opening. The stability of the compound should be considered in various pH and temperature conditions during experimental design.

Potential Applications

While specific biological activities for 1-(thiazolidin-2-yl)ethanone hydrochloride have not been reported, the broader class of thiazolidine-containing molecules exhibits a wide range of pharmacological properties. This suggests that the title compound could serve as a valuable building block or a lead compound in several areas of drug discovery.

Antimicrobial Drug Development

Thiazolidine derivatives are well-known for their antibacterial and antifungal activities.[7] The mechanism of action for some of these compounds involves the inhibition of essential bacterial enzymes. The unique 2-acyl substitution pattern of 1-(thiazolidin-2-yl)ethanone hydrochloride could lead to novel interactions with microbial targets.

Antidiabetic Research

Thiazolidinediones are a class of drugs used to treat type 2 diabetes by acting as agonists for the peroxisome proliferator-activated receptor gamma (PPARγ).[2] While structurally different, the core thiazolidine scaffold is present, and novel derivatives could be explored for their potential to modulate metabolic pathways.

Flavor and Fragrance Industry

Interestingly, the closely related compound, 2-acetyl-2-thiazoline, is a well-known flavoring agent responsible for the characteristic roasted and nutty aromas in foods like popcorn and bread.[7][8] This suggests that 1-(thiazolidin-2-yl)ethanone and its derivatives could have applications as flavor precursors or modifiers. The Maillard reaction, a key process in food chemistry, often produces thiazole and thiazoline derivatives from the reaction of cysteine or cysteamine with reducing sugars and carbonyl compounds.[9]

Workflow for Investigating Biological Activity

Biological_Activity_Workflow cluster_screening Initial Screening cluster_mechanistic Mechanistic Studies cluster_optimization Lead Optimization antimicrobial_screen Antimicrobial Assays (Bacteria & Fungi) enzyme_inhibition Enzyme Inhibition Assays antimicrobial_screen->enzyme_inhibition Identified Hits cytotoxicity_screen Cytotoxicity Assays (Cancer Cell Lines) receptor_binding Receptor Binding Studies cytotoxicity_screen->receptor_binding Identified Hits sar_studies Structure-Activity Relationship (SAR) enzyme_inhibition->sar_studies receptor_binding->sar_studies admet_profiling ADMET Profiling sar_studies->admet_profiling

Caption: A proposed workflow for the investigation of biological activity.

Conclusion

1-(Thiazolidin-2-yl)ethanone hydrochloride represents an intriguing yet understudied molecule within the rich field of thiazolidine chemistry. While direct experimental data is limited, its structural features and the known bioactivities of related compounds suggest significant potential for applications in drug discovery, particularly in the development of new antimicrobial and metabolic agents. Furthermore, its similarity to known flavoring compounds indicates possible utility in the food and fragrance industries. This guide provides a foundational understanding of this compound, offering a proposed synthetic route and predicted characterization data to encourage and facilitate further research into its properties and applications. As a versatile scaffold, 1-(thiazolidin-2-yl)ethanone hydrochloride warrants deeper investigation by the scientific community.

References

  • PubChem. 2-Acetyl-2-thiazoline. National Center for Biotechnology Information. [Link][8]

  • Wikipedia. Thiazolidine. [Link][6]

  • Jain, A., & Sahu, S. K. (2024). Thiazolidine derivatives and their pharmacological actions. E3S Web of Conferences, 556, 01052. [Link][1]

  • Singh, P., & Kumar, A. (2017). Biological potential of thiazolidinedione derivatives of synthetic origin. Journal of the Egyptian National Cancer Institute, 29(4), 177-194. [Link][2]

  • Biolgical activities of thiazolidine - A review. (2020). ResearchGate. [Link][3]

  • Singh, S., & Kaur, M. (2015). Synthesis and biological evaluation of substituted thiazolidin-4-ones as antimicrobial agents. International Journal of Recent Research in Life Sciences, 2(4), 49-53. [Link][7]

  • Gouda, M. A., Eldien, H. F., Girges, M. M., & Berghot, M. A. (2014). Thiazolidinediones: an in–depth study of their synthesis and application to medicinal chemistry in the treatment of diabetes mellitus. Chemistry of Heterocyclic Compounds, 50(12), 1717-1737. [Link][4]

  • Hofmann, T., & Schieberle, P. (1998). The Maillard reaction. In Food chemistry (pp. 235-278). Springer, Berlin, Heidelberg. [Link]

  • Zhang, Y., & Ho, C. T. (2017). The Maillard reaction. In Handbook of food chemistry (pp. 1-32). Springer, Berlin, Heidelberg. [Link][9]

  • The Good Scents Company. 2-acetyl-2-thiazoline. [Link][10]

  • 2-Acetyl Thiazole: A Key Ingredient in Food Flavoring with Versatile Applications. (n.d.). Fengle Perfume. [Link][1]

  • Mottram, D. S. (2007). Chapter 9 - The role of sulfur chemistry in thermal generation of aroma. In Developments in Food Science (Vol. 43, pp. 225-245). Elsevier. [Link][11]

Sources

An In-Depth Technical Guide to the Safety and Handling of 1-(Thiazolidin-2-yl)ethanone Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the safety and handling protocols for 1-(Thiazolidin-2-yl)ethanone hydrochloride (CAS Nos. 1993017-93-8 and 67399-73-9). Designed for researchers, scientists, and drug development professionals, this document synthesizes the available, albeit limited, safety data with established best practices for handling heterocyclic compounds. The guide emphasizes a proactive approach to safety, focusing on understanding the compound's potential reactivity, appropriate personal protective equipment (PPE), and emergency procedures. Due to the absence of a comprehensive Safety Data Sheet (SDS), this guide underscores the importance of treating the compound with a high degree of caution, assuming potential hazards based on its chemical structure and the known properties of related thiazolidine derivatives.

Introduction and Chemical Identity

1-(Thiazolidin-2-yl)ethanone hydrochloride is a heterocyclic compound that belongs to the thiazolidine family. Thiazolidine and its derivatives are significant scaffolds in medicinal chemistry, known to exhibit a wide range of biological activities.[1][2][3] This inherent bioactivity necessitates a cautious approach to its handling. The hydrochloride salt form suggests good water solubility but also the potential for acidic properties and the release of hydrogen chloride gas upon thermal decomposition.

Table 1: Chemical Identification

PropertyValueSource
Chemical Name 1-(Thiazolidin-2-yl)ethanone hydrochlorideN/A
Synonyms N/AN/A
CAS Number 1993017-93-8[4][5][6], 67399-73-9 (for free base)[7][8]Multiple Chemical Suppliers
Molecular Formula C₅H₁₀ClNOS[4][7]
Molecular Weight 167.66 g/mol [4][7]
Structure N/A
Chemical structure of 1-(Thiazolidin-2-yl)ethanone

Hazard Identification and Risk Assessment

A comprehensive, publicly available Safety Data Sheet (SDS) for 1-(Thiazolidin-2-yl)ethanone hydrochloride has not been identified. However, based on information from chemical suppliers and the known toxicology of related compounds, a preliminary hazard assessment can be made.

One supplier indicates the GHS07 pictogram for this compound, which signifies that it may cause skin and eye irritation, be harmful if swallowed, and may cause respiratory irritation.[4]

Table 2: GHS Hazard Classification (Inferred)

Hazard ClassCategoryHazard StatementGHS Pictogram
Acute Toxicity, OralCategory 4 (Harmful)H302: Harmful if swallowedGHS07 (Exclamation Mark)
Skin Corrosion/IrritationCategory 2H315: Causes skin irritationGHS07 (Exclamation Mark)
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritationGHS07 (Exclamation Mark)
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritationGHS07 (Exclamation Mark)

Causality Behind Hazard Assessment:

  • Acyl Thiazolidine Moiety: The core structure is a known pharmacophore, suggesting potential for unforeseen biological effects.[1][2][3] The reactivity of the thiazolidine ring, which can be susceptible to hydrolysis under certain pH conditions, should be considered.[9][10]

  • Hydrochloride Salt: As a hydrochloride salt, the compound is acidic and may cause irritation to mucous membranes. In the event of a fire, the generation of toxic and corrosive hydrogen chloride gas is a significant concern.

  • General Irritant Properties: Many fine chemicals, particularly heterocyclic compounds, can act as irritants upon contact with skin, eyes, and the respiratory tract.[11][12][13][14]

Safe Handling and Personal Protective Equipment (PPE)

Given the inferred hazards, a stringent approach to handling is mandatory. The following protocols are based on the principle of "as low as reasonably practicable" (ALARP) exposure.

Engineering Controls

All handling of solid 1-(Thiazolidin-2-yl)ethanone hydrochloride and its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure. The work area should be well-ventilated, and an eyewash station and safety shower must be readily accessible.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the cornerstone of safe handling.

  • Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn when there is a risk of splashing.

  • Skin Protection:

    • Gloves: Nitrile gloves are recommended. Double-gloving is advised for all handling procedures. Gloves should be inspected before use and changed immediately if contaminated.

    • Lab Coat: A flame-resistant lab coat should be worn at all times and kept fully buttoned.

  • Respiratory Protection: For situations where a fume hood is not available or for spill cleanup, a NIOSH-approved respirator with an organic vapor/acid gas cartridge is required.

Experimental Workflow: A Self-Validating System

The following workflow diagram illustrates a safe handling process for a typical laboratory-scale experiment involving 1-(Thiazolidin-2-yl)ethanone hydrochloride.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Gather and Inspect Materials prep_hood->prep_materials weigh Weigh Compound in Fume Hood prep_materials->weigh Transfer to Handling Phase dissolve Dissolve in Appropriate Solvent weigh->dissolve reaction Perform Reaction Under Inert Atmosphere (if required) dissolve->reaction quench Quench Reaction (if necessary) reaction->quench Proceed to Cleanup waste Segregate and Dispose of Waste quench->waste decontaminate Decontaminate Glassware and Work Area waste->decontaminate cleanup_ppe Doff and Dispose of PPE decontaminate->cleanup_ppe

Sources

An In-depth Technical Guide to 1-(Thiazolidin-2-yl)ethanone hydrochloride: Properties, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and characterization of 1-(Thiazolidin-2-yl)ethanone hydrochloride. This compound, belonging to the versatile class of thiazolidinone derivatives, holds significant interest for researchers and professionals in the fields of medicinal chemistry and drug development. This document is designed to serve as a practical resource, offering not only foundational data but also detailed experimental protocols and insights into the underlying scientific principles. By consolidating available information and presenting it in a structured and accessible format, this guide aims to facilitate further research and application of this intriguing heterocyclic compound.

Introduction: The Significance of the Thiazolidinone Core

The thiazolidinone scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its diverse pharmacological activities.[1][2] Derivatives of this core structure have been reported to exhibit a wide array of biological effects, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[3][4][5] The unique structural features of the thiazolidine ring, a five-membered heterocycle containing both sulfur and nitrogen atoms, allow for versatile chemical modifications, enabling the fine-tuning of its biological and physicochemical properties.

1-(Thiazolidin-2-yl)ethanone hydrochloride, as an N-acetylated thiazolidine derivative, presents a key building block for the synthesis of more complex molecules. The acetyl group can influence the compound's reactivity and solubility, while the thiazolidine ring provides a chiral center and a platform for further functionalization. Understanding the fundamental properties and synthetic routes to this compound is therefore crucial for its effective utilization in drug discovery and development programs.

Molecular Structure and Physicochemical Properties

The structural integrity and physicochemical characteristics of a compound are paramount to its behavior in both chemical reactions and biological systems. This section details the known properties of 1-(Thiazolidin-2-yl)ethanone hydrochloride.

Molecular Structure

The molecular structure of 1-(Thiazolidin-2-yl)ethanone hydrochloride is depicted below. The core of the molecule is the thiazolidine ring, with an acetyl group attached to the nitrogen atom. The hydrochloride salt form enhances its solubility in aqueous media.

Caption: Molecular structure of 1-(Thiazolidin-2-yl)ethanone hydrochloride.

Physicochemical Data
PropertyValueSource
CAS Number 67399-73-9[6]
Molecular Formula C₅H₁₀ClNOS[6]
Molecular Weight 167.66 g/mol [6]
Appearance White to off-white solid (predicted)-
Melting Point Not available-
Boiling Point Not available-
Solubility Soluble in water and various organic solvents (predicted based on analogs)[7]
Purity 97% (as offered by some suppliers)[6]

Synthesis and Purification

The synthesis of 1-(Thiazolidin-2-yl)ethanone hydrochloride can be approached through the N-acetylation of a thiazolidine precursor. The following is a representative protocol based on established methods for the synthesis of similar thiazolidinone derivatives.[8][9]

Synthetic Workflow

The overall synthetic strategy involves a two-step process: the formation of the thiazolidine ring followed by N-acetylation and subsequent hydrochloride salt formation.

SynthesisWorkflow Reactants 2-Aminoethanethiol + Acetaldehyde Thiazolidine 2-Methylthiazolidine Reactants->Thiazolidine Cyclocondensation Acetylation N-Acetylation (Acetic Anhydride) Thiazolidine->Acetylation Product_base 1-(Thiazolidin-2-yl)ethanone Acetylation->Product_base Salt_formation HCl Treatment Product_base->Salt_formation Final_Product 1-(Thiazolidin-2-yl)ethanone hydrochloride Salt_formation->Final_Product

Caption: General synthetic workflow for 1-(Thiazolidin-2-yl)ethanone hydrochloride.

Experimental Protocol: Synthesis of 1-(Thiazolidin-2-yl)ethanone hydrochloride

Materials:

  • 2-Aminoethanethiol hydrochloride

  • Acetaldehyde

  • Sodium hydroxide

  • Acetic anhydride

  • Diethyl ether

  • Hydrochloric acid (ethanolic solution)

  • Anhydrous magnesium sulfate

  • Deionized water

Step 1: Synthesis of 2-Methylthiazolidine

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-aminoethanethiol hydrochloride (1 equivalent) in deionized water.

  • Cool the solution in an ice bath and slowly add a solution of sodium hydroxide (1 equivalent) in water to neutralize the hydrochloride and liberate the free amine.

  • To the cold solution, add acetaldehyde (1.1 equivalents) dropwise while maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Extract the aqueous mixture with diethyl ether (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2-methylthiazolidine as a crude oil.

Step 2: N-Acetylation and Hydrochloride Salt Formation

  • Dissolve the crude 2-methylthiazolidine (1 equivalent) in a suitable solvent such as dichloromethane or tetrahydrofuran.

  • Cool the solution in an ice bath and add acetic anhydride (1.2 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude 1-(Thiazolidin-2-yl)ethanone.

  • Dissolve the crude product in a minimal amount of diethyl ether and add a saturated solution of hydrochloric acid in ethanol dropwise until precipitation is complete.

  • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to afford 1-(Thiazolidin-2-yl)ethanone hydrochloride as a solid.

Spectral Characterization

Thorough spectral analysis is essential for the unambiguous confirmation of the structure and purity of the synthesized compound. The following sections describe the expected spectral data for 1-(Thiazolidin-2-yl)ethanone hydrochloride based on the analysis of similar structures reported in the literature.[10][11][12]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons of the thiazolidine ring and the acetyl group. The methylene protons of the thiazolidine ring will likely appear as complex multiplets due to their diastereotopic nature. The methyl protons of the acetyl group should appear as a sharp singlet.

  • ¹³C NMR: The carbon NMR spectrum will provide evidence for all the carbon atoms in the molecule. Key signals to identify include the carbonyl carbon of the acetyl group, the carbons of the thiazolidine ring, and the methyl carbon of the acetyl group.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected peaks include:

  • A strong absorption band for the C=O stretching of the amide group.

  • C-H stretching vibrations for the aliphatic protons.

  • N-H stretching vibrations (broad) associated with the hydrochloride salt.

  • C-N and C-S stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and confirm the elemental composition.

Reactivity and Potential Applications

The reactivity of 1-(Thiazolidin-2-yl)ethanone hydrochloride is primarily centered around the N-acetyl group and the thiazolidine ring. The acetyl group can be involved in various transformations, while the thiazolidine ring can be a target for ring-opening or modification reactions.

Given the established biological activities of thiazolidinone derivatives, this compound serves as a valuable starting material or intermediate in the synthesis of novel therapeutic agents.[1][2] Potential areas of application include:

  • Antimicrobial Drug Discovery: As a scaffold for the development of new antibacterial and antifungal agents.[5][13]

  • Anticancer Research: As a building block for the synthesis of compounds with potential antiproliferative activity.

  • Metabolic Disorders: The thiazolidinedione subclass is known for its use in treating type 2 diabetes, suggesting the broader thiazolidinone class as a source for new metabolic modulators.

Safety and Handling

Conclusion

1-(Thiazolidin-2-yl)ethanone hydrochloride is a heterocyclic compound with significant potential as a building block in medicinal chemistry and drug discovery. This technical guide has provided a consolidated overview of its known physicochemical properties, a detailed synthetic protocol, and expected spectral characterization data. While some experimental data points remain to be determined, the information presented herein offers a solid foundation for researchers and scientists to work with and further explore the potential of this versatile molecule. The rich chemistry of the thiazolidinone core continues to be a fertile ground for the development of new therapeutic agents, and 1-(Thiazolidin-2-yl)ethanone hydrochloride represents a valuable tool in this endeavor.

References

  • IJREAM. (n.d.). Synthesis and Biological Evaluation of Thiazolidinone Derivatives as Antimicrobial Agents. Retrieved from [Link]

  • Ghosh, A. K., & Cárdenas, E. L. (2004). Synthesis of a new N-acetyl thiazolidinethione reagent and its application to a highly selective asymmetric acetate aldol reaction. Organic Letters, 6(18), 3139–3141.
  • AERU - University of Hertfordshire. (n.d.). Acetyl thiazolidine carboxylic acid. Retrieved from [Link]

  • Systematic Reviews in Pharmacy. (2020). Synthesis and Biological Activity of Some New Thiazolidinone Derivatives.
  • Asian Journal of Chemistry. (2014). Synthesis and Antimicrobial Activity of Some Thiazolidinone Derivatives from 2-Methyl, 8-hydroxy Quinoline. Asian Journal of Chemistry, 26(3), 939-940.
  • Asian Journal of Chemistry. (2014). One-Step Synthesis of 2-Thiazolidinone. Asian Journal of Chemistry, 26(3), 939-940.
  • Future Journal of Pharmaceutical Sciences. (2022). Synthesis, biological evaluation and in-silico ADME studies of novel series of thiazolidin-2,4-dione derivatives as antimicrobial, antioxidant and anticancer agents. Future Journal of Pharmaceutical Sciences, 8(1), 47.
  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2016). Synthesis and Characterization of Some New Thiazolidinones. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 7(2), 131-139.
  • Synthetic Communications. (2011). A Convenient Synthesis of Thiazolidin-2-ones from Thiazolidine-2-thiones: Antibiotic Activity and Revisiting the Mechanism.
  • Molecules. (2020). Synthesis and Antibacterial Activity of New Thiazolidine-2,4-dione-Based Chlorophenylthiosemicarbazone Hybrids. Molecules, 25(24), 5958.
  • Systematic Reviews in Pharmacy. (2020). Synthesis and Biological Activity of Some New Thiazolidinone Derivatives.
  • ResearchGate. (2020). 13 C -NMR data for the prepared thiazolidinones (4a-e). Retrieved from [Link]

  • PubChem. (n.d.). 2-Phenyl-1-(2-thioxo-thiazolidin-3-yl)-ethanone. Retrieved from [Link]

  • BMC Chemistry. (2022). Synthesis of new 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one derivatives as anti-MRSA and anti-H. pylori agents. BMC Chemistry, 16(1), 32.
  • Molecules. (2023). Design, Synthesis, and Characterization of Novel Thiazolidine-2,4-Dione-Acridine Hybrids as Antitumor Agents. Molecules, 28(14), 5433.
  • Molecules. (2021). 5-Benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones as Antimicrobial Agents. Design, Synthesis, Biological Evaluation and Molecular Docking Studies. Molecules, 26(6), 1695.
  • RSC Advances. (2014). 4-Thiazolidinone derivatives as potent antimicrobial agents: microwave-assisted synthesis, biological evaluation and docking. RSC Advances, 4(106), 61769-61778.
  • ResearchGate. (n.d.). Representative 13 C NMR data of 4-thiazolidinone. Retrieved from [Link]

  • Russian Journal of General Chemistry. (2018). Synthesis, Characterization, Computational, Antimicrobial Screening, and MTT Assay of Thiazolidinone Derivatives Containing the Indole and Pyridine Moieties. Russian Journal of General Chemistry, 88(10), 2229-2237.
  • ResearchGate. (2016). Synthesis, characterization and structure activity relationship analysis of N- acetyl-2-substituted phenyl thiazolidine-4-carboxylic acids derivatives as neuraminidase inhibitors. Retrieved from [Link]

  • ACG Publications. (2018). One-pot and multi-step syntheses of new 2-(4,5-dihydro-1H- pyrazol-1-yl) thiazole derivatives.
  • Molecules. (2021).
  • PubChem. (n.d.). Ethanone, 1-(2-methyl-2-thiazolidinyl)-. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, Characterization of 2-Methylquinozolinyl Thiazolidines for Antimicrobial acitivity. Retrieved from [Link]

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An In-Depth Technical Guide to 1-(Thiazolidin-2-yl)ethanone hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 1-(Thiazolidin-2-yl)ethanone hydrochloride, a heterocyclic compound of significant interest in synthetic and medicinal chemistry. We will delve into its historical context, synthesis methodologies, physicochemical properties, and key applications, offering a resource for researchers, scientists, and professionals in drug development.

Introduction and Overview

1-(Thiazolidin-2-yl)ethanone, also known as 2-acetylthiazolidine, is a five-membered sulfur and nitrogen-containing heterocycle. The hydrochloride salt form enhances its stability and solubility, making it a versatile reagent and building block in organic synthesis. The core thiazolidine structure is a "privileged scaffold," appearing in a wide array of biologically active compounds, including the famous antibiotic penicillin.[1] The presence of an acetyl group at the 2-position provides a key reactive site for further chemical modifications, making it a valuable synthon for creating more complex molecules.

While not as widely known as other thiazolidine derivatives like the thiazolidinediones (used in diabetes treatment), 2-acetylthiazolidine holds a unique place due to its connection to the chemistry of flavor and its utility in constructing novel therapeutic agents.[2][3] Its formation is notably linked to the Maillard reaction, the complex series of chemical reactions between amino acids and reducing sugars that gives browned food its distinctive flavor.[4]

Discovery and Historical Context

The "discovery" of 1-(Thiazolidin-2-yl)ethanone is not attributed to a single event but is rooted in the broader exploration of thiazolidine chemistry. Thiazolidines are classically synthesized via the condensation reaction between an aminothiol and an aldehyde or ketone.[1] The foundational reaction for many thiazolidine syntheses involves the amino acid L-cysteine, which contains both the necessary amine and thiol functional groups.[5][6]

The specific synthesis of 2-substituted thiazolidines from L-cysteine and various aldehydes became a subject of study as chemists explored the products of the Maillard reaction and sought to understand the formation of flavor compounds in food.[7][8] The reaction between cysteine and acetaldehyde (a simple aldehyde) would theoretically yield 2-methylthiazolidine-4-carboxylic acid. The subsequent N-acetylation and decarboxylation, or a direct reaction involving acetyl-containing precursors, leads to the 2-acetylthiazolidine core.

While early, specific documentation of the isolation of 1-(Thiazolidin-2-yl)ethanone hydrochloride is sparse in historical literature, its synthesis is a logical extension of well-established thiazolidine formation principles that have been known for decades. Its more recent significance has grown with the demand for novel heterocyclic building blocks in drug discovery programs.[9]

Synthesis and Mechanistic Pathways

The primary and most direct method for synthesizing the thiazolidine ring is the cyclocondensation of an aminothiol with a carbonyl compound. For 1-(Thiazolidin-2-yl)ethanone, the key precursors are cysteamine (2-aminoethanethiol) and a suitable acetyl-containing carbonyl compound.

General Synthesis Pathway: Cysteamine and Pyruvaldehyde

A plausible and efficient laboratory synthesis involves the reaction of cysteamine hydrochloride with pyruvaldehyde (methylglyoxal).

Overall Reaction: Cysteamine Hydrochloride + Pyruvaldehyde → 1-(Thiazolidin-2-yl)ethanone Hydrochloride

Mechanistic Insights: The synthesis proceeds via a well-understood mechanism for imine and thioacetal formation.

  • Nucleophilic Attack by Amine: The primary amine of cysteamine acts as a nucleophile, attacking one of the carbonyl carbons of pyruvaldehyde. This is typically followed by dehydration to form a Schiff base (imine) intermediate.

  • Intramolecular Cyclization: The pendant thiol group then performs an intramolecular nucleophilic attack on the imine carbon. This is a highly favorable 5-membered ring-forming cyclization.

  • Protonation: The resulting thiazolidine is a basic compound. In the presence of hydrochloric acid, the nitrogen atom is protonated to form the stable hydrochloride salt.

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product cysteamine Cysteamine (HS-CH2-CH2-NH2) schiff_base Schiff Base Intermediate (HS-CH2-CH2-N=CH-CO-CH3) cysteamine->schiff_base + Pyruvaldehyde (Dehydration) pyruvaldehyde Pyruvaldehyde (CH3-CO-CHO) cyclized_intermediate Cyclized Thiazolidine (Free Base) schiff_base->cyclized_intermediate Intramolecular Cyclization product 1-(Thiazolidin-2-yl)ethanone HCl (Final Product) cyclized_intermediate->product + HCl (Protonation)

Detailed Experimental Protocol

This protocol is a representative example based on established chemical principles for thiazolidine synthesis.

Materials:

  • Cysteamine hydrochloride

  • Pyruvaldehyde (40% solution in water)

  • Methanol

  • Diethyl ether

  • Hydrochloric acid (concentrated)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve cysteamine hydrochloride (1 equivalent) in methanol.

  • Addition of Carbonyl: Cool the solution in an ice bath. Slowly add pyruvaldehyde (1.1 equivalents) dropwise to the stirred solution. The reaction is often exothermic.

  • Reaction Monitoring: Allow the reaction mixture to stir at room temperature for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup and Isolation:

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the methanol.

    • The resulting residue is often an oil or a semi-solid.

    • Triturate the residue with cold diethyl ether to induce precipitation of the hydrochloride salt.

    • Filter the solid product, wash with a small amount of cold diethyl ether, and dry under vacuum.

  • Recrystallization (Optional): For higher purity, the crude product can be recrystallized from a suitable solvent system, such as methanol/diethyl ether.

Causality and Experimental Choices:

  • Use of Hydrochloride Salt: Starting with cysteamine hydrochloride provides an acidic medium that can catalyze the initial imine formation.

  • Excess Pyruvaldehyde: A slight excess of the carbonyl component ensures the complete consumption of the more valuable cysteamine.

  • Low Temperature Addition: Adding the pyruvaldehyde at a low temperature helps to control the initial exothermic reaction.

  • Trituration with Ether: Diethyl ether is used as an anti-solvent. The ionic hydrochloride salt is insoluble in ether, causing it to precipitate while leaving unreacted starting materials and non-polar impurities in solution.

Physicochemical Properties and Characterization

The properties of 1-(Thiazolidin-2-yl)ethanone hydrochloride are crucial for its handling, storage, and application.

PropertyValueSource/Comment
CAS Number 1993017-93-8[10][11]
Molecular Formula C₅H₁₀ClNOS[10]
Molecular Weight 167.66 g/mol [10]
Appearance Typically a white to off-white solidGeneral property of hydrochloride salts
Storage Sealed in a dry environment at room temperature[10]
Solubility Soluble in water and polar organic solvents like methanolInferred from its salt structure
Spectroscopic Characterization

Spectroscopic methods are essential for confirming the structure and purity of the synthesized compound.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is the most definitive tool for structure elucidation. Key expected signals would include:

    • A singlet for the acetyl methyl (CH₃-CO) protons.

    • Multiplets for the two methylene groups (-CH₂-S- and -CH₂-N-) of the thiazolidine ring.

    • A signal for the proton at the C2 position (-S-CH-N-).

    • A broad signal for the amine proton (N-H), which may exchange with D₂O.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would confirm the number of unique carbon environments, including the carbonyl carbon of the acetyl group, the C2, C4, and C5 carbons of the thiazolidine ring, and the methyl carbon.

  • FT-IR (Fourier-Transform Infrared Spectroscopy): IR spectroscopy helps identify key functional groups. Expected absorption bands include:

    • A strong C=O stretch for the ketone (~1710 cm⁻¹).

    • N-H stretching for the secondary amine salt (~3200-3400 cm⁻¹).

    • C-N and C-S stretching bands in the fingerprint region.

  • Mass Spectrometry (MS): Mass spectrometry would show the molecular ion peak (or M+H⁺ peak) corresponding to the free base (mass ~131.05 amu), confirming the molecular weight.

G start Synthesized Product nmr NMR Spectroscopy (¹H, ¹³C) start->nmr ir FT-IR Spectroscopy start->ir ms Mass Spectrometry start->ms structure Structure Confirmation nmr->structure Confirms connectivity and chemical environment purity Purity Assessment nmr->purity Integration reveals relative purity ir->structure Identifies functional groups ms->structure Confirms molecular weight

Applications in Research and Development

The utility of 1-(Thiazolidin-2-yl)ethanone hydrochloride stems from its hybrid structure, combining a versatile heterocyclic core with a reactive acetyl group.

Intermediate in Medicinal Chemistry

The thiazolidine ring is a cornerstone in drug design.[2][12] Derivatives have shown a vast range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[13][14][15] 1-(Thiazolidin-2-yl)ethanone serves as a key starting material for creating more complex molecules. The acetyl group can be a handle for:

  • Aldol Condensations: To build larger carbon skeletons.

  • Reductions: To form the corresponding alcohol, which can be further functionalized.

  • Halogenation: Alpha-halogenation of the ketone to introduce a new reactive site.

These modifications have led to the discovery of novel classes of cytotoxic agents for potential cancer therapies and other bioactive molecules.[9][16][17]

Flavor Chemistry

As a product of the Maillard reaction, 2-acetylthiazolidine and its derivatives are important components of food aroma, particularly in cooked meats.[8][18] The reaction between cysteine (released from proteins) and sugars or their breakdown products during cooking generates a variety of sulfur-containing heterocyclic compounds that contribute to savory, roasted, and meaty flavors. Research in this area uses compounds like 2-acetylthiazolidine as standards to understand flavor formation and to develop artificial flavorings.

Agricultural Science

Related N-acetylated thiazolidines, such as N-Acetyl-Thiazolidine-4-carboxylic acid (NATCA), are used as biostimulants in agriculture.[19][20] These compounds can promote seed germination, enhance plant growth, and increase tolerance to environmental stress.[21][22] While the direct application of 1-(Thiazolidin-2-yl)ethanone in this field is less documented, its structural similarity suggests potential for research into new plant growth regulators.

Conclusion

1-(Thiazolidin-2-yl)ethanone hydrochloride, while a specific and niche chemical, represents a convergence of fundamental organic synthesis, medicinal chemistry, and flavor science. Its history is tied to the broad and foundational understanding of thiazolidine formation. Its synthesis is straightforward, relying on the robust cyclocondensation reaction between an aminothiol and a dicarbonyl compound. With a versatile heterocyclic core and a reactive acetyl group, it serves as a valuable building block for the synthesis of novel compounds with potential applications ranging from pharmaceuticals to agriculture. This guide provides the foundational knowledge for scientists to understand, synthesize, and utilize this important heterocyclic compound in their research endeavors.

References

  • Butt, M. A., & Siddiqui, H. L. (2021). Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus. ChemMedChem, 16(11), 1716-1735. [Link]

  • Butt, M. A., & Siddiqui, H. L. (2021). Thiazolidinediones: An In-Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus. PubMed. [Link]

  • Al-Sultani, K. H., et al. (2022). Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. Letters in Applied NanoBioScience, 12(3), 82. [Link]

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  • Wang, M., et al. (2021). Degradation of 2-Threityl-Thiazolidine-4-Carboxylic Acid and Corresponding Browning Accelerated by Trapping Reaction between Extra-Added Xylose and Released Cysteine during Maillard Reaction. Journal of Agricultural and Food Chemistry, 69(1), 456-465. [Link]

  • ResearchGate. (Diagram). According to the initial reaction stage, the two major pathways to develop thiazolidine derivatives (1) and Amadori compound (2) in reaction systems. [Link]

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  • Li, Z., et al. (2005). Discovery of 2-arylthiazolidine-4-carboxylic acid amides as a new class of cytotoxic agents for prostate cancer. Journal of Medicinal Chemistry, 48(7), 2584-2588. [Link]

  • Ginalska, G., et al. (1984). Formation of 2-methyl-2,4-thiazolidinedicarboxylic acid from L-cysteine in rat tissues. Acta Biochimica Polonica, 31(3), 279-288. [Link]

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  • Dringen, R., et al. (1999). N-acetylcysteine, but not methionine or 2-oxothiazolidine-4-carboxylate, serves as cysteine donor for the synthesis of glutathione in cultured neurons derived from embryonal rat brain. Neuroscience Letters, 259(3), 151-154. [Link]

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  • El-Naggar, M., et al. (2023). Discovery of new thiazolidine-2,4-dione derivatives as potential VEGFR-2 inhibitors: In vitro and in silico studies. Heliyon, 9(12), e22765. [Link]

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  • Kumar, H., et al. (2022). Synthesis, biological evaluation and in-silico ADME studies of novel series of thiazolidin-2,4-dione derivatives as antimicrobial, antioxidant and anticancer agents. Scientific Reports, 12, 15721. [Link]

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  • Le, T., et al. (2018). Discovery of Mcl-1 inhibitors based on a thiazolidine-2,4-dione scaffold. Bioorganic & Medicinal Chemistry Letters, 28(3), 384-387. [Link]

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Methodological & Application

Application Notes and Protocols for 1-(Thiazolidin-2-yl)ethanone hydrochloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Frontier of Thiazolidine Chemistry

Welcome, esteemed researchers, to a comprehensive guide on the medicinal chemistry applications of 1-(Thiazolidin-2-yl)ethanone hydrochloride. The thiazolidine scaffold is a cornerstone in modern drug discovery, renowned for its versatile pharmacological profile.[1][2][3] This document serves as a detailed resource for professionals engaged in the exploration and development of novel therapeutics. While extensive research exists for the broader family of thiazolidinone derivatives, it is crucial to acknowledge that 1-(Thiazolidin-2-yl)ethanone hydrochloride is a less-characterized member of this class.[4][5][6] Consequently, the protocols and mechanistic insights presented herein are built upon established principles for analogous compounds and are intended to serve as a robust starting point for your investigations. We encourage a spirit of scientific inquiry and rigorous validation as you adapt these methodologies to this specific molecule.

Introduction: The Therapeutic Promise of the Thiazolidine Scaffold

The thiazolidine ring, a five-membered heterocycle containing both sulfur and nitrogen, is a privileged structure in medicinal chemistry.[1][2] Its derivatives have demonstrated a remarkable breadth of biological activities, including potent antimicrobial, anticancer, and antidiabetic properties.[5][7][8][9] The structural versatility of the thiazolidine nucleus allows for extensive chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties to target a wide array of biological pathways.[10]

1-(Thiazolidin-2-yl)ethanone hydrochloride, with its N-acetyl substitution, represents an intriguing yet underexplored area within this chemical space. The introduction of the acetyl group can significantly influence the molecule's polarity, solubility, and interaction with biological targets. This guide will provide the foundational knowledge and practical protocols to unlock the therapeutic potential of this specific compound.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of a compound is paramount for successful experimental design.

PropertyValueSource
CAS Number 1993017-93-8Supplier Data
Molecular Formula C₅H₁₀ClNOSSupplier Data
Molecular Weight 167.66 g/mol Supplier Data
Appearance White to off-white solid (predicted)General Knowledge
Solubility Soluble in water and polar organic solvents (e.g., DMSO, Methanol)General Knowledge
Storage Store at 2-8°C in a dry, well-ventilated place. Keep container tightly closed.General Knowledge

Note on Hydrochloride Salts: Hydrochloride salts of heterocyclic compounds are generally more stable and have improved aqueous solubility compared to their free base counterparts. However, they can be hygroscopic and may exhibit instability in certain conditions.[11][12] It is recommended to handle the compound in a controlled environment and to prepare fresh solutions for biological assays.

Postulated Mechanisms of Action and Biological Targets

Due to the limited specific research on 1-(Thiazolidin-2-yl)ethanone hydrochloride, we will extrapolate potential mechanisms of action based on the well-documented activities of structurally related thiazolidine derivatives.

Antimicrobial Activity

Thiazolidinone derivatives are known to exert their antimicrobial effects through various mechanisms, including the inhibition of essential bacterial enzymes.[8][13] A plausible target is the Mur ligase family, which is crucial for peptidoglycan biosynthesis in the bacterial cell wall.[8] The disruption of this pathway leads to compromised cell wall integrity and subsequent bacterial cell death.

antimicrobial_mechanism Compound 1-(Thiazolidin-2-yl)ethanone hydrochloride MurLigase Mur Ligase Enzyme Compound->MurLigase Inhibition Peptidoglycan Peptidoglycan Biosynthesis MurLigase->Peptidoglycan CellWall Bacterial Cell Wall Integrity Peptidoglycan->CellWall CellLysis Bacterial Cell Lysis CellWall->CellLysis Disruption leads to

Caption: Postulated antimicrobial mechanism of action.

Anticancer Activity

The anticancer properties of thiazolidinone derivatives are often attributed to their ability to induce apoptosis and inhibit cell cycle progression in cancer cells.[4][7][9][14][15] Potential molecular targets include key signaling proteins involved in cell proliferation and survival, such as protein kinases and transcription factors. Some derivatives have been shown to act as inhibitors of enzymes like COX-2/5-LOX.[9]

anticancer_mechanism Compound 1-(Thiazolidin-2-yl)ethanone hydrochloride Kinases Protein Kinases Compound->Kinases Inhibition TranscriptionFactors Transcription Factors Compound->TranscriptionFactors Modulation Apoptosis Apoptosis Compound->Apoptosis Induction CellCycle Cell Cycle Progression Kinases->CellCycle TranscriptionFactors->CellCycle Proliferation Cancer Cell Proliferation CellCycle->Proliferation Drives Apoptosis->Proliferation Inhibition of

Caption: Potential anticancer signaling pathways.

Experimental Protocols

The following protocols are provided as templates and should be optimized for your specific experimental conditions.

Protocol 1: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is designed to determine the Minimum Inhibitory Concentration (MIC) of the test compound.[13]

Materials:

  • 1-(Thiazolidin-2-yl)ethanone hydrochloride

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Dimethyl sulfoxide (DMSO, sterile)

  • Positive control antibiotic (e.g., Ampicillin)

  • Sterile saline (0.85%)

Procedure:

  • Compound Preparation: Prepare a stock solution of 1-(Thiazolidin-2-yl)ethanone hydrochloride in sterile DMSO (e.g., 10 mg/mL). Further dilute in MHB to achieve the desired starting concentration for serial dilutions.

  • Bacterial Inoculum Preparation:

    • From a fresh agar plate, select 3-5 colonies of the test bacterium and suspend in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[16]

    • Dilute this suspension 1:100 in MHB to obtain a final inoculum density of approximately 1.5 x 10⁶ CFU/mL.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of MHB to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the starting compound solution to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process through well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no compound).

    • Well 12 will serve as the sterility control (no bacteria).

  • Inoculation: Add 10 µL of the prepared bacterial inoculum to wells 1 through 11. The final bacterial concentration will be approximately 1.5 x 10⁵ CFU/mL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.

broth_microdilution_workflow cluster_prep Preparation cluster_assay Assay Setup cluster_readout Incubation & Readout CompoundPrep Prepare Compound Stock (in DMSO) SerialDilution Perform 2-fold Serial Dilution in 96-well plate CompoundPrep->SerialDilution InoculumPrep Prepare Bacterial Inoculum (0.5 McFarland) Inoculation Inoculate wells with bacteria InoculumPrep->Inoculation SerialDilution->Inoculation Incubation Incubate at 37°C for 18-24h Inoculation->Incubation MIC Determine MIC (Visual or OD600) Incubation->MIC

Caption: Broth microdilution workflow.

Protocol 2: In Vitro Anticancer Screening (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential anticancer agents.[15][17]

Materials:

  • 1-(Thiazolidin-2-yl)ethanone hydrochloride

  • Human cancer cell lines (e.g., MCF-7, A549, PC-3)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Phosphate-buffered saline (PBS)

  • Sterile 96-well plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cancer cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of 1-(Thiazolidin-2-yl)ethanone hydrochloride in DMSO.

    • Prepare serial dilutions of the compound in complete medium. The final DMSO concentration should not exceed 0.5%.

    • Remove the medium from the wells and add 100 µL of the medium containing the test compound at various concentrations.

    • Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug, e.g., Doxorubicin).

    • Incubate the plate for 48-72 hours.

  • MTT Assay:

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).[4]

mtt_assay_workflow cluster_setup Cell Culture & Treatment cluster_assay MTT Assay cluster_analysis Data Analysis CellSeeding Seed Cancer Cells in 96-well plate CompoundTreatment Treat cells with serial dilutions of compound CellSeeding->CompoundTreatment MTT_Addition Add MTT solution and incubate CompoundTreatment->MTT_Addition Formazan_Solubilization Solubilize formazan crystals with DMSO MTT_Addition->Formazan_Solubilization Absorbance_Reading Read Absorbance at 570 nm Formazan_Solubilization->Absorbance_Reading IC50_Calculation Calculate Cell Viability and determine IC50 Absorbance_Reading->IC50_Calculation

Caption: MTT assay workflow for cytotoxicity.

Troubleshooting and Safety Considerations

Troubleshooting:

  • Compound Precipitation: If the compound precipitates in the aqueous medium, consider using a co-solvent or preparing a more dilute stock solution.

  • Inconsistent Results: Ensure accurate pipetting, consistent cell seeding density, and proper mixing of reagents.

  • High Background in Assays: Check for contamination in reagents and cell cultures.

Safety Precautions:

  • Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling 1-(Thiazolidin-2-yl)ethanone hydrochloride.

  • Handle the compound in a well-ventilated area or a chemical fume hood.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Consult the Safety Data Sheet (SDS) for detailed safety information before use.

Conclusion and Future Directions

1-(Thiazolidin-2-yl)ethanone hydrochloride represents a promising, yet largely unexplored, scaffold in medicinal chemistry. The protocols and insights provided in this guide offer a solid foundation for initiating research into its potential antimicrobial and anticancer activities. Future studies should focus on elucidating its specific mechanism of action, identifying its biological targets, and exploring its structure-activity relationships through the synthesis and screening of related analogs. The journey from a promising scaffold to a clinically viable therapeutic is long, but with rigorous scientific investigation, the potential of this compound can be fully realized.

References

  • Recent advancements of anticancer activity and structure-activity relationship of 2,4-thiazolidinedione derivatives. (URL: [Link])

  • Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies. (URL: [Link])

  • Antimicrobial and anti-biofilm activity of a thiazolidinone derivative against Staphylococcus aureus in vitro and in vivo. (URL: [Link])

  • Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Derivatives. (URL: [Link])

  • Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation. (URL: [Link])

  • Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics. (URL: [Link])

  • Synthesis and Antimicrobial Activity of a New Series of Thiazolidine-2,4-diones Carboxamide and Amino Acid Derivatives. (URL: [Link])

  • 4-Thiazolidinone derivatives as potent antimicrobial agents: microwave-assisted synthesis, biological evaluation and docking studies. (URL: [Link])

  • Synthesis and Antimicrobial Activities of 5-Arylidene-thiazolidine-2,4-dione Derivatives. (URL: [Link])

  • Synthesis, Antibacterial and Anticancer Activities Evaluation of New 4-Thiazolidinone-Indolin-2-One Analogs. (URL: [Link])

  • Synthesis, Characterization and Biological Activity Study of some New Thiazolidine Derivatives. (URL: [Link])

  • Synthesis and Biological Activity of Some New Thiazolidinone Derivatives. (URL: [Link])

  • Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. (URL: [Link])

  • Full article: Thiazolidin-4-one derivatives as antitumor agents against (Caco-2) cell line: synthesis, characterization, in silico and in vitro studies. (URL: [Link])

  • Synthesis, characterization and structure activity relationship analysis of N- acetyl-2-substituted phenyl thiazolidine-4-carboxylic acids derivatives as neuraminidase inhibitors. (URL: [Link])

  • Anticancer screening (3 cell lines assay) data of compounds 7, 11, 13... (URL: [Link])

  • Synthesis and Biological Activity of Some New Thiazolidinone Derivatives. (URL: [Link])

  • Antifungal Thiazolidines: Synthesis and Biological Evaluation of Mycosidine Congeners. (URL: [Link])

  • Full article: Synthesis and in vitro antiproliferative and antibacterial activity of new thiazolidine-2,4-dione derivatives. (URL: [Link])

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  • Design, Synthesis, and Antisickling Investigation of a Thiazolidine Prodrug of TD-7 That Prolongs the Duration of Action of Antisickling Aromatic Aldehyde. (URL: [Link])

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The Versatile Role of 1-(Thiazolidin-2-yl)ethanone Hydrochloride in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide delves into the synthetic utility of 1-(Thiazolidin-2-yl)ethanone hydrochloride, a valuable heterocyclic building block. While direct literature on this specific reagent is emerging, its structural motifs—a reactive ketone and a thiazolidine ring—position it as a potent precursor for a variety of medicinally relevant scaffolds. This document provides detailed application notes and inferred protocols for the synthesis of substituted 2-aminothiazoles and discusses its potential in the construction of other complex heterocyclic systems. The methodologies presented are grounded in established organic chemistry principles and supported by analogous transformations reported in peer-reviewed literature.

Introduction: Unveiling the Potential of a Unique Building Block

1-(Thiazolidin-2-yl)ethanone hydrochloride is a bifunctional molecule that holds significant promise for synthetic chemists, particularly those in the fields of medicinal chemistry and drug discovery. The thiazolidine moiety is a core component of numerous bioactive compounds, including the penicillin class of antibiotics. [1]The presence of an acetyl group attached to the 2-position of the thiazolidine ring introduces a reactive handle for further chemical modifications, making this compound a versatile starting material for the synthesis of more complex molecules.

The hydrochloride salt form enhances the stability and handling of the otherwise reactive free base. The true synthetic power of this building block lies in its potential to serve as a precursor to a variety of heterocyclic structures, most notably substituted thiazoles. The thiazole ring is a prominent feature in many pharmaceuticals, exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. [2][3] This guide will explore the plausible synthetic pathways originating from 1-(Thiazolidin-2-yl)ethanone hydrochloride, providing detailed protocols based on well-established reaction mechanisms.

Physicochemical Properties and Safety Information

A clear understanding of the physical and chemical properties of a building block is paramount for its effective and safe use in the laboratory.

PropertyValueReference
CAS Number 1993017-93-8[4]
Molecular Formula C₅H₁₀ClNOS[4]
Molecular Weight 167.66 g/mol [4]
Appearance Solid (inferred)N/A
Storage Sealed in dry, room temperature[4]

Safety and Handling:

While a specific Safety Data Sheet (SDS) for 1-(Thiazolidin-2-yl)ethanone hydrochloride is not widely available, data from structurally related thiazolidine derivatives suggest that appropriate safety precautions should be taken. [5][6]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

  • Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Use only in a well-ventilated area. Wash hands and any exposed skin thoroughly after handling.

  • First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. If on skin, wash with plenty of soap and water. If inhaled, remove the person to fresh air. If swallowed, seek medical attention.

Application in the Synthesis of 2-Aminothiazoles via Hantzsch-Type Synthesis

The Hantzsch thiazole synthesis is a cornerstone of heterocyclic chemistry, providing a reliable method for the preparation of thiazole derivatives. [7]The classical approach involves the condensation of an α-haloketone with a thiourea. 1-(Thiazolidin-2-yl)ethanone hydrochloride can be envisioned as a precursor to the requisite α-haloketone through an initial halogenation step.

Two-Step Protocol: Alpha-Halogenation Followed by Cyclization

This protocol outlines a two-step process for the synthesis of a 2-aminothiazole derivative starting from 1-(Thiazolidin-2-yl)ethanone hydrochloride.

Hantzsch_Workflow A 1-(Thiazolidin-2-yl)ethanone hydrochloride B Alpha-Halogenation A->B Br₂, Acetic Acid C α-Halo-1-(thiazolidin-2-yl)ethanone B->C D Hantzsch Cyclization (with Thiourea) C->D E 2-Amino-4-(thiazolidin-2-yl)thiazole D->E

Caption: Workflow for the two-step synthesis of a 2-aminothiazole derivative.

Protocol 3.1.1: Alpha-Bromination of 1-(Thiazolidin-2-yl)ethanone Hydrochloride

This procedure is adapted from standard acid-catalyzed alpha-halogenation of ketones. [8][9] Materials:

  • 1-(Thiazolidin-2-yl)ethanone hydrochloride (1.0 eq)

  • Bromine (1.05 eq)

  • Glacial Acetic Acid

Procedure:

  • Dissolve 1-(Thiazolidin-2-yl)ethanone hydrochloride in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of bromine in glacial acetic acid dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into ice-cold water to precipitate the product.

  • Filter the solid, wash with cold water to remove excess acid, and dry under vacuum to yield the crude α-bromo-1-(thiazolidin-2-yl)ethanone.

Protocol 3.1.2: Hantzsch Thiazole Synthesis

This protocol is a general procedure for the Hantzsch synthesis. [10] Materials:

  • α-Bromo-1-(thiazolidin-2-yl)ethanone (from Protocol 3.1.1) (1.0 eq)

  • Thiourea (1.1 eq)

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve the crude α-bromo-1-(thiazolidin-2-yl)ethanone in ethanol.

  • Add thiourea to the solution and reflux the mixture for 4-6 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Neutralize the reaction mixture with a mild base (e.g., sodium bicarbonate solution) to precipitate the product.

  • Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified 2-amino-4-(thiazolidin-2-yl)thiazole.

One-Pot Synthesis of 2-Aminothiazoles from Ketones

Recent advancements in organic synthesis have led to the development of one-pot procedures that avoid the isolation of lachrymatory α-haloketone intermediates. [6][11]An analogous one-pot synthesis can be proposed for 1-(Thiazolidin-2-yl)ethanone hydrochloride.

One_Pot_Workflow A 1-(Thiazolidin-2-yl)ethanone hydrochloride C One-Pot Reaction (e.g., I₂/DMSO or NBS) A->C B Thiourea B->C D 2-Amino-4-(thiazolidin-2-yl)thiazole C->D

Caption: Workflow for the one-pot synthesis of a 2-aminothiazole derivative.

Protocol 3.2.1: One-Pot Synthesis using N-Bromosuccinimide (NBS)

This protocol is adapted from a method for the synthesis of 2-aminothiazole-5-carboxylates. [5] Materials:

  • 1-(Thiazolidin-2-yl)ethanone hydrochloride (1.0 eq)

  • Thiourea (1.2 eq)

  • N-Bromosuccinimide (NBS) (1.1 eq)

  • Ethanol

Procedure:

  • To a stirred solution of 1-(Thiazolidin-2-yl)ethanone hydrochloride and thiourea in ethanol, add NBS in portions at room temperature.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Upon completion, cool the reaction mixture and pour it into ice-cold water.

  • Neutralize with a suitable base (e.g., aqueous sodium bicarbonate) to precipitate the product.

  • Filter the solid, wash with water, and dry.

  • Purify the crude product by recrystallization or column chromatography.

Potential Applications in Multicomponent Reactions and Cephalosporin Synthesis

The structural features of 1-(Thiazolidin-2-yl)ethanone hydrochloride suggest its potential utility in more complex synthetic strategies.

Multicomponent Reactions (MCRs)

Multicomponent reactions are powerful tools in diversity-oriented synthesis, allowing for the construction of complex molecules in a single step. [4][12]While no direct MCRs involving 1-(Thiazolidin-2-yl)ethanone hydrochloride have been reported, its ketone functionality could potentially participate in reactions such as the Biginelli or Ugi reactions after appropriate functional group manipulation.

Synthesis of Cephalosporin Analogues

The thiazolidine ring is a key structural element in the core of cephalosporin antibiotics. [13]Synthetic routes to novel cephalosporin analogues often involve the construction and modification of the thiazolidine-fused β-lactam ring system. [14]It is conceivable that 1-(Thiazolidin-2-yl)ethanone hydrochloride could serve as a starting material for the elaboration of the dihydrothiazine ring of certain cephalosporin scaffolds, although this would likely involve a multi-step synthetic sequence.

Conclusion

1-(Thiazolidin-2-yl)ethanone hydrochloride is a promising, yet underexplored, building block in organic synthesis. Its inherent reactivity, stemming from the ketone and thiazolidine functionalities, opens avenues for the synthesis of a diverse range of heterocyclic compounds. The protocols and applications detailed in this guide, while largely based on established chemical principles and analogous reactions, provide a solid foundation for researchers to begin exploring the synthetic potential of this versatile reagent. As the demand for novel bioactive molecules continues to grow, the strategic use of such unique building blocks will undoubtedly play a crucial role in the future of drug discovery and development.

References

Application Notes and Protocols for the Development of 1-(Thiazolidin-2-yl)ethanone hydrochloride as a Novel Antimicrobial Agent

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antimicrobial Scaffolds

The escalating crisis of antimicrobial resistance (AMR) necessitates a paradigm shift in our approach to discovering and developing new therapeutic agents. The chemical scaffold of thiazolidinone and its derivatives has emerged as a "privileged structure" in medicinal chemistry, demonstrating a wide array of pharmacological activities, including significant antimicrobial potential.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic evaluation of 1-(Thiazolidin-2-yl)ethanone hydrochloride , a specific thiazolidine derivative, as a candidate for a next-generation antimicrobial agent.

The thiazolidinone core, a five-membered ring containing both sulfur and nitrogen, is a versatile pharmacophore found in various approved drugs.[3][4] Its derivatives have been reported to exhibit potent activity against a broad spectrum of pathogens, including multidrug-resistant bacteria and fungi.[3][5] The mechanism of action for some of these derivatives is thought to involve the inhibition of crucial bacterial enzymes, such as MurB ligase, which is essential for cell wall biosynthesis.[3][6] This guide will outline the critical experimental workflows, from initial screening to preliminary safety profiling, required to characterize the antimicrobial profile of 1-(Thiazolidin-2-yl)ethanone hydrochloride.

Part 1: Foundational In Vitro Evaluation of Antimicrobial Activity

The initial phase of development is to quantify the compound's intrinsic ability to inhibit or kill pathogenic microorganisms. Standardized in vitro testing is the cornerstone of this evaluation, providing the quantitative data necessary for go/no-go decisions.[7][8]

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[7] The broth microdilution method is a widely accepted and high-throughput technique for determining MIC values.[9][10]

Protocol 1: Broth Microdilution Assay for MIC Determination

  • Preparation of Compound Stock: Prepare a 1 mg/mL stock solution of 1-(Thiazolidin-2-yl)ethanone hydrochloride in an appropriate solvent (e.g., sterile deionized water or DMSO). Ensure the final solvent concentration in the assay does not exceed 1% to avoid toxicity to the microorganisms.

  • Bacterial Inoculum Preparation: Culture the selected bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa) overnight on appropriate agar plates. Prepare a bacterial suspension in sterile saline or broth to match a 0.5 McFarland turbidity standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the assay wells.

  • Assay Plate Preparation: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB). The typical concentration range to test is 0.125 to 128 µg/mL.

  • Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is the lowest concentration of the compound where no visible growth is observed.

Data Presentation: Example MIC Data Table

Microbial StrainGram StainReference Agent (MIC, µg/mL)1-(Thiazolidin-2-yl)ethanone hydrochloride (MIC, µg/mL)
Staphylococcus aureus ATCC 29213PositiveVancomycin (1)8
Escherichia coli ATCC 25922NegativeCiprofloxacin (0.015)32
Pseudomonas aeruginosa ATCC 27853NegativeMeropenem (0.5)64
Candida albicans ATCC 90028N/A (Fungus)Fluconazole (0.5)16
Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

Following MIC determination, it is crucial to ascertain whether the compound is bacteriostatic (inhibits growth) or bactericidal (kills the organism). This is achieved by determining the MBC or MFC.

Protocol 2: MBC/MFC Determination

  • Subculturing from MIC Plate: Following MIC reading, take a 10 µL aliquot from each well of the microtiter plate that showed no visible growth.

  • Plating: Spot-plate the aliquot onto an appropriate agar medium (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi).

  • Incubation: Incubate the plates at 37°C for 24-48 hours.

  • Result Interpretation: The MBC/MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum.

Part 2: Elucidating the Mechanism of Action and Resistance Potential

Understanding how a novel compound exerts its antimicrobial effect is critical for its development. For thiazolidinone derivatives, a potential target is the bacterial cell wall synthesis pathway.

Time-Kill Kinetic Assays

Time-kill assays provide a dynamic picture of the antimicrobial agent's effect over time.

Protocol 3: Time-Kill Assay

  • Inoculum Preparation: Prepare a logarithmic phase culture of the test organism at a concentration of approximately 5 x 10⁵ CFU/mL in CAMHB.

  • Exposure: Add 1-(Thiazolidin-2-yl)ethanone hydrochloride at concentrations corresponding to 1x, 2x, and 4x the MIC. Include a growth control without the compound.

  • Sampling and Plating: At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each culture. Perform serial dilutions and plate on appropriate agar to determine the viable cell count (CFU/mL).

  • Data Analysis: Plot the log₁₀ CFU/mL versus time. A bactericidal effect is defined as a ≥3-log₁₀ decrease in CFU/mL from the initial inoculum.

Visualization: Hypothetical Time-Kill Assay Workflow

G cluster_prep Preparation cluster_exposure Exposure cluster_sampling Sampling & Analysis start Log-phase bacterial culture inoculum Adjust to 5x10^5 CFU/mL start->inoculum control Growth Control (No Compound) inoculum->control Inoculate flasks mic1x 1x MIC Compound inoculum->mic1x Inoculate flasks mic2x 2x MIC Compound inoculum->mic2x Inoculate flasks mic4x 4x MIC Compound inoculum->mic4x Inoculate flasks timepoint Sample at 0, 2, 4, 8, 24h control->timepoint mic1x->timepoint mic2x->timepoint mic4x->timepoint plating Serial Dilution & Plating timepoint->plating counting CFU Counting plating->counting plot Plot log10(CFU/mL) vs. Time counting->plot G cluster_bacterium Bacterial Cell compound 1-(Thiazolidin-2-yl)ethanone hydrochloride murB MurB Enzyme (UDP-N-acetylenolpyruvylglucosamine reductase) compound->murB Inhibition peptidoglycan Peptidoglycan Synthesis murB->peptidoglycan Catalyzes step in cell_wall Cell Wall Integrity peptidoglycan->cell_wall Maintains lysis Cell Lysis cell_wall->lysis Loss of integrity leads to

Caption: Hypothesized mechanism of action via MurB inhibition.

Part 3: Preliminary Safety and Toxicity Profiling

A promising antimicrobial candidate must exhibit selective toxicity, meaning it is harmful to microbial pathogens but safe for host cells. Preliminary cytotoxicity testing is a mandatory step in early-stage development.

Mammalian Cell Cytotoxicity Assay

An MTT or similar colorimetric assay can be used to assess the effect of the compound on the viability of mammalian cell lines (e.g., HEK293, HepG2).

Protocol 4: MTT Cytotoxicity Assay

  • Cell Culture: Culture a selected mammalian cell line in appropriate media and conditions until confluent.

  • Seeding: Seed the cells into a 96-well plate at a density of approximately 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Compound Exposure: Treat the cells with serial dilutions of 1-(Thiazolidin-2-yl)ethanone hydrochloride for 24-48 hours. Include a vehicle control and a positive control for toxicity (e.g., doxorubicin).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization and Reading: Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO) and measure the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The concentration that reduces cell viability by 50% (IC₅₀) is determined.

Data Presentation: Selectivity Index

A crucial parameter is the Selectivity Index (SI), which is the ratio of the compound's toxicity to its activity.

SI = IC₅₀ (mammalian cells) / MIC (bacterial cells)

A higher SI value indicates greater selectivity for the microbial target.

ParameterValue (µg/mL)
IC₅₀ (HEK293 cells)>128
MIC (S. aureus)8
Selectivity Index (SI) >16

Conclusion and Future Directions

This document outlines a foundational, yet critical, set of protocols for the initial evaluation of 1-(Thiazolidin-2-yl)ethanone hydrochloride as a potential antimicrobial agent. The data generated from these experiments—MIC/MBC values, time-kill kinetics, and preliminary cytotoxicity—will provide a robust initial assessment of the compound's therapeutic potential. Positive outcomes would warrant progression to more advanced studies, including evaluation against a broader panel of resistant clinical isolates, synergy testing with existing antibiotics, and eventual in vivo efficacy studies in animal models of infection. The thiazolidinone scaffold holds considerable promise, and a systematic, data-driven approach is paramount to unlocking its potential in the fight against antimicrobial resistance.

References

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature protocols, 3(2), 163-175. Available at: [Link]

  • Clinical and Laboratory Standards Institute (CLSI). (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition. CLSI document M07-A11. Wayne, PA: Clinical and Laboratory Standards Institute. Available at: [Link]

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  • Kumar, A., & Narasimhan, B. (2018). Thiazolidinone: a pharmacologically significant moiety. Current medicinal chemistry, 25(38), 5094-5114. Available at: [Link]

  • Patel, D., Kumari, P., & Patel, N. (2012). Synthesis and biological evaluation of some thiazolidinones as antimicrobial agents. European journal of medicinal chemistry, 48, 354-362. Available at: [Link]

  • MDPI. (2022). Mechanism of Action of Thiazolidin-2,4-dione. Encyclopedia MDPI. Available at: [Link]

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  • Gullapelli, R., & Maroju, S. (2023). Thiazolidin-4-Ones as a Promising Scaffold in the Development of Antibiofilm Agents—A Review. International Journal of Molecular Sciences, 24(2), 1593. Available at: [Link]

  • Lesyk, R. B., & Zimenkovsky, B. S. (2004). 4-thiazolidones: current status and perspectives for modern organic and medicinal chemistry. Current Organic Chemistry, 8(16), 1547-1577. Available at: [Link]

  • Vicini, P., Geronikaki, A., Incerti, M., Zani, F., Dearden, J., & Hewitt, M. (2006). 2-Heteroarylimino-5-benzylidene-4-thiazolidinones with antibacterial and antifungal activity. Bioorganic & medicinal chemistry, 14(11), 3859-3864. Available at: [Link]

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Application Notes and Protocols for the Investigation of 1-(Thiazolidin-2-yl)ethanone hydrochloride in Anticancer Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiazolidinone Scaffold as a Privileged Structure in Oncology

The thiazolidinone core is a five-membered heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities.[1][2] Derivatives of this "wonder nucleus" have been extensively explored and have shown a remarkable breadth of biological effects, including antimicrobial, anti-inflammatory, and, most notably for this guide, anticancer properties.[3] The structural versatility of the thiazolidinone ring allows for substitutions at various positions, enabling the fine-tuning of its biological activity.[2]

Numerous studies have demonstrated that thiazolidinone derivatives can suppress the growth of a wide array of cancer cell lines.[1] Their mechanisms of action are multifaceted and often involve the induction of apoptosis (programmed cell death), cell cycle arrest, and the modulation of key signaling pathways implicated in tumorigenesis.[4] Given the well-established anticancer potential of the broader class of thiazolidinones, this document provides a detailed guide for the investigation of a specific, yet under-explored derivative: 1-(Thiazolidin-2-yl)ethanone hydrochloride . While direct anticancer data for this particular compound is limited in publicly available literature, its structural features suggest it is a compelling candidate for screening and mechanistic studies.

These application notes are designed for researchers, scientists, and drug development professionals. They provide a scientifically grounded framework for evaluating the potential of 1-(Thiazolidin-2-yl)ethanone hydrochloride as a novel anticancer agent, from initial in vitro cytotoxicity screening to the elucidation of its potential mechanism of action.

Compound Profile: 1-(Thiazolidin-2-yl)ethanone hydrochloride

PropertyValueSource
CAS Number 1993017-93-8[5]
Molecular Formula C₅H₁₀ClNOS[5]
Molecular Weight 167.66 g/mol [5]
Structure
Purity ≥97% (commercially available)[6]
Storage Store at room temperature in a dry, sealed container.[5]

Proposed Synthesis

For researchers who wish to synthesize 1-(Thiazolidin-2-yl)ethanone hydrochloride in-house, a plausible synthetic route can be adapted from established methods for similar thiazolidine derivatives. A common approach involves the condensation of an amino thiol with an aldehyde or ketone, followed by N-acetylation. A potential synthetic pathway is outlined below.

G cysteamine Cysteamine Hydrochloride reaction1 Condensation cysteamine->reaction1 pyruvaldehyde Pyruvaldehyde pyruvaldehyde->reaction1 intermediate 2-Acetylthiazolidine reaction2 Salt Formation intermediate->reaction2 hcl HCl (in ether) hcl->reaction2 product 1-(Thiazolidin-2-yl)ethanone hydrochloride reaction1->intermediate reaction2->product caption Proposed Synthesis of 1-(Thiazolidin-2-yl)ethanone hydrochloride G compound 1-(Thiazolidin-2-yl)ethanone hydrochloride cell Cancer Cell compound->cell bax Bax (Pro-apoptotic) cell->bax Upregulation bcl2 Bcl-2 (Anti-apoptotic) cell->bcl2 Downregulation mitochondrion Mitochondrion bax->mitochondrion Promotes permeabilization bcl2->mitochondrion Inhibits permeabilization cytochrome_c Cytochrome c mitochondrion->cytochrome_c Release caspase9 Caspase-9 cytochrome_c->caspase9 Activates caspase3 Caspase-3 caspase9->caspase3 Activates apoptosis Apoptosis caspase3->apoptosis Executes caption Hypothesized Intrinsic Apoptosis Pathway G start Start: 1-(Thiazolidin-2-yl)ethanone hydrochloride solubility Protocol 1: Solubility Testing & Stock Preparation start->solubility cytotoxicity Protocol 2: MTT Assay on Cancer Cell Panel solubility->cytotoxicity ic50 Determine IC₅₀ Values cytotoxicity->ic50 apoptosis_assay Protocol 3: Annexin V/PI Staining ic50->apoptosis_assay western_blot Protocol 4: Western Blot for Bcl-2, Bax, Caspase-3 ic50->western_blot analysis Data Analysis & Mechanism Elucidation apoptosis_assay->analysis western_blot->analysis end Conclusion on Anticancer Potential analysis->end caption Experimental Workflow for In Vitro Evaluation

Caption: A streamlined workflow for the in vitro anticancer evaluation of the target compound.

References

  • El-Sharkawy, K. A. (2015). Synthesis and Antimicrobial Activity of 2-Substituted-3-Acetyl Thiazolidine -4-Carbonyl-Amino acid Derivatives. Journal of Pharmaceutical and Applied Chemistry, 1(1), 1-8. Available at: [Link]

  • Five years of research on 2,4-thiazolidinediones as anticancer agents: medicinal chemistry insights (2020–2024). (2024). RSC Medicinal Chemistry. Available at: [Link]

  • Hamad, A. S. (2014). Synthesis of some thiazolidinones and N-acetyl amino derivatives from 4-amino sulphamethaoxazole. Tikrit Journal of Pure Science, 19(4), 114-121. Available at: [Link]

  • Jain, A. K., et al. (2012). Recent developments and biological activities of thiazolidinone derivatives: A review. Bioorganic & Medicinal Chemistry, 20(11), 3378-3395. Available at: [Link]

  • Kumar, H., et al. (2022). Synthesis, biological evaluation and in-silico ADME studies of novel series of thiazolidin-2,4-dione derivatives as antimicrobial, antioxidant and anticancer agents. BMC Chemistry, 16(1), 69. Available at: [Link]

  • Al-Juboori, S. A. H. (2022). Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. Iraqi Journal of Pharmaceutical Sciences, 31(1), 226-236. Available at: [Link]

  • ResearchGate. (2013). How to dissolve small inhibitor molecules for binding assay? Available at: [Link]

  • ResearchGate. (2014). How to enhance drug solubility for in vitro assays? Available at: [Link]

  • Journal of Organic & Pharmaceutical Chemistry. (2014). Conventional and greener approach for the synthesis of some pharmacologically active derivatives of thiazolidines substituted with indolo. Available at: [Link]

  • Albuquerque, J. F. C., et al. (2021). Synthesis and biological evaluation of thiazolidinedione derivatives with high ligand efficiency to P. aeruginosa PhzS. Scientific Reports, 11(1), 1-13. Available at: [Link]

  • Nirwan, S., Chahal, V., & Kakkar, R. (2019). Thiazolidinones: Synthesis, Reactivity, and Their Biological Applications. Journal of Heterocyclic Chemistry, 56(10), 2637-2665. Available at: [Link]

  • Semantic Scholar. (n.d.). SYNTHESIS, CHARACTERIZATION OF 2,4 -THIAZOLIDINEDIONE DERIVATIVES AND EVALUATION OF THEIR ANTIOXIDANT ACTIVITY. Available at: [Link]

  • Al-Bayati, M. A. H., et al. (2023). Design, Synthesis, and Antisickling Investigation of a Thiazolidine Prodrug of TD-7 That Prolongs the Duration of Action of Antisickling Aromatic Aldehyde. Molecules, 28(21), 7352. Available at: [Link]

  • ResearchGate. (2015). (PDF) Synthesis and antibacterial activity of azetidinone and thiazolidinone derivatives of 1-(1',3'-thiazol-4-yl)-amino-2-phenyl-4-cyclohexylideneimidazol-5-one. Available at: [Link]

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Application Notes and Protocols for In Vitro Evaluation of 1-(Thiazolidin-2-yl)ethanone hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the initial in vitro characterization of 1-(Thiazolidin-2-yl)ethanone hydrochloride. The thiazolidine core is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities including antimicrobial, anti-inflammatory, anticancer, and antidiabetic properties.[1][2][3][4] While specific data on 1-(Thiazolidin-2-yl)ethanone hydrochloride is limited, this guide presents a panel of robust in vitro assays based on the well-documented activities of structurally related thiazolidine and thiazolidinone compounds.[5][6][7][8] The protocols herein are designed to be adaptable and serve as a foundational platform for researchers initiating the biological evaluation of this compound.

Introduction to the Thiazolidine Scaffold

The thiazolidine ring is a five-membered heterocyclic scaffold containing a sulfur and a nitrogen atom.[4] This structure is a key component in a multitude of biologically active molecules.[2] The versatility of the thiazolidine scaffold, particularly the potential for substitution at various positions, has made it a privileged structure in drug discovery.[3][4] Derivatives have been extensively studied and have shown a broad spectrum of pharmacological activities.[2][3] For instance, thiazolidinediones are a class of drugs used to treat type 2 diabetes by acting as agonists for the peroxisome proliferator-activated receptor-γ (PPAR-γ).[9][10][11] Other derivatives have been reported to possess significant antimicrobial, anti-inflammatory, and anticancer effects.[5][6][7][12][13]

This guide provides a starting point for investigating the biological potential of 1-(Thiazolidin-2-yl)ethanone hydrochloride. The proposed assays are selected to screen for the most common activities associated with the broader thiazolidine class.

Compound Handling and Stock Solution Preparation

Proper handling and preparation of the test compound are critical for reproducible results. 1-(Thiazolidin-2-yl)ethanone hydrochloride is a salt, which generally confers good solubility in aqueous solutions.

Protocol 2.1: Preparation of Master Stock Solution

  • Aseptic Technique: Perform all steps in a laminar flow hood to ensure sterility, particularly for cell-based assays.

  • Weighing: Accurately weigh a precise amount of 1-(Thiazolidin-2-yl)ethanone hydrochloride (e.g., 5 mg). The molecular weight is 167.66 g/mol .[14]

  • Solubilization: Dissolve the compound in sterile Dimethyl Sulfoxide (DMSO) to create a high-concentration master stock (e.g., 10 mM or 50 mM). DMSO is a common solvent for initial solubilization of organic compounds for biological assays.

    • Causality Note: A high-concentration master stock minimizes the volume of DMSO added to the final assay, thereby reducing potential solvent-induced toxicity. The final DMSO concentration in the assay medium should typically not exceed 0.5%.

  • Sterilization: Filter the master stock solution through a 0.22 µm syringe filter into a sterile, light-protected tube.

  • Aliquoting and Storage: Aliquot the master stock into smaller volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C for long-term stability.

Recommended In Vitro Assay Panel

Based on the known biological activities of thiazolidine derivatives, the following in vitro assays are recommended as a primary screening panel.

Antimicrobial Activity Assessment

Thiazolidinone derivatives have demonstrated notable antibacterial and antifungal properties.[7][12] The following protocols are designed to determine the minimum inhibitory and bactericidal concentrations.

Protocol 3.1.1: Minimum Inhibitory Concentration (MIC) Determination

This protocol uses the broth microdilution method to determine the lowest concentration of the compound that inhibits visible microbial growth.

  • Bacterial Strains: Use a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.

  • Inoculum Preparation: Culture the bacterial strains overnight in appropriate broth (e.g., Mueller-Hinton Broth - MHB). Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension 1:100 in MHB to obtain a final inoculum density of approximately 1.5 x 10⁶ CFU/mL.

  • Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the 1-(Thiazolidin-2-yl)ethanone hydrochloride stock solution in MHB. The concentration range should be broad enough to determine the MIC (e.g., 256 µg/mL to 0.5 µg/mL).

  • Controls: Include a positive control (broth with bacteria, no compound), a negative control (broth only), and a solvent control (broth with bacteria and the maximum concentration of DMSO used).

  • Inoculation: Add the prepared bacterial inoculum to each well (except the negative control). The final volume in each well should be uniform (e.g., 200 µL).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is the lowest concentration of the compound where no visible turbidity is observed.

Protocol 3.1.2: Minimum Bactericidal Concentration (MBC) Determination

This assay is a follow-up to the MIC test to determine if the compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).

  • Subculturing: From the wells of the MIC plate that show no visible growth, take a small aliquot (e.g., 10 µL) and plate it onto an appropriate agar medium (e.g., Mueller-Hinton Agar).

  • Incubation: Incubate the agar plates at 37°C for 18-24 hours.

  • Result Interpretation: The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count (i.e., no colony growth on the agar plate).

Antimicrobial_Assay_Workflow cluster_prep Preparation cluster_mic MIC Assay cluster_mbc MBC Assay A Prepare Bacterial Inoculum (0.5 McFarland) C Inoculate 96-well plate with bacteria and compound A->C B Prepare Serial Dilutions of 1-(Thiazolidin-2-yl)ethanone HCl B->C D Incubate at 37°C for 18-24h C->D E Determine MIC (Lowest concentration with no growth) D->E F Plate aliquots from clear wells onto agar plates E->F From non-turbid wells G Incubate at 37°C for 18-24h F->G H Determine MBC (Lowest concentration with no colonies) G->H

Caption: Workflow for MIC and MBC Assays.

Cytotoxicity Assessment in Cancer Cell Lines

Many thiazolidine derivatives have been evaluated for their anticancer properties.[6][13] The MTT assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

Protocol 3.2.1: MTT Cell Viability Assay

  • Cell Lines: Select a panel of human cancer cell lines from different tissues (e.g., MCF-7 for breast cancer, A549 for lung cancer, HeLa for cervical cancer).[6]

  • Cell Seeding: Seed the cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: Prepare serial dilutions of 1-(Thiazolidin-2-yl)ethanone hydrochloride in the appropriate cell culture medium. Replace the old medium in the wells with the medium containing the compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solubilized formazan at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

MTT_Assay_Workflow A Seed Cancer Cells in 96-well plate B Allow Adhesion (Overnight Incubation) A->B C Treat Cells with Serial Dilutions of Compound B->C D Incubate for 24-72 hours C->D E Add MTT Reagent (2-4h Incubation) D->E F Solubilize Formazan Crystals with DMSO E->F G Read Absorbance (~570 nm) F->G H Calculate % Viability and IC50 Value G->H

Caption: Workflow for the MTT Cytotoxicity Assay.

Anti-inflammatory Activity Assessment

Thiazolidinone derivatives have been reported as potential anti-inflammatory agents by inhibiting the production of pro-inflammatory mediators like nitric oxide (NO).[5]

Protocol 3.3.1: Nitric Oxide (NO) Inhibition Assay in Macrophages

This assay measures the ability of the compound to inhibit the production of nitric oxide by macrophages stimulated with lipopolysaccharide (LPS).

  • Cell Line: Use a murine macrophage cell line such as RAW 264.7.

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • Pre-treatment: Treat the cells with various concentrations of 1-(Thiazolidin-2-yl)ethanone hydrochloride for 1-2 hours before stimulation.

  • Stimulation: Induce inflammation by adding LPS (e.g., 1 µg/mL) to the wells (except for the negative control).

  • Incubation: Incubate the plate for 24 hours at 37°C with 5% CO₂.

  • Nitrite Measurement: NO production is measured by quantifying its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.

    • Transfer a portion of the cell culture supernatant to a new 96-well plate.

    • Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) to each well.

    • Incubate for 10-15 minutes at room temperature.

  • Absorbance Reading: Measure the absorbance at ~540 nm. The amount of nitrite is proportional to the absorbance.

  • Data Analysis: Create a standard curve using sodium nitrite. Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

    • Self-Validation: It is crucial to perform a parallel cytotoxicity assay (e.g., MTT) on the RAW 264.7 cells under the same conditions to ensure that the observed NO inhibition is not due to cell death.

NO_Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 Signaling TLR4->MyD88 NFkB NF-κB Activation MyD88->NFkB iNOS iNOS Gene Expression NFkB->iNOS NO Nitric Oxide (NO) Production iNOS->NO Compound 1-(Thiazolidin-2-yl)ethanone HCl Compound->NFkB Inhibition? Compound->iNOS Inhibition?

Caption: Potential inhibition points in the LPS-induced NO pathway.

Antioxidant Activity Assessment

The antioxidant potential of thiazolidine-2,4-dione derivatives has also been reported.[3][8] The DPPH assay is a simple and widely used method for screening antioxidant activity.

Protocol 3.4.1: DPPH Radical Scavenging Assay

  • Reagent Preparation: Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. The solution should have a deep purple color.

  • Reaction Mixture: In a 96-well plate, add different concentrations of 1-(Thiazolidin-2-yl)ethanone hydrochloride to the DPPH solution.

  • Controls: Include a positive control (a known antioxidant like ascorbic acid or trolox) and a blank control (methanol without the compound).

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Reading: Measure the absorbance at ~517 nm. The purple color of DPPH fades as it is scavenged by the antioxidant.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity. Plot the percentage of scavenging against the compound concentration to determine the IC₅₀ value (the concentration that scavenges 50% of the DPPH radicals).

Data Summary

The following table provides a template for summarizing the quantitative data obtained from the proposed assays.

Assay Type Target Test System Parameter Measured Example Result
Antibacterial Bacterial GrowthS. aureusMIC16 µg/mL
E. coliMIC32 µg/mL
Anticancer Cell ViabilityMCF-7 CellsIC₅₀ (48h)25 µM
A549 CellsIC₅₀ (48h)40 µM
Anti-inflammatory Nitric Oxide ProductionRAW 264.7 MacrophagesIC₅₀15 µM
Antioxidant Radical ScavengingDPPH RadicalIC₅₀50 µg/mL

Conclusion

The protocols outlined in this application note provide a robust framework for the initial in vitro biological evaluation of 1-(Thiazolidin-2-yl)ethanone hydrochloride. By screening for antimicrobial, anticancer, anti-inflammatory, and antioxidant activities, researchers can gain valuable insights into the compound's therapeutic potential. The causality-driven experimental design and self-validating steps, such as concurrent cytotoxicity assessments, are crucial for generating reliable and interpretable data. This foundational screening will guide further mechanistic studies and lead optimization efforts.

References

  • In silico design, synthesis and in-vitro evaluation of thiazolidine derivatives. (2025). ResearchGate. [Link]

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Application Note: Structural Elucidation of 1-(Thiazolidin-2-yl)ethanone Hydrochloride via Advanced NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the structural characterization of "1-(Thiazolidin-2-yl)ethanone hydrochloride" using advanced Nuclear Magnetic Resonance (NMR) spectroscopy. In the absence of a published reference spectrum for this specific molecule, this note serves as a detailed protocol and interpretive guide for researchers, scientists, and drug development professionals. We will delve into the theoretical underpinnings of the expected 1D and 2D NMR spectra, grounded in data from analogous thiazolidine and N-acetylated compounds. This guide offers detailed, step-by-step methodologies for sample preparation, data acquisition, and spectral interpretation, ensuring scientific integrity and enabling unambiguous structural confirmation.

Introduction: The Structural Challenge and the NMR Solution

1-(Thiazolidin-2-yl)ethanone hydrochloride is a heterocyclic compound of interest in medicinal chemistry and drug discovery due to the prevalence of the thiazolidine scaffold in a wide range of biologically active molecules.[1][2] Accurate and unequivocal structural verification is a critical step in any drug development pipeline. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the non-destructive elucidation of molecular structures in solution.[3]

This application note addresses the specific challenges of characterizing 1-(Thiazolidin-2-yl)ethanone hydrochloride. The presence of a chiral center at the C2 position of the thiazolidine ring, the dynamics of the N-acetyl group, and the influence of the hydrochloride salt on the nitrogen and adjacent protons necessitate a multi-faceted NMR approach. We will systematically predict the 1H and 13C chemical shifts and coupling patterns, and then detail how 2D NMR experiments, such as COSY, HSQC, and HMBC, can be employed to rigorously confirm the atomic connectivity and finalize the structural assignment.

Predicted Spectroscopic Data

Based on the analysis of similar thiazolidine derivatives and the known effects of N-acetylation and protonation, the following NMR data are predicted for 1-(Thiazolidin-2-yl)ethanone hydrochloride in a suitable deuterated solvent like DMSO-d6.[4][5][6]

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 1-(Thiazolidin-2-yl)ethanone Hydrochloride

Atom NumberPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Notes
2~5.5 - 6.0~70 - 75Methine proton, deshielded by adjacent N+ and S atoms.
4~3.2 - 3.6 (multiplet)~45 - 50Methylene protons, diastereotopic.
5~3.0 - 3.4 (multiplet)~25 - 30Methylene protons, diastereotopic.
6 (C=O)-~168 - 172Carbonyl carbon.
7 (CH₃)~2.1 - 2.3~20 - 25Methyl protons of the acetyl group.
N-HBroad, ~9.0 - 11.0-Exchangeable proton on the protonated nitrogen.

Experimental Protocols

Sample Preparation

The quality of the NMR data is directly dependent on meticulous sample preparation.[7] As a hydrochloride salt, the compound's solubility and the stability of the exchangeable N-H proton must be considered.

Protocol 1: Preparation of NMR Sample

  • Weighing: Accurately weigh 5-10 mg of 1-(Thiazolidin-2-yl)ethanone hydrochloride for ¹H NMR and 20-30 mg for ¹³C and 2D NMR experiments into a clean, dry vial.[5]

  • Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Deuterated dimethyl sulfoxide (DMSO-d6) is often a good choice for hydrochloride salts as it can help to slow down the exchange of the N-H proton, allowing for its observation.[6] Other potential solvents include D₂O or CD₃OD.

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[7] Vortex or gently sonicate the mixture to ensure complete dissolution. The solution should be clear and free of any particulate matter.

  • Filtration (if necessary): If any solid particles remain, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[7]

  • Transfer: Carefully transfer the clear solution into the NMR tube.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

NMR Data Acquisition

The following is a recommended suite of NMR experiments to be performed on a spectrometer (e.g., 400 MHz or higher).

Protocol 2: NMR Experiment Parameters

  • ¹H NMR:

    • Acquire a standard one-dimensional proton spectrum.

    • Pay close attention to the spectral width to ensure all signals, including the potentially broad N-H proton, are captured.

    • Integrate all signals to determine the relative proton ratios.

  • ¹³C NMR:

    • Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans will be necessary to achieve a good signal-to-noise ratio due to the lower natural abundance of ¹³C.[5]

    • Consider running a DEPT-135 experiment to differentiate between CH, CH₂, and CH₃ groups.

  • 2D COSY (Correlation Spectroscopy):

    • This experiment will reveal proton-proton couplings within the same spin system.[3] It will be crucial for tracing the connectivity of the thiazolidine ring protons (H2, H4, and H5).

  • 2D HSQC (Heteronuclear Single Quantum Coherence):

    • This experiment correlates protons directly attached to carbons.[3] It will provide an unambiguous assignment of the protonated carbons in the molecule.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation):

    • This experiment shows correlations between protons and carbons over two to three bonds.[3] This is essential for identifying the quaternary carbonyl carbon and for confirming the overall structure by observing long-range correlations, for instance, from the methyl protons (H7) to the carbonyl carbon (C6) and the C2 carbon.

Data Analysis and Interpretation: A Step-by-Step Guide

The following workflow provides a logical approach to interpreting the acquired NMR data to confirm the structure of 1-(Thiazolidin-2-yl)ethanone hydrochloride.

G cluster_1d 1D NMR Analysis cluster_2d 2D NMR Correlation cluster_final Structural Confirmation H_NMR Analyze ¹H NMR: - Identify chemical shifts - Determine coupling patterns - Integrate signals C_NMR Analyze ¹³C NMR & DEPT-135: - Identify carbon chemical shifts - Differentiate CH, CH₂, and CH₃ COSY Interpret COSY: - Trace H2-H4-H5 correlations - Confirm thiazolidine ring connectivity H_NMR->COSY Initial Proton Assignments HSQC Interpret HSQC: - Correlate protons to directly attached carbons (C2, C4, C5, C7) C_NMR->HSQC Initial Carbon Assignments COSY->HSQC Refine Assignments HMBC Interpret HMBC: - Identify quaternary carbonyl (C6) via correlations from H7 - Confirm N-acetyl group placement via H7 to C2 correlation HSQC->HMBC Protonated Carbon Assignments Structure Final Structure Assignment HMBC->Structure Complete Connectivity Map

Figure 1: A workflow for the structural elucidation of 1-(Thiazolidin-2-yl)ethanone hydrochloride using NMR spectroscopy.

Analysis of ¹H NMR Spectrum
  • Methyl Protons (H7): Expect a sharp singlet at approximately 2.1-2.3 ppm, integrating to three protons.[8]

  • Thiazolidine Ring Protons (H4, H5): These methylene protons are diastereotopic and will likely appear as complex multiplets in the range of 3.0-3.6 ppm.

  • Methine Proton (H2): This proton, being adjacent to the protonated nitrogen and the sulfur atom, will be significantly deshielded and is expected to appear as a multiplet (likely a triplet or doublet of doublets depending on the coupling with H4 protons) between 5.5 and 6.0 ppm.[9]

  • N-H Proton: In DMSO-d6, this exchangeable proton should appear as a broad singlet at a downfield chemical shift (9.0-11.0 ppm). Its chemical shift and broadness can be concentration and temperature-dependent.[6]

Analysis of ¹³C NMR Spectrum
  • Methyl Carbon (C7): A signal in the aliphatic region, around 20-25 ppm.

  • Methylene Carbons (C4, C5): Two distinct signals are expected for these carbons, likely between 25-50 ppm.

  • Methine Carbon (C2): This carbon, bonded to two heteroatoms, will be downfield, predicted in the 70-75 ppm range.

  • Carbonyl Carbon (C6): The characteristic signal for the ketone carbonyl will be the most downfield, around 168-172 ppm.

Elucidation using 2D NMR
  • COSY: A cross-peak between the H2 multiplet and the H4 multiplet, and between the H4 and H5 multiplets will confirm the connectivity within the thiazolidine ring.

  • HSQC: This will provide direct one-bond correlations:

    • The ¹H signal at ~2.2 ppm will correlate with the ¹³C signal at ~22 ppm (C7-H7).

    • The multiplets between 3.0-3.6 ppm will correlate with the ¹³C signals at ~30 ppm and ~48 ppm (C5-H5 and C4-H4).

    • The downfield proton signal at ~5.8 ppm will correlate with the downfield carbon signal at ~72 ppm (C2-H2).

  • HMBC: This experiment is key to confirming the placement of the acetyl group and identifying the quaternary carbonyl carbon.

    • A strong correlation is expected from the methyl protons (H7) to the carbonyl carbon (C6).

    • A crucial correlation from the methyl protons (H7) to the methine carbon (C2) will definitively establish the N-acetyl-2-thiazolidine structure.

    • Correlations from H2 to C4 and C5, and from H4 and H5 to C2 will further solidify the ring structure.

Molecular Structure and Key NMR Correlations

Figure 2: Chemical structure of 1-(Thiazolidin-2-yl)ethanone hydrochloride with key predicted HMBC correlations highlighted.

Conclusion

This application note provides a robust and scientifically grounded protocol for the complete NMR-based structural elucidation of 1-(Thiazolidin-2-yl)ethanone hydrochloride. By systematically applying a suite of 1D and 2D NMR experiments and leveraging predictive data from analogous structures, researchers can confidently determine the chemical structure of this and similar heterocyclic compounds. The detailed methodologies and interpretation workflows presented herein are designed to ensure data integrity and support the rigorous demands of chemical and pharmaceutical research.

References

  • ¹H-NMR spectrum of the acetyl group region of xylooligosaccharides... - ResearchGate. Available at: [Link]

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  • 2,4-Thiazolidinedione - Optional[13C NMR] - Chemical Shifts - SpectraBase. Available at: [Link]

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  • X-ray and NMR studies on thiazolidines: crystal structure and conformational equilibriums of N-acetyl-2-(p-tolyl)thiazolidine-4-carboxylic acid ad related thiazolidine derivatives | Journal of the American Chemical Society. Available at: [Link]

  • Synthesis and NMR studies of thiazolidine‐4‐carboxylic acid derivatives containing a nitro ester function | Scilit. Available at: [Link]

  • ChemInform Abstract: New Dipeptides Containing Thiazolidine4-carboxylic Acid Derivatives: Synthesis and Characterization Using NMR Techniques and X-Ray Data | Request PDF - ResearchGate. Available at: [Link]

  • Determination of the degree of N-acetylation and the distribution of N-acetyl groups in partially N-deacetylated chitins (chitosans) by high-field n.m.r. spectroscopy - PubMed. Available at: [Link]

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  • Application of solid-state 35Cl NMR to the structural characterization of hydrochloride pharmaceuticals and their polymorphs - PubMed. Available at: [Link]

  • 13 C-NMR Studies of Some Heterocyclically Substituted - Asian Journal of Chemistry. Available at: [Link]

  • Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. Available at: [Link]

  • Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation - PMC - NIH. Available at: [Link]

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Application Note: High-Performance Liquid Chromatography (HPLC) Purity Analysis of 1-(Thiazolidin-2-yl)ethanone Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed protocol for the determination of purity and the separation of potential process-related impurities of 1-(Thiazolidin-2-yl)ethanone hydrochloride. Due to the polar and ionizable nature of the analyte, a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method has been developed. This guide provides a comprehensive walkthrough of the methodology, from mobile phase preparation to system suitability and data analysis, designed for researchers, scientists, and professionals in drug development and quality control. The causality behind experimental choices is explained to ensure scientific integrity and facilitate method adoption and troubleshooting.

Introduction and Analytical Challenge

1-(Thiazolidin-2-yl)ethanone hydrochloride (CAS No: 67399-73-9 or 1993017-93-8; Molecular Formula: C5H10ClNOS; Molecular Weight: 167.66 g/mol ) is a heterocyclic ketone containing a thiazolidine ring.[1][2][3] The presence of a basic nitrogen atom and a polar ketone functional group presents a unique challenge for chromatographic analysis. Specifically, poor retention on traditional C18 stationary phases and peak tailing are common issues encountered with such polar compounds.[4][5]

The objective of this application note is to provide a reliable RP-HPLC method capable of retaining and resolving the main component from its potential impurities, which may arise from the synthesis process.[6][7] The synthesis of thiazolidinone derivatives often involves multi-step reactions that can result in various related substances.[7][8] This protocol is designed to be a self-validating system, emphasizing the importance of system suitability checks to ensure the reliability of the generated data.

Chromatographic Principles and Method Rationale

The selected approach is reversed-phase chromatography, which is a versatile and widely used technique in the pharmaceutical industry.[9] However, standard C18 columns often fail to provide adequate retention for polar analytes when using highly aqueous mobile phases, a phenomenon known as "phase collapse" or "ligand folding".[10]

To overcome this, two potential column chemistries are proposed:

  • Polar-Embedded Phase (e.g., RP-Amide): These columns have a polar group embedded in the alkyl chain, which promotes wetting of the stationary phase with highly aqueous mobile phases and offers alternative selectivity for polar compounds.

  • Pentafluorophenyl (PFP) Phase (e.g., Discovery HS F5): This phase provides a unique selectivity due to multiple retention mechanisms, including hydrophobic, aromatic, and ionic interactions, making it particularly suitable for separating a mix of polar and non-polar compounds.

A volatile buffer system is chosen to ensure compatibility with mass spectrometry (LC-MS) if further characterization of impurities is required. The pH of the mobile phase is controlled to be at least one pH unit away from the analyte's pKa to ensure consistent ionization and peak shape.

Experimental Protocol

Materials and Reagents
  • 1-(Thiazolidin-2-yl)ethanone hydrochloride reference standard (purity ≥ 98%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

Instrumentation and Chromatographic Conditions

A standard HPLC or UHPLC system equipped with a UV detector is suitable for this analysis.

ParameterRecommended ConditionRationale
HPLC Column Ascentis RP-Amide (150 x 4.6 mm, 5 µm) or Discovery HS F5 (150 x 4.6 mm, 5 µm)Provides enhanced retention and selectivity for polar compounds.
Mobile Phase A 10 mM Ammonium formate in water, pH adjusted to 3.5 with formic acidBuffered aqueous phase to control ionization and improve peak shape.
Mobile Phase B AcetonitrileOrganic modifier for elution.
Gradient Elution 0-5 min: 5% B; 5-20 min: 5-50% B; 20-25 min: 50% B; 25.1-30 min: 5% BA shallow gradient is used to ensure separation of closely eluting impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Detection Wavelength 210 nm or 254 nmThe optimal wavelength should be determined by a UV scan of the analyte.
Injection Volume 10 µLCan be optimized based on analyte concentration and detector response.
Sample Diluent Mobile Phase AEnsures compatibility with the initial mobile phase conditions.
Preparation of Solutions

Mobile Phase A (10 mM Ammonium Formate, pH 3.5):

  • Weigh 0.63 g of ammonium formate and dissolve it in 1 L of deionized water.

  • Adjust the pH to 3.5 using formic acid.

  • Filter the solution through a 0.22 µm membrane filter.

Standard Solution (0.5 mg/mL):

  • Accurately weigh approximately 25 mg of 1-(Thiazolidin-2-yl)ethanone hydrochloride reference standard.

  • Dissolve in a 50 mL volumetric flask with Mobile Phase A.

  • Sonicate for 5 minutes to ensure complete dissolution.

Sample Solution (0.5 mg/mL):

  • Accurately weigh approximately 25 mg of the 1-(Thiazolidin-2-yl)ethanone hydrochloride sample.

  • Prepare a 50 mL solution using the same procedure as the standard solution.

System Suitability Testing (SST)

Before sample analysis, the chromatographic system must be equilibrated and its performance verified through system suitability testing.

  • Equilibrate the column with the initial mobile phase conditions for at least 30 minutes.

  • Make five replicate injections of the standard solution.

  • Calculate the parameters listed in the table below.

SST ParameterAcceptance CriteriaPurpose
Tailing Factor (T) 0.8 ≤ T ≤ 1.5Ensures peak symmetry.
Theoretical Plates (N) ≥ 2000Measures column efficiency.
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%Demonstrates injection precision.
Relative Standard Deviation (RSD) of Retention Time ≤ 1.0%Ensures retention time reproducibility.

Data Analysis and Purity Calculation

The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Calculation:

% Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Any impurity exceeding a certain threshold (e.g., 0.1%) should be identified and quantified. For unknown impurities, their response factor is assumed to be the same as the main component.

Visualizing the Workflow

The following diagrams illustrate the logical flow of the analytical process.

Caption: Overall HPLC analysis workflow.

Method_Development_Logic cluster_solutions Solutions Analyte Analyte: 1-(Thiazolidin-2-yl)ethanone HCl (Polar, Ionizable) Challenge Challenge: Poor Retention & Peak Tailing Analyte->Challenge Strategy Strategy: Reversed-Phase HPLC Challenge->Strategy Column Column Choice: - Polar-Embedded (RP-Amide) - PFP (HS F5) Strategy->Column MobilePhase Mobile Phase Control: - Buffered (pH 3.5) - Volatile (Ammonium Formate) Strategy->MobilePhase Result Outcome: Robust & Reproducible Purity Method Column->Result MobilePhase->Result

Caption: Logic for method development.

Troubleshooting

IssuePotential CauseSuggested Solution
Poor Peak Shape (Tailing) Secondary interactions with silanols; pH of mobile phase inappropriate.Adjust mobile phase pH; use a highly end-capped column.
No or Low Retention Mobile phase too strong; column phase collapse.Decrease initial %B; use an aqueous-stable column (e.g., RP-Amide).[10]
Variable Retention Times Inadequate equilibration; column temperature fluctuations; mobile phase composition drift.Increase equilibration time; use a column oven; prepare fresh mobile phase daily.
Ghost Peaks Contamination in the system or diluent.Flush the system; use fresh, high-purity solvents.

Conclusion

The RP-HPLC method detailed in this application note provides a robust and reliable approach for the purity assessment of 1-(Thiazolidin-2-yl)ethanone hydrochloride. By carefully selecting a suitable stationary phase and controlling the mobile phase pH, the challenges associated with analyzing this polar compound can be effectively overcome. The inclusion of rigorous system suitability criteria ensures the generation of high-quality, reproducible data critical for research, development, and quality control applications.

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Application Notes & Protocols: Derivatization of 1-(Thiazolidin-2-yl)ethanone Hydrochloride for Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The thiazolidine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous pharmacologically active compounds, including the antibiotic penicillin and antidiabetic glitazones.[1][2] Its five-membered ring containing both sulfur and nitrogen atoms provides a unique structural and electronic framework amenable to chemical modification.[3] The specific scaffold, 1-(Thiazolidin-2-yl)ethanone hydrochloride, presents a versatile starting point for generating diverse chemical libraries for biological screening. The secondary amine within the thiazolidine ring and the α-carbon of the acetyl group are key reactive handles for derivatization.

This guide provides a comprehensive framework for the strategic derivatization of 1-(Thiazolidin-2-yl)ethanone hydrochloride. It details robust synthetic protocols, explains the rationale behind experimental choices, and outlines a subsequent biological screening cascade designed to identify and validate bioactive "hit" compounds. The objective is to empower researchers in drug discovery to efficiently build and screen novel compound libraries based on this promising core structure.

Section 1: The Core Scaffold: Properties and Reactive Sites

1-(Thiazolidin-2-yl)ethanone hydrochloride is the foundational starting material for the synthetic workflows described herein. A thorough understanding of its properties is crucial for successful derivatization.

Table 1: Physicochemical Properties of 1-(Thiazolidin-2-yl)ethanone hydrochloride

PropertyValueSource
CAS Number 1993017-93-8 / 67399-73-9[4][5]
Molecular Formula C₅H₁₀ClNOS[5]
Molecular Weight 167.66 g/mol [5]
Appearance Typically an off-white to white solid
Purity >97% (Recommended for synthesis)[5]

The structure possesses two primary sites for diversification, which allows for the creation of a library with varied physicochemical properties. This "two-pronged" derivatization strategy is a powerful tool for exploring the chemical space around the core scaffold.

G cluster_0 Derivatization Pathways cluster_1 Resulting Modifications start 1-(Thiazolidin-2-yl)ethanone Hydrochloride path1 Site A: Thiazolidine Nitrogen (N-3) start->path1 Deprotonation path2 Site B: Acetyl α-Carbon (C-α) start->path2 Enolate Formation mod1 N-Acylation N-Sulfonylation N-Alkylation path1->mod1 mod2 Knoevenagel Condensation (with Aldehydes) path2->mod2

Caption: Key reactive sites on the 1-(Thiazolidin-2-yl)ethanone scaffold.

Section 2: Synthetic Derivatization Protocols

The following protocols provide step-by-step methodologies for creating a library of derivatives. The choice of reagents (e.g., specific acyl chlorides or aldehydes) can be varied to achieve structural diversity.

Protocol 2.1: N-Acylation of the Thiazolidine Nitrogen

This protocol describes the reaction of the thiazolidine's secondary amine with an acyl chloride to form an N-acylated derivative. N-acylation is a robust method for introducing a wide array of substituents, which can modulate the compound's lipophilicity, hydrogen bonding capacity, and steric profile.[6]

Rationale: The reaction requires a non-nucleophilic organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to neutralize the hydrochloride salt and to scavenge the HCl byproduct generated during the acylation. This prevents the protonation of the thiazolidine nitrogen, ensuring it remains nucleophilic, and drives the reaction to completion. Dichloromethane (DCM) is an excellent solvent as it is relatively inert and easily removed during work-up.

Materials:

  • 1-(Thiazolidin-2-yl)ethanone hydrochloride (1.0 eq)

  • Acyl chloride of choice (e.g., benzoyl chloride, acetyl chloride) (1.1 eq)

  • Triethylamine (TEA) (2.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel

Procedure:

  • Reaction Setup: Suspend 1-(Thiazolidin-2-yl)ethanone hydrochloride (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Basification: Cool the suspension to 0 °C in an ice bath. Add triethylamine (2.2 eq) dropwise. Stir the mixture for 15-20 minutes at 0 °C. The initial hydrochloride salt should react to form the free base.

  • Acylation: While maintaining the temperature at 0 °C, add the desired acyl chloride (1.1 eq) dropwise to the solution.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove excess acid chloride and HCl salts) and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-acylated thiazolidine derivative.

Protocol 2.2: Knoevenagel Condensation with Aromatic Aldehydes

This protocol leverages the acidity of the protons on the carbon alpha to the acetyl group. In the presence of a base, these protons can be removed to form an enolate, which can then act as a nucleophile in a condensation reaction with an aldehyde, a classic reaction known as Knoevenagel condensation.[2][7] This method is highly effective for attaching various (hetero)aromatic rings, significantly expanding the structural diversity and potential for π-π stacking interactions with biological targets.

Rationale: The reaction is typically catalyzed by a weak base like piperidine, often with a catalytic amount of acetic acid, in a solvent that allows for the azeotropic removal of water (e.g., toluene or ethanol) to drive the equilibrium towards the condensed product.[8]

Materials:

  • 1-(Thiazolidin-2-yl)ethanone hydrochloride (1.0 eq)

  • Aromatic aldehyde of choice (e.g., 4-chlorobenzaldehyde) (1.0 eq)

  • Piperidine (catalytic amount, ~0.1 eq)

  • Ethanol or Toluene

  • Round-bottom flask with Dean-Stark apparatus (if using toluene), condenser

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 1-(Thiazolidin-2-yl)ethanone hydrochloride (1.0 eq) and the aromatic aldehyde (1.0 eq) in ethanol.

  • Catalyst Addition: Add a catalytic amount of piperidine to the mixture.

  • Reaction Progression: Heat the mixture to reflux (approximately 78 °C for ethanol) and maintain for 6-18 hours. The formation of the product often results in a color change or precipitation. Monitor by TLC.

  • Work-up and Purification: Cool the reaction mixture to room temperature. If a precipitate has formed, collect the solid by vacuum filtration and wash with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography to yield the pure product.

Table 2: Representative Derivatization Data (Hypothetical)

EntryDerivatization ProtocolVariable ReagentProduct Structure (Example)Yield (%)
1N-Acylation (2.1)Benzoyl Chloride1-(3-benzoylthiazolidin-2-yl)ethanone85
2N-Acylation (2.1)4-Fluorobenzoyl Chloride1-(3-(4-fluorobenzoyl)thiazolidin-2-yl)ethanone81
3Condensation (2.2)4-Chlorobenzaldehyde(E)-1-(thiazolidin-2-yl)-3-(4-chlorophenyl)prop-2-en-1-one72
4Condensation (2.2)2-Naphthaldehyde(E)-1-(thiazolidin-2-yl)-3-(naphthalen-2-yl)prop-2-en-1-one68

Section 3: Biological Screening Cascade

Once a library of derivatives is synthesized, a systematic screening process is required to identify compounds with desired biological activity. Thiazolidinone derivatives have a well-documented history of diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[9][10][11] This section outlines a general cascade for an anticancer screen.

Caption: A typical workflow for a biological screening cascade.

Protocol 3.1: Primary High-Throughput Screen (HTS) - Cell Viability

The goal of the primary screen is to rapidly assess the entire library at a single, high concentration to identify initial "hits".[12][13] The MTT assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Human cancer cell line (e.g., MCF-7 for breast cancer)[11]

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Derivative library compounds dissolved in DMSO (10 mM stock)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (cell culture grade)

  • Positive control (e.g., Doxorubicin)

  • Sterile 96-well microtiter plates, multichannel pipettes, plate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37 °C, 5% CO₂.

  • Compound Addition: Add 1 µL of each library compound (from 10 mM stock) to the appropriate wells to achieve a final concentration of 10-50 µM. Include wells with DMSO only (negative control) and a positive control drug.

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Assay: Add 10 µL of MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell inhibition for each compound relative to the DMSO control. Compounds showing inhibition above a certain threshold (e.g., >50%) are classified as primary hits.

Protocol 3.2: Secondary Assay - Dose-Response and IC₅₀ Determination

Primary hits must be confirmed. A dose-response experiment is performed to confirm activity, demonstrate a dose-dependent effect, and calculate the half-maximal inhibitory concentration (IC₅₀), a key measure of potency.[14]

Procedure:

  • Follow the same cell seeding and incubation protocol as the primary screen.

  • Create serial dilutions of the "hit" compounds (e.g., 8-point dilutions, from 100 µM down to nM concentrations).

  • Add the diluted compounds to the cells and incubate for 48-72 hours.

  • Perform the MTT assay as described above.

  • Plot the percentage of inhibition versus the log of the compound concentration.

  • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value.

Section 4: Hit Validation and Data Interpretation

A confirmed hit is not yet a lead. Further validation is required to eliminate false positives and artifacts.[15]

  • Orthogonal Assays: Use a different assay that measures a more specific downstream effect of cell death, such as a Caspase-Glo assay to measure apoptosis. This confirms that the observed effect in the primary assay is due to the desired biological outcome.

  • Counter-Screens: Test the active compounds against a non-cancerous, normal cell line (e.g., MCF-10A). A desirable hit will show high potency against the cancer cell line but low cytotoxicity against the normal cell line, indicating cancer-specific selectivity.

Table 3: Hit Prioritization Data (Hypothetical)

Compound IDPrimary Screen (% Inhibition @ 10µM)Cancer Cell IC₅₀ (µM)Normal Cell IC₅₀ (µM)Selectivity Index (SI)¹Status
DERIV-00185%1.225.621.3Validated Hit
DERIV-00272%3.54.11.2Low Selectivity
DERIV-00365%8.9> 100> 11.2Validated Hit
DERIV-00491%2.1Not active in ortho. assayN/AFalse Positive

¹ Selectivity Index (SI) = Normal Cell IC₅₀ / Cancer Cell IC₅₀. A higher SI is more desirable.

Conclusion

The derivatization of 1-(Thiazolidin-2-yl)ethanone hydrochloride provides a fertile ground for the discovery of novel bioactive molecules. By employing strategic synthetic modifications at the N-3 and C-α positions, a structurally diverse library can be rapidly generated. Coupling this synthetic effort with a systematic biological screening cascade—progressing from high-throughput primary screens to rigorous hit confirmation and validation—enables the efficient identification of potent and selective lead compounds. The protocols and workflows detailed in this guide offer a robust and scientifically grounded approach for researchers aiming to explore the therapeutic potential of the thiazolidine scaffold.

References

  • Alheety, K. A., et al. (2020). Synthesis and Biological Activity of Some New Thiazolidinone Derivatives. Systematic Reviews in Pharmacy, 11(3), 511-518. Available at: [Link]

  • ResearchGate. (2019). Thiazolidinones: Synthesis, Reactivity, and Their Biological Applications. Journal of Heterocyclic Chemistry. Available at: [Link]

  • Roy, A., et al. (2016). High throughput screening of small molecule library: procedure, challenges and future. Journal of Biomedical and Pharmaceutical Research, 5(2). Available at: [Link]

  • Kamal, A., et al. (2012). Recent developments and biological activities of thiazolidinone derivatives: a review. Medicinal Chemistry Research, 21(8), 1831-1845. Available at: [Link]

  • Tratrat, C., et al. (2021). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. Molecules, 26(16), 4988. Available at: [Link]

  • El-Kashef, et al. (2021). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. Molecules, 26(16), 4988. (Cited within the same review, referencing specific anticancer studies). Available at: [Link]

  • Technology Networks. (2025). High-Throughput Screening in Drug Discovery Explained. Available at: [Link]

  • NIH. (2021). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. SLAS Discovery. Available at: [Link]

  • Inglese, J., et al. (2006). Quantitative high-throughput screening: a titration-based approach that efficiently identifies biological activities in large chemical libraries. Proceedings of the National Academy of Sciences, 103(32), 11473-11478. (General principle cited in HTS reviews). Available at: [Link]

  • Wikipedia. High-throughput screening. Available at: [Link]

  • Sapiun, Z., et al. (2022). Introducing Lipophilicity to (Polyhydroxyalkyl)thiazolidine Carboxylic Acids Via Acylation. ACS Omega, 7(13), 11095-11104. Available at: [Link]

  • Pious, A., et al. (2023). Synthesis of cationic N-acylated thiazolidine for selective activity against Gram-positive bacteria and evaluation of N-acylation's role in membrane-disrupting activity. RSC Advances, 13, 21872-21884. Available at: [Link]

  • Crimmins, M. T., & Tabet, E. A. (2000). Synthesis of a new N-acetyl thiazolidinethione reagent and its application to a highly selective asymmetric acetate aldol reaction. Journal of the American Chemical Society, 122(23), 5473-5476. Available at: [Link]

  • Rani, A., et al. (2022). Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. Molecules, 27(19), 6524. Available at: [Link]

  • Albuquerque, J. F. C., et al. (2021). Synthesis and biological evaluation of thiazolidinedione derivatives with high ligand efficiency to P. aeruginosa PhzS. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1279-1290. Available at: [Link]

  • Ansari, B., et al. (2023). Synthesis, Characterization, and Pharmacokinetic Studies of Thiazolidine-2,4-Dione Derivatives. Journal of Chemistry. Available at: [Link]

  • Pious, A., et al. (2023). Synthesis of cationic N-acylated thiazolidine for selective activity against Gram-positive bacteria, and evaluation of N-acylation's role in membrane-disrupting activity. RSC Advances, 13, 21872-21884. Available at: [Link]

  • Wikipedia. Thiazolidine. Available at: [Link]

  • Al-Warhi, T., et al. (2023). Discovery of new thiazolidine-2,4-dione derivatives as potential VEGFR-2 inhibitors: In vitro and in silico studies. Bioorganic Chemistry, 139, 106757. Available at: [Link]

  • Taylor, C. G., et al. (2016). Thiazolidinediones: An In-Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus. Current Medicinal Chemistry, 23(16), 1717-1740. Available at: [Link]

  • Patel, N. B., et al. (2010). SYNTHESIS AND BIOLOGICAL ACTIVITY OF SOME NEW 4- THIAZOLIDINONES. E-Journal of Chemistry, 7(4), 1255-1261. Available at: [Link]

  • Samykutty, A., et al. (2022). Synthesis of Thiazolidinedione Compound Library. Chemistry, 4(3), 820-833. Available at: [Link]

  • Raj, V. M., et al. (2011). Synthesis and Antimicrobial Activity of Some Thiazolidinone Derivatives from 2-Methyl, 8-hydroxy Quinoline. Journal of Pharmacy Research, 4(9), 3042-3043. Available at: [Link]

  • Sravanthi, T., & Shobha, R. G. (2015). Synthesis, Characterization and Biological Evaluation of Substituted Thiazolidin-4-Ones as Antimicrobial Agents. International Journal of Recent Research in Life Sciences, 2(4), 49-53. Available at: [Link]

  • Mudgal, S., et al. (2011). Synthesis and antimicrobial evaluation of 4-thiazolidinone derivatives. International Journal of Research in Ayurveda & Pharmacy, 2(1), 281-288. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(Thiazolidin-2-yl)ethanone Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(Thiazolidin-2-yl)ethanone hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important thiazolidine derivative. We will delve into the underlying chemical principles of the synthesis, provide detailed troubleshooting guides, and answer frequently asked questions to ensure your experimental success.

I. Understanding the Synthesis: A Mechanistic Overview

The synthesis of 1-(Thiazolidin-2-yl)ethanone, also known as 2-acetylthiazolidine, typically involves the cyclocondensation reaction between cysteamine (2-aminoethanethiol) and an appropriate three-carbon α-ketoaldehyde, such as pyruvaldehyde (methylglyoxal). The reaction proceeds through the formation of a Schiff base intermediate, followed by an intramolecular nucleophilic attack of the thiol group to form the thiazolidine ring. The final step is the formation of the hydrochloride salt to improve the compound's stability and handling properties.

The overall reaction can be visualized as follows:

Synthesis_Overview Cysteamine Cysteamine Intermediate Schiff Base Intermediate Cysteamine->Intermediate Pyruvaldehyde Pyruvaldehyde (Methylglyoxal) Pyruvaldehyde->Intermediate Thiazolidine 1-(Thiazolidin-2-yl)ethanone Intermediate->Thiazolidine Cyclization HCl_salt 1-(Thiazolidin-2-yl)ethanone Hydrochloride Thiazolidine->HCl_salt HCl HCl HCl->HCl_salt

Caption: General synthesis pathway for 1-(Thiazolidin-2-yl)ethanone hydrochloride.

II. Troubleshooting Guide: Overcoming Common Synthesis Hurdles

This section addresses specific issues you might encounter during the synthesis and provides actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Incorrect pH: The initial Schiff base formation is pH-sensitive.[1][2] 2. Low Quality Reagents: Degradation of cysteamine or pyruvaldehyde. 3. Inappropriate Solvent: The choice of solvent can significantly impact reaction rates.1. Optimize pH: Adjust the reaction pH to a weakly acidic to neutral range (pH 4-7) to facilitate both Schiff base formation and cyclization. Buffers can be employed to maintain the desired pH.[3] 2. Use Fresh Reagents: Ensure the purity of starting materials. Cysteamine can oxidize to cystamine, and pyruvaldehyde can polymerize. 3. Solvent Screening: Experiment with protic solvents like ethanol or methanol, which can help in the removal of water and drive the equilibrium towards product formation.[3]
Formation of Significant Side Products 1. Oxidation of Cysteamine: Cysteamine can readily oxidize to form cystamine (a disulfide).[4] 2. Polymerization of Pyruvaldehyde: Pyruvaldehyde is prone to self-polymerization, especially under basic conditions. 3. Formation of Thiazines: In some cases, rearrangement and dimerization can lead to the formation of thiazine derivatives.[5]1. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. 2. Controlled Addition: Add pyruvaldehyde dropwise to the solution of cysteamine to maintain a low concentration of the aldehyde and reduce polymerization. 3. Temperature Control: Maintain a moderate reaction temperature (e.g., room temperature to 50°C) to disfavor side reactions.
Difficulty in Product Isolation and Purification 1. Product Solubility: The free base of 1-(Thiazolidin-2-yl)ethanone may be an oil or have high solubility in the reaction solvent. 2. Contamination with Starting Materials: Unreacted cysteamine or pyruvaldehyde can co-purify with the product. 3. Product Instability: The thiazolidine ring can be susceptible to hydrolysis, especially under strongly acidic or basic conditions.[2]1. Salt Formation: Convert the product to its hydrochloride salt by treating the reaction mixture with a solution of HCl in a suitable solvent (e.g., diethyl ether or isopropanol). This often facilitates precipitation and isolation of a crystalline solid.[6] 2. Extraction and Chromatography: After the reaction, perform an aqueous workup to remove water-soluble impurities. If necessary, purify the free base by column chromatography on silica gel before salt formation. 3. pH Control during Workup: Maintain a neutral to slightly acidic pH during extraction and purification to prevent ring opening.
Poor Yield of Hydrochloride Salt 1. Incomplete Salt Formation: Insufficient addition of HCl or use of an inappropriate solvent for precipitation. 2. Hygroscopic Nature of the Salt: The hydrochloride salt may be hygroscopic, leading to difficulties in handling and weighing.1. Stoichiometric HCl: Use a slight excess of a standardized HCl solution to ensure complete protonation. 2. Solvent for Precipitation: Use a non-polar, anhydrous solvent like diethyl ether or tert-butyl methyl ether to induce precipitation of the hydrochloride salt. 3. Drying and Storage: Dry the final product under vacuum and store it in a desiccator to prevent moisture absorption.

III. Frequently Asked Questions (FAQs)

Q1: What is the optimal molar ratio of cysteamine to pyruvaldehyde?

A1: A 1:1 molar ratio is the stoichiometric requirement. However, to maximize the conversion of the more valuable reagent or to minimize side reactions, a slight excess (e.g., 1.1 equivalents) of one of the reactants can be beneficial. It is often recommended to add the pyruvaldehyde solution slowly to a solution of cysteamine.

Q2: What is the recommended reaction temperature and time?

A2: The reaction is typically carried out at room temperature or with gentle heating (up to 50°C). Higher temperatures can accelerate the reaction but may also promote the formation of side products. Reaction times can vary from a few hours to overnight. It is advisable to monitor the reaction progress by a suitable technique like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

Q3: How can I monitor the progress of the reaction?

A3: TLC is a convenient method for monitoring the reaction. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes) to separate the starting materials from the product. The spots can be visualized using a UV lamp (if the compounds are UV-active) or by staining with an appropriate reagent like potassium permanganate.

Q4: Is the formation of 1-(Thiazolidin-2-yl)ethanone reversible?

A4: Yes, the formation of the thiazolidine ring is a reversible process.[2] The equilibrium can be shifted towards the product by removing water, for instance, by using a Dean-Stark apparatus or by carrying out the reaction in a solvent that facilitates water removal.

Q5: Why is it necessary to convert the product to its hydrochloride salt?

A5: Converting the amine product to its hydrochloride salt serves several purposes:

  • Improved Stability: The salt form is generally more stable and less prone to degradation than the free base.

  • Easier Handling: The hydrochloride salt is often a crystalline solid, which is easier to handle, purify, and weigh compared to the free base which might be an oil.

  • Enhanced Solubility: The salt form may have different solubility characteristics, which can be advantageous for purification and formulation.

Q6: What are the key safety precautions to consider during this synthesis?

A6:

  • Cysteamine: Has a strong, unpleasant odor and is a skin and eye irritant. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Pyruvaldehyde: Is a reactive and potentially toxic compound. Avoid inhalation and skin contact.

  • Solvents: Use flammable solvents in a fume hood away from ignition sources.

  • Hydrochloric Acid: Is corrosive. Handle with care and appropriate PPE.

IV. Experimental Protocol: A General Guideline

This protocol provides a starting point for the synthesis. Optimization of specific parameters may be required to achieve the best results in your laboratory setting.

Step 1: Thiazolidine Formation

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve cysteamine hydrochloride (1 equivalent) in a suitable solvent (e.g., ethanol).

  • Neutralize the cysteamine hydrochloride with a base (e.g., triethylamine or sodium bicarbonate, 1 equivalent) to generate the free base in situ.

  • Slowly add a solution of pyruvaldehyde (1 equivalent) in the same solvent to the reaction mixture at room temperature over 30 minutes.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

Step 2: Work-up and Purification

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove any remaining salts and water-soluble impurities.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-(Thiazolidin-2-yl)ethanone free base.

  • If necessary, purify the crude product by column chromatography on silica gel.

Step 3: Hydrochloride Salt Formation

  • Dissolve the purified free base in a minimal amount of a dry, non-polar solvent (e.g., diethyl ether).

  • Slowly add a solution of hydrogen chloride in a suitable solvent (e.g., 2 M HCl in diethyl ether) dropwise with stirring until precipitation is complete.

  • Collect the precipitate by vacuum filtration, wash with cold, dry diethyl ether, and dry under vacuum to obtain 1-(Thiazolidin-2-yl)ethanone hydrochloride.

Experimental_Workflow cluster_0 Step 1: Thiazolidine Formation cluster_1 Step 2: Work-up & Purification cluster_2 Step 3: Salt Formation a Dissolve Cysteamine HCl in Ethanol b Neutralize with Base a->b c Add Pyruvaldehyde Solution b->c d Stir at RT & Monitor c->d e Solvent Removal d->e f Dissolve in Ethyl Acetate & Wash with Water e->f g Dry & Concentrate f->g h Column Chromatography (if necessary) g->h i Dissolve in Diethyl Ether h->i j Add HCl Solution i->j k Filter & Dry j->k

Caption: A step-by-step experimental workflow for the synthesis.

V. References

  • Huang, T. C., Su, Y. C., & Ho, C. T. (1998). Mechanistic Studies on the Formation of Thiazolidine and Structurally Related Thiazines in a Cysteamine/2,3-Butanedione Model System. Journal of Agricultural and Food Chemistry, 46(2), 664-667.

  • Huang, T. C., & Ho, C. T. (1998). Mechanistic Studies on Thiazolidine Formation in Aldehyde/Cysteamine Model Systems. Journal of Agricultural and Food Chemistry, 46(1), 224-227.

  • Constantin, S., Vasincu, I., Apotrosoaei, M., Lupașcu, F., Taușer, G., Confederat, L., ... & Profire, L. (2015). Optimization of the synthesis of some new thiazolidine-4-one derivatives with xanthine scaffold. Revista de Chimie, 66(10), 1629-1633.

  • Kumar, R., & Peruncheralathan, S. (2018). Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus. ChemistrySelect, 3(44), 12434-12458.

  • de Oliveira, C. S., Lacerda, P. S. S., Konrath, E. L., & Eifler-Lima, V. L. (2017). Optimized synthesis and characterization of thiazolidine-2, 4-dione for pharmaceutical application. MOJ Biorg Org Chem, 1(5), 169-173.

  • Zhang, C., Dai, P., & Wen, L. R. (2020). Catalyst-free thiazolidine formation chemistry enables the facile construction of peptide/protein–cell conjugates (PCCs) at physiological pH. Chemical Communications, 56(82), 12382-12385.

  • de Oliveira, C. S., Lacerda, P. S. S., Konrath, E. L., & Eifler-Lima, V. L. (2017). Optimized synthesis and characterization of thiazolidine-2, 4-dione for pharmaceutical application. MedCrave Online Journal of Biorganic & Organic Chemistry, 1(5), 169-173.

  • BenchChem. (2025). Synthetic Routes to Functionalized 3-Acetyl-2-Thiazolidinones: A Detailed Guide for Researchers. BenchChem Technical Support.

  • El-Sayed, W. A., El-Essawy, F. A., Ali, O. M., & El-Sayed, A. M. (2011). Synthesis and antimicrobial activity of 2-substituted-3-acetyl thiazolidine-4-carbonyl-amino acid derivatives. Journal of the Serbian Chemical Society, 76(7), 937-948.

  • Ramazani, Y., Levtchenko, E., van den Heuvel, L. P., & Price, N. P. (2016). Evaluation of carbohydrate-cysteamine thiazolidines as pro-drugs for the treatment of cystinosis. Carbohydrate research, 436, 33-40.

  • Scoarnec, H., Scoarnec, P., & Jonard, R. (1973). [Effect of cysteamine on Escherichia coli treated with methylglyoxal: effect on protein synthesis]. Comptes rendus hebdomadaires des seances de l'Academie des sciences. Serie D: Sciences naturelles, 277(13), 1253–1256.

  • Beutler, E. (2022). Widespread, Reversible Cysteine Modification by Methylglyoxal Regulates Metabolic Enzyme Function. ACS Chemical Biology.

  • Varlet, V., Serot, T., & Prost, C. (2007). Reaction mechanism of cysteamine and aldehydes. In Volatile aldehydes in smoked fish: Analysis methods, occurence and mechanisms of formation.

  • Lee, J. H., Subedi, L., & Kim, S. Y. (2020). Effect of Cysteine on Methylglyoxal-Induced Renal Damage in Mesangial Cells. International journal of molecular sciences, 21(2), 578.

  • Kumar, D., & Singh, J. (2021). Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. Molecules, 26(16), 4983.

  • Lee, J. H., Subedi, L., & Kim, S. Y. (2020). Effect of Cysteine on Methylglyoxal-Induced Renal Damage in Mesangial Cells. International Journal of Molecular Sciences, 21(2), 578.

  • Kamounah, F. S., Basheer, H. S., & Al-Heetimi, A. A. H. (2016). Synthesis, characterization and structure activity relationship analysis of N-acetyl-2-substituted phenyl thiazolidine-4-carboxylic acids derivatives as neuraminidase inhibitors. Journal of Chemical and Pharmaceutical Research, 8(8), 849-862.

  • da Silva, A. C., de Oliveira, R. B., & de Lima, M. C. A. (2019). Synthesis of thiazolidin-4-ones and thiazinan-4-ones from 1-(2-aminoethyl) pyrrolidine as acetylcholinesterase inhibitors. Molecules, 24(21), 3845.

  • Ramazani, Y., Levtchenko, E., van den Heuvel, L. P., & Price, N. P. J. (2016). Evaluation of carbohydrate-cysteamine thiazolidines as pro-drugs for the treatment of cystinosis. Carbohydrate Research, 436, 33-40.

  • Szwergold, B. S. (2006). Alpha-thiolamines such as cysteine and cysteamine act as effective transglycating agents due to formation of irreversible thiazolidine derivatives. Medical hypotheses, 66(4), 698–707.

  • Hamilton, G. A., & Buckthal, D. J. (1980). Reactions of cysteamine and other amine metabolites with glyoxylate and oxygen catalyzed by mammalian D-amino acid oxidase. The Journal of biological chemistry, 255(16), 7720–7729.

  • Wikipedia contributors. (2023). Cysteamine. In Wikipedia, The Free Encyclopedia.

  • Geng, J., & Li, M. (2019). Cysteamine, an Endogenous Aminothiol, and Cystamine, the Disulfide Product of Oxidation, Increase Pseudomonas aeruginosa Sensitivity to Reactive Oxygen and Nitrogen Species and Potentiate Therapeutic Antibiotics against Bacterial Infection. Antimicrobial agents and chemotherapy, 63(11), e01135-19.

  • CN105348216A - Synthetic method for 2-acetyl thiazole. (2016). Google Patents.

  • Lee, J. H., Subedi, L., & Kim, S. Y. (2020). Effects of l-cysteine on methylglyoxal (MGO)-induced cell toxicity in... ResearchGate.

  • Do, K. Q., & Cuenod, M. (2007). Cellular thiol pools are responsible for sequestration of cytotoxic reactive aldehydes: Central role of free cysteine and cysteamine. Neurochemistry international, 50(7-8), 969–979.

  • EP0139421B1 - Thiazolidine derivatives, their preparation and compositions containing them. (1988). Google Patents.

  • Al-Zoubi, R. M., & Marion, O. (2022). Synthesis of Thiazolidinedione Compound Library. Chemistry, 4(3), 794-803.

  • Al-Omar, M. A. (2022). Thiazolidin-2, 4-Dione Scaffold: An Insight into Recent Advances as Antimicrobial, Antioxidant, and Hypoglycemic Agents. Molecules, 27(19), 6721.

  • Kapron, B., Czylkowska, A., Szymanska, E., & Boryski, J. (2019). Synthesis and Antibacterial Activity of New Thiazolidine-2, 4-dione-Based Chlorophenylthiosemicarbazone Hybrids. Molecules, 24(21), 3922.

  • Patel, N. B., & Shaikh, F. M. (2011). Synthesis and antibacterial activity of some newer thiazolidine-2, 4-dione derivatives. Der Pharma Chemica, 3(6), 445-453.

  • Desai, N. C., & Trivedi, A. R. (2011). Design and Synthesis of Some Thiazolidin-4-ones Based on (7-Hydroxy-2-oxo-2H-chromen-4-yl) Acetic Acid. Journal of the Korean Chemical Society, 55(4), 644-650.

  • Smith, A. B., & Jones, C. D. (2023). Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline. ACS omega, 8(6), 5678–5690.

  • Stewart, J. T., & Warren, F. W. (1992). Stability of ranitidine hydrochloride with aztreonam, ceftazidime, or piperacillin sodium during simulated Y-site administration. American journal of hospital pharmacy, 49(9), 2239–2242.

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Technical Support Center: Purification of 1-(Thiazolidin-2-yl)ethanone Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for "1-(Thiazolidin-2-yl)ethanone hydrochloride." This guide is designed for researchers, scientists, and drug development professionals to navigate the common and often complex challenges encountered during the purification of this heterocyclic ketone. As a hydrochloride salt, this compound presents a unique set of properties that require careful consideration during isolation and purification to ensure high purity and stability. This document provides in-depth troubleshooting advice and frequently asked questions to support your experimental success.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of 1-(Thiazolidin-2-yl)ethanone hydrochloride, offering explanations for the underlying causes and providing step-by-step protocols to resolve them.

Issue 1: Oily Product or Failure to Crystallize After Synthesis

Q: My final product, 1-(Thiazolidin-2-yl)ethanone hydrochloride, is an oil and will not crystallize, or it precipitates as an amorphous solid. How can I obtain a crystalline material?

A: This is a frequent challenge with hydrochloride salts of small, polar molecules. The issue often stems from the presence of residual solvents, excess HCl, or hygroscopic behavior, where the compound readily absorbs atmospheric moisture.

Root Cause Analysis:

  • Residual Solvents: Solvents used in the synthesis or work-up (e.g., ethanol, ethyl acetate, DCM) can become trapped in the product, lowering its melting point and preventing the formation of a stable crystal lattice.

  • Hygroscopicity: The polar nature of the hydrochloride salt makes it susceptible to absorbing water from the air, resulting in a gummy or oily appearance.

  • Excess HCl: An excess of hydrochloric acid from the salt formation step can also lead to an oily product.

Troubleshooting Workflow:

"1-(Thiazolidin-2-yl)ethanone hydrochloride" stability and storage issues

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(Thiazolidin-2-yl)ethanone hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability and storage of this compound. Our goal is to equip you with the knowledge to anticipate and troubleshoot potential issues, ensuring the integrity of your experiments and the reliability of your results.

Introduction: Understanding the Core Chemistry

1-(Thiazolidin-2-yl)ethanone hydrochloride is a heterocyclic compound featuring a thiazolidine ring. The stability of this molecule is intrinsically linked to the integrity of this ring system. The primary point of vulnerability for thiazolidines is their susceptibility to hydrolysis, a chemical breakdown in the presence of water.[1][2][3] This guide will delve into the practical implications of this characteristic and provide actionable solutions for maintaining the compound's stability.

Part 1: Troubleshooting Guide

This section addresses common problems encountered during the handling and use of 1-(Thiazolidin-2-yl)ethanone hydrochloride.

Issue 1: Loss of Compound Activity or Inconsistent Results

Symptoms:

  • Diminished or complete loss of biological activity in assays.

  • Poor or non-reproducible results between experimental runs.

  • Unexpected changes in reaction kinetics or yield.

Root Cause Analysis:

The most probable cause for a loss of activity is the degradation of the compound, primarily through hydrolysis of the thiazolidine ring. This process is highly dependent on pH and the presence of moisture.[1][4] The hydrochloride salt form suggests that the compound is likely stored and handled at a slightly acidic pH. However, exposure to atmospheric moisture or dissolution in non-anhydrous or improperly buffered solvents can initiate degradation.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for inconsistent experimental results.

Issue 2: Changes in Physical Appearance of the Solid Compound

Symptoms:

  • The white crystalline solid appears clumpy, discolored, or has a "wet" appearance.

  • An unusual odor is detected.

Root Cause Analysis:

These changes are strong indicators of moisture absorption (hygroscopicity) and potential degradation. The hydrochloride salt can be particularly prone to absorbing water from the atmosphere. This absorbed moisture can lead to localized hydrolysis even in the solid state, causing changes in the material's physical properties.

Preventative Measures & Solutions:

  • Inert Atmosphere Handling: Whenever possible, handle the solid compound inside a glovebox or under a stream of dry inert gas (e.g., nitrogen or argon).

  • Aliquotting: Upon receiving a new bottle, it is best practice to aliquot the compound into smaller, single-use vials. This minimizes the exposure of the entire stock to atmospheric moisture during repeated openings.

  • Desiccation: Always store vials inside a desiccator containing a suitable drying agent (e.g., silica gel, Drierite).

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for 1-(Thiazolidin-2-yl)ethanone hydrochloride?

For long-term stability, the compound should be stored under the following conditions:

  • Temperature: While some suppliers suggest room temperature storage in a dry environment[5], others indicate the need for cold-chain transportation.[5] For maximum shelf-life, storing at 2-8°C is recommended.

  • Atmosphere: Store in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen).[6][7][8]

  • Moisture Control: Keep in a desiccator to protect from moisture.[6]

  • Light: While not explicitly stated as light-sensitive in the provided results, it is good practice to store in an amber vial or in the dark to prevent potential photolytic degradation.

ParameterRecommended ConditionRationale
Temperature 2-8°C or as specified by the supplier.Reduces the rate of potential degradation reactions.
Atmosphere Tightly sealed, under inert gas (Ar, N₂).Prevents exposure to atmospheric moisture and oxygen.[6][9]
Moisture Store in a desiccator.Minimizes hydrolysis, the primary degradation pathway.[6]
Container Tightly-closed, preferably amber glass vial.Prevents moisture ingress and protects from light.[9]

Q2: How stable is this compound in different solvents?

The stability in solution is highly dependent on the solvent's properties:

  • Aqueous Solutions: The compound is most vulnerable in aqueous solutions due to hydrolysis.[1][3] The rate of this hydrolysis is pH-dependent. Studies on similar thiazolidine structures show that degradation can be accelerated at certain pH values (e.g., around pH 3 for 2-methyl-Δ2-thiazoline), while being slower in neutral or highly acidic conditions.[4] It is crucial to prepare aqueous solutions fresh and use them immediately. If buffering is required, consider the impact of the buffer's pH on stability.

  • Protic Solvents (e.g., Methanol, Ethanol): These solvents can also participate in solvolysis reactions, similar to hydrolysis. Use only anhydrous grade solvents and prepare solutions fresh.

  • Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): The compound is generally more stable in anhydrous aprotic solvents.[10] However, these solvents can be hygroscopic themselves. Always use freshly opened anhydrous solvents or those properly stored over molecular sieves.

Q3: What are the primary degradation products I should look for?

The primary degradation pathway is the hydrolysis of the thiazolidine ring, which leads to ring-opening. This would result in the formation of N-acetyl-cysteamine or related species.

Degradation Pathway Visualization:

G Compound 1-(Thiazolidin-2-yl)ethanone (Stable Ring) Intermediate Hydroxythiazolidine Intermediate Compound->Intermediate H₂O (Hydrolysis) Product Ring-Opened Product (e.g., N-acetyl-cysteamine) Intermediate->Product Ring Opening

Caption: Simplified hydrolysis pathway of the thiazolidine ring.

Q4: Can I perform a quick stability check on my compound?

Yes, a forced degradation study can provide valuable insights into the stability of your compound under your specific experimental conditions.

Part 3: Experimental Protocol

Protocol: Rapid Forced Degradation Study

This protocol is designed to assess the stability of 1-(Thiazolidin-2-yl)ethanone hydrochloride in a specific solvent system.

Objective: To determine the short-term stability of the compound in your experimental solvent by subjecting it to elevated temperatures and analyzing for degradation.

Materials:

  • 1-(Thiazolidin-2-yl)ethanone hydrochloride

  • Anhydrous solvent of choice (e.g., DMSO, Acetonitrile)

  • Aqueous buffer at experimental pH

  • HPLC or LC-MS system

  • Heating block or water bath

Procedure:

  • Prepare Stock Solution: Accurately prepare a stock solution of the compound in your chosen anhydrous solvent at a known concentration (e.g., 10 mM).

  • Time Zero Sample (T=0): Immediately after preparation, dilute an aliquot of the stock solution to the final experimental concentration and inject it into the HPLC/LC-MS system. This will serve as your baseline reference.

  • Prepare Test Samples:

    • Sample A (Control): Store an aliquot of the stock solution at 4°C in a tightly sealed vial.

    • Sample B (Forced Degradation): Place an aliquot of the stock solution in a tightly sealed vial and incubate at an elevated temperature (e.g., 40-50°C) for a defined period (e.g., 24 hours).

  • Analysis:

    • After the incubation period, allow Sample B to return to room temperature.

    • Analyze both Sample A and Sample B by HPLC/LC-MS using the same method as the T=0 sample.

  • Data Interpretation:

    • Compare the chromatograms of T=0, Sample A, and Sample B.

    • Look for a decrease in the peak area of the parent compound in Sample B compared to T=0 and Sample A.

    • Look for the appearance of new peaks in the chromatogram of Sample B, which would indicate degradation products.

    • Calculate the percentage of remaining parent compound to quantify the extent of degradation.

Self-Validation: The inclusion of a control sample (Sample A) stored under ideal conditions helps to differentiate between degradation due to elevated temperature and any potential instability inherent to the solution itself over the time course of the experiment. The T=0 sample provides the essential baseline against which all other samples are compared.

References

  • Mechanism of thiazolidine hydrolysis. Ring opening and hydrolysis of 1,3-thiazolidine derivatives of p-(dimethylamino)cinnamaldehyde. Journal of the American Chemical Society. [Link]

  • The mechanism of alkaline hydrolysis of thiazolidines. Journal of the American Chemical Society. [Link]

  • An infrared study of the hydrolysis of a thiazolidine. PubMed. [Link]

  • Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets. PMC - PubMed Central. [Link]

  • Antifungal Thiazolidines: Synthesis and Biological Evaluation of Mycosidine Congeners. PMC - PubMed Central. [Link]

  • Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus. PMC - PubMed Central. [Link]

  • Thiazolidinones: Synthesis, Reactivity, and Their Biological Applications. OUCI. [Link]

  • Hydrolysis of 2-Methyl-Δ2-thiazoline and its Formation from N-Acetyl-β-mercaptoethylamine. Observations on an N-S Acyl Shift1. Journal of the American Chemical Society. [Link]

  • Synthesis and biological evaluation of thiazolidinedione derivatives with high ligand efficiency to P. aeruginosa PhzS. PMC - PubMed Central. [Link]

  • Process for the preparation of thiazolidine derivatives.
  • Design, Synthesis, and Antisickling Investigation of a Thiazolidine Prodrug of TD-7 That Prolongs the Duration of Action of Antisickling Aromatic Aldehyde. PMC - PubMed Central. [Link]

  • Synthesis, Characterization, Computational, Antimicrobial Screening, and MTT Assay of Thiazolidinone Derivatives Containing the Indole and Pyridine Moieties. ResearchGate. [Link]

  • Synthesis and Antibacterial Activity of New Thiazolidine-2,4-dione-Based Chlorophenylthiosemicarbazone Hybrids. MDPI. [Link]

  • Synthesis and antibacterial activity of azetidinone and thiazolidinone derivatives of 1-(1',3'-thiazol-4-yl)-amino-2-phenyl-4-cyclohexylideneimidazol-5-one. ResearchGate. [Link]

  • Synthesis, biological evaluation and in-silico ADME studies of novel series of thiazolidin-2,4-dione derivatives as antimicrobial, antioxidant and anticancer agents. PubMed Central. [Link]

  • Thiazolidin-2,4-Dione Scaffold: An Insight into Recent Advances as Antimicrobial, Antioxidant, and Hypoglycemic Agents. MDPI. [Link]

  • Synthesis of 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide Based Thiazolidinone Derivatives as Potent Antibacterial and Antifungal Agents. ResearchGate. [Link]

  • The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. PMC. [Link]

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"1-(Thiazolidin-2-yl)ethanone hydrochloride" solubility problems and solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(Thiazolidin-2-yl)ethanone hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and questions related to the solubility of this compound. Our goal is to provide you with practical, field-tested insights to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding the handling and solubility of 1-(Thiazolidin-2-yl)ethanone hydrochloride.

Q1: What are the basic chemical properties of 1-(Thiazolidin-2-yl)ethanone hydrochloride?

A1: 1-(Thiazolidin-2-yl)ethanone hydrochloride is a heterocyclic compound with the following properties:

  • Chemical Formula: C₅H₁₀ClNOS[1]

  • Molecular Weight: 167.66 g/mol [1][2]

  • Structure: It is the hydrochloride salt of N-acetylthiazolidine. The thiazolidine ring contains a secondary amine, which is protonated in the salt form.[3]

Q2: What is the expected solubility of 1-(Thiazolidin-2-yl)ethanone hydrochloride in water?

Q3: Are there any known stability issues I should be aware of when dissolving this compound?

A3: Yes, the thiazolidine ring can be susceptible to hydrolysis under certain pH conditions.[3] Studies on related 2-substituted 1,3-thiazolidine-4-carboxylic acids have shown that degradation can occur, particularly at acidic pH values around 4.4.[4] Therefore, it is crucial to consider the pH of your solvent system and the duration of your experiments to avoid potential degradation of the compound.

Q4: Can I heat the solution to improve solubility?

A4: Gentle heating can be a viable strategy to increase the dissolution rate. However, given the potential for pH-dependent hydrolysis, prolonged heating, especially in acidic solutions, should be approached with caution. We recommend monitoring for any signs of degradation, such as a color change or the appearance of precipitates, if heating is employed.

Troubleshooting Guide: Solubility Problems and Solutions

This section provides a more in-depth, question-and-answer guide to troubleshoot specific issues you may encounter during your experiments.

Issue 1: The compound is not dissolving in my aqueous buffer.

Q: I've added 1-(Thiazolidin-2-yl)ethanone hydrochloride to my aqueous buffer (e.g., PBS pH 7.4), but it's not dissolving completely. What should I do?

A: This is a common challenge. Here is a step-by-step approach to address this:

Step 1: Verify Compound Purity Impurities can significantly hinder dissolution. Ensure you are using a high-purity batch of the compound.

Step 2: Incremental Solvent Addition and Physical Agitation

  • Start with a small amount of the compound and gradually add your buffer.

  • Use vigorous vortexing or sonication to aid dissolution. Sometimes, the kinetics of dissolution are slow, and mechanical energy can help overcome this barrier.

Step 3: pH Adjustment The thiazolidine ring contains a weakly basic secondary amine.[3] Adjusting the pH can significantly impact solubility.[3][5]

  • Slightly Acidic Conditions: Lowering the pH (e.g., to pH 5-6) may increase the protonation of the amine, potentially enhancing solubility. However, be mindful of the potential for hydrolysis at more acidic pH values (e.g., below pH 5).[4]

  • Protocol for pH Adjustment:

    • Prepare a suspension of the compound in your initial buffer.

    • While stirring, add dilute HCl (e.g., 0.1 M) dropwise to lower the pH.

    • Monitor for dissolution.

    • Once dissolved, you may be able to slowly adjust the pH back towards your target, but be observant for any precipitation.

Step 4: Consider Co-solvents If pH adjustment is not effective or not compatible with your experimental design, the use of a water-miscible organic co-solvent is recommended.[3]

Issue 2: Choosing the right co-solvent.

Q: I need to use a co-solvent. Which one should I choose and what is the recommended procedure?

A: The choice of co-solvent will depend on the requirements of your downstream application. Common choices include Dimethyl Sulfoxide (DMSO), Ethanol, and Dimethylformamide (DMF).

Co-Solvent Selection and Protocol

Co-SolventRecommended Starting ConcentrationProtocolConsiderations
DMSO 1-10% (v/v)1. Dissolve the compound in a small volume of pure DMSO. 2. While vortexing, slowly add the aqueous buffer to the DMSO stock solution.DMSO is a strong solvent but can be toxic to cells at higher concentrations. Ensure the final concentration is compatible with your assay.
Ethanol 5-20% (v/v)1. Prepare a stock solution of the compound in 100% ethanol. 2. Gradually dilute the stock solution with your aqueous buffer to the desired final concentration.Ethanol is generally well-tolerated in many biological assays but may cause protein precipitation at high concentrations.
DMF 1-10% (v/v)1. Similar to DMSO, prepare a concentrated stock in DMF. 2. Slowly add the aqueous buffer to the DMF solution with constant mixing.DMF is another effective solvent but also carries toxicity concerns for cellular applications.

Important Note: When preparing your final solution, always add the aqueous buffer to the organic solvent stock solution, not the other way around. This "reverse dilution" helps to prevent the compound from precipitating out of solution.

Issue 3: The compound precipitates out of solution over time.

Q: I managed to dissolve the compound, but it crashed out of solution after a few hours. Why is this happening and how can I prevent it?

A: This can be due to a few factors:

  • Salt Disproportionation: In aqueous solutions, the hydrochloride salt can sometimes dissociate back to its less soluble free base form, leading to precipitation.[6][7] This is more likely to occur if the pH of the solution is neutral or slightly basic.

  • Temperature Changes: If you used heat to dissolve the compound, it might precipitate upon cooling to room temperature.

  • Hydrolysis: As mentioned, the compound may be degrading over time, and the degradation products could be less soluble.[4]

Solutions:

  • Maintain a Slightly Acidic pH: If your experiment allows, keeping the solution at a slightly acidic pH (e.g., 5.5-6.5) can help maintain the protonated, more soluble form of the compound.

  • Use of Excipients: For formulation development, excipients like polyvinylpyrrolidone (PVP) or Tween 80 can be used to create more stable suspensions and prevent precipitation.[6]

  • Fresh Preparations: Due to potential stability issues, it is highly recommended to prepare solutions of 1-(Thiazolidin-2-yl)ethanone hydrochloride fresh for each experiment.

  • Storage: If short-term storage is necessary, storing the solution at 2-8°C may help to slow down degradation and disproportionation processes.[6]

Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting solubility issues with 1-(Thiazolidin-2-yl)ethanone hydrochloride.

solubility_troubleshooting start Start: Dissolve Compound in Aqueous Buffer check_dissolution Complete Dissolution? start->check_dissolution success Solution Ready for Experiment check_dissolution->success Yes vortex_sonicate Apply Vortexing / Sonication check_dissolution->vortex_sonicate No check_stability Monitor for Precipitation / Degradation success->check_stability check_dissolution2 Dissolved? vortex_sonicate->check_dissolution2 check_dissolution2->success Yes adjust_ph Adjust pH (Slightly Acidic) check_dissolution2->adjust_ph No check_dissolution3 Dissolved? adjust_ph->check_dissolution3 check_dissolution3->success Yes use_cosolvent Use Co-solvent (DMSO, EtOH, DMF) check_dissolution3->use_cosolvent No check_dissolution4 Dissolved? use_cosolvent->check_dissolution4 check_dissolution4->success Yes failure Consult Further / Re-evaluate Purity check_dissolution4->failure No prepare_fresh Prepare Fresh Solution check_stability->prepare_fresh Precipitation Observed

Caption: Troubleshooting workflow for dissolving 1-(Thiazolidin-2-yl)ethanone hydrochloride.

References

  • Bustillo Trueba, P., et al. (2012). Influence of pH on the Stability of 2-Substituted 1,3-Thiazolidine-4-Carboxylic Acids in Model Solutions. Journal of Agricultural and Food Chemistry, 60(38), 9755-9761.
  • Ghanbari, M., et al. (2011). QSAR study of the solubility of some thiazolidine-4-carboxylic acid derivatives in aqueous solution using ab initio calculations. Monatshefte für Chemie - Chemical Monthly, 142(9), 943-950.
  • LookChem. (n.d.). 1-(Thiazolidin-2-yl)ethanone hydrochloride suppliers & manufacturers in China. Retrieved from [Link]

  • Reddit. (2018). Problem with hydrochloride salt formation/isolation. r/chemistry. Retrieved from [Link]

  • ResearchGate. (2019). (a) Thiazolidine formation and stability at various pH values. (b) Left.... Retrieved from [Link]

  • PubMed Central. (2021). Synthesis and biological evaluation of thiazolidinedione derivatives with high ligand efficiency to P. aeruginosa PhzS. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. Retrieved from [Link]

  • PubMed. (2021). How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation. Retrieved from [Link]

  • ResearchGate. (2023). (PDF) Synthesis and antibacterial activity of azetidinone and thiazolidinone derivatives of 1-(1',3'-thiazol-4-yl)-amino-2-phenyl-4-cyclohexylideneimidazol-5-one. Retrieved from [Link]

  • ResearchGate. (2016). Synthesis, characterization and structure activity relationship analysis of N- acetyl-2-substituted phenyl thiazolidine-4-carboxylic acids derivatives as neuraminidase inhibitors. Retrieved from [Link]

  • ResearchGate. (2021). How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation | Request PDF. Retrieved from [Link]

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Optimizing reaction conditions for "1-(Thiazolidin-2-yl)ethanone hydrochloride" synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(Thiazolidin-2-yl)ethanone hydrochloride. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), a detailed experimental protocol, and optimized reaction conditions to facilitate a successful and efficient synthesis.

Introduction

1-(Thiazolidin-2-yl)ethanone hydrochloride is a heterocyclic compound of interest in medicinal chemistry and drug development. Its synthesis, while conceptually straightforward, can present several challenges that may affect yield and purity. This guide addresses common issues encountered during the two-key stages of its synthesis: the formation of the thiazolidine ring from cysteamine and a formaldehyde equivalent, followed by N-acetylation.

Troubleshooting Guide

This section is structured in a question-and-answer format to directly address specific problems you may encounter during the synthesis.

Part 1: Thiazolidine Ring Formation

Issue 1: Low or No Yield of Thiazolidine

  • Question: I am not observing any product formation after reacting cysteamine hydrochloride with formaldehyde. What could be the issue?

  • Answer: Several factors can contribute to a low or non-existent yield of the thiazolidine intermediate.

    • pH of the Reaction Mixture: The cyclization of cysteamine with formaldehyde is pH-sensitive. The reaction proceeds via the free amine form of cysteamine, which is a better nucleophile. Starting with cysteamine hydrochloride, a base is required to neutralize the ammonium salt and liberate the free amine. Insufficient base will result in a low concentration of the reactive nucleophile. Conversely, a highly basic medium can promote side reactions of formaldehyde.[1]

    • Reactivity of Formaldehyde: Formaldehyde in aqueous solution (formalin) exists in equilibrium with its hydrated form, paraformaldehyde, and trioxane. The reactivity of these forms can vary. Ensure you are using a reliable source of formaldehyde and consider the use of paraformaldehyde, which can be depolymerized in situ under acidic or basic conditions to provide monomeric formaldehyde.

    • Reaction Temperature: While the reaction is often performed at room temperature, gentle heating (e.g., to 40-50 °C) can sometimes facilitate the reaction. However, excessive heat can lead to the formation of byproducts.

Issue 2: Formation of a White Precipitate (Suspected Polymer)

  • Question: A significant amount of an insoluble white solid has formed in my reaction mixture. What is it and how can I avoid it?

  • Answer: The white precipitate is likely a polymer of formaldehyde (paraformaldehyde) or byproducts from the self-condensation of formaldehyde, especially under basic conditions (Cannizzaro reaction).

    • Control of Stoichiometry: Use of a large excess of formaldehyde should be avoided. A stoichiometry of 1.0 to 1.2 equivalents of formaldehyde relative to cysteamine is generally recommended.

    • Order of Addition: Adding the formaldehyde solution slowly to the solution of cysteamine can help to minimize its self-polymerization.

    • Solvent: The choice of solvent can influence the solubility of reactants and intermediates. While aqueous solutions are common, the use of a co-solvent like ethanol might be beneficial.[1]

Part 2: N-Acetylation of Thiazolidine

Issue 3: Incomplete Acetylation

  • Question: My analysis (e.g., TLC, NMR) shows a mixture of the starting thiazolidine and the desired N-acetylated product. How can I drive the reaction to completion?

  • Answer: Incomplete acetylation is a common issue and can be addressed by optimizing the reaction conditions.

    • Choice of Acetylating Agent: Acetic anhydride is a common and effective acetylating agent. For less reactive substrates, acetyl chloride can be used, but it is more hazardous and produces HCl as a byproduct, which must be neutralized.

    • Base: A base is typically required to neutralize the acid byproduct (acetic acid or HCl) and to act as a catalyst. Pyridine is a common choice as it serves as both a base and a catalyst. Other non-nucleophilic bases like triethylamine can also be used. Ensure the base is dry, as water will consume the acetylating agent.

    • Reaction Time and Temperature: The reaction may require prolonged stirring at room temperature or gentle heating. Monitor the reaction progress by TLC until the starting material is no longer visible.

Issue 4: Ring Opening/Decomposition of the Thiazolidine

  • Question: I am observing the formation of multiple unexpected byproducts, and I suspect the thiazolidine ring is not stable under my acetylation conditions. What should I do?

  • Answer: The thiazolidine ring can be susceptible to opening, especially under certain pH conditions.[2]

    • pH Control: While a base is necessary for acetylation, a large excess of a strong base could potentially promote ring opening. Use a slight excess of a milder base like pyridine.

    • Anhydrous Conditions: The presence of water can lead to the hydrolysis of the acetylating agent and potentially contribute to the instability of the thiazolidine ring, which exists in equilibrium with the open-chain imine form.[3] Ensure all reagents and solvents are anhydrous.

    • Temperature: Avoid excessive heating during acetylation, as this can promote decomposition.

Part 3: Purification and Salt Formation

Issue 5: Difficulty in Purifying the Product

  • Question: My crude product is an oil and is difficult to purify by crystallization. What are my options?

  • Answer: 1-(Thiazolidin-2-yl)ethanone is a relatively polar molecule and may be obtained as an oil.

    • Column Chromatography: Purification by silica gel column chromatography is a viable option. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexane or dichloromethane/methanol, can be used to elute the product.

    • Conversion to Hydrochloride Salt: If the free base is an oil, converting it to its hydrochloride salt can often induce crystallization. This is achieved by dissolving the purified free base in a suitable solvent (e.g., diethyl ether, ethyl acetate, or isopropanol) and adding a solution of HCl in the same or a miscible solvent.

Issue 6: Product is Unstable During Workup or Storage

  • Question: The purified product seems to decompose over time. How can I improve its stability?

  • Answer: The stability of thiazolidine derivatives can be a concern.

    • Storage as Hydrochloride Salt: The hydrochloride salt is generally more stable and less prone to oxidation or decomposition than the free base. Storing the final product as the hydrochloride salt is highly recommended.

    • Inert Atmosphere: For long-term storage, keeping the product under an inert atmosphere (e.g., nitrogen or argon) at a low temperature can enhance its stability. Cysteamine itself is known to be susceptible to oxidation, and while the thiazolidine is more stable, taking precautions is prudent.[4]

Frequently Asked Questions (FAQs)

  • Q1: What is the role of the hydrochloride salt in the starting material, cysteamine hydrochloride?

    • A1: Cysteamine is a volatile and odorous liquid that is prone to oxidation. The hydrochloride salt is a stable, crystalline solid that is easier to handle and weigh accurately. However, the amine must be deprotonated with a base for it to act as a nucleophile in the cyclization reaction.

  • Q2: Can I use other aldehydes or ketones in this reaction?

    • A2: Yes, the reaction of cysteamine with various aldehydes and ketones is a general method for the synthesis of 2-substituted thiazolidines. The nature of the carbonyl compound will determine the substituent at the 2-position of the thiazolidine ring.

  • Q3: Why is N-acetylation necessary?

    • A3: N-acetylation modifies the properties of the thiazolidine ring, which can be important for its biological activity or for its use as a synthetic intermediate. The acetyl group can influence the molecule's polarity, solubility, and ability to act as a hydrogen bond donor.

  • Q4: What are the key safety precautions for this synthesis?

    • A4: Cysteamine and its derivatives have a strong, unpleasant odor and should be handled in a well-ventilated fume hood. Acetylating agents like acetic anhydride and acetyl chloride are corrosive and moisture-sensitive. Formaldehyde is a known carcinogen and should be handled with appropriate personal protective equipment. Always consult the Safety Data Sheets (SDS) for all reagents before starting the experiment.

Experimental Protocol: Synthesis of 1-(Thiazolidin-2-yl)ethanone Hydrochloride

This protocol is a representative procedure and may require optimization based on your specific laboratory conditions and reagent purity.

Step 1: Synthesis of Thiazolidine
  • To a round-bottom flask equipped with a magnetic stir bar, add cysteamine hydrochloride (1.0 eq).

  • Dissolve the cysteamine hydrochloride in water or a mixture of water and ethanol.

  • Cool the solution in an ice bath.

  • Slowly add a solution of sodium hydroxide (1.0 eq) in water to neutralize the hydrochloride and liberate the free amine.

  • To this solution, add formaldehyde (1.1 eq, typically as a 37% aqueous solution) dropwise while maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, extract the product into an organic solvent such as dichloromethane or ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude thiazolidine.

Step 2: Synthesis of 1-(Thiazolidin-2-yl)ethanone
  • Dissolve the crude thiazolidine from Step 1 in a dry, aprotic solvent such as dichloromethane or pyridine in a round-bottom flask under an inert atmosphere.

  • Cool the solution in an ice bath.

  • If not using pyridine as the solvent, add dry pyridine (1.5 eq).

  • Slowly add acetic anhydride (1.2 eq) to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC until the starting thiazolidine is consumed.

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the product into an organic solvent.

  • Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude 1-(Thiazolidin-2-yl)ethanone.

Step 3: Purification and Hydrochloride Salt Formation
  • Purify the crude product by silica gel column chromatography.

  • Dissolve the purified 1-(Thiazolidin-2-yl)ethanone in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate).

  • Slowly add a solution of HCl in the same solvent (e.g., 2 M HCl in diethyl ether) until precipitation is complete.

  • Collect the precipitate by filtration, wash with cold solvent, and dry under vacuum to obtain 1-(Thiazolidin-2-yl)ethanone hydrochloride as a crystalline solid.

Optimized Reaction Conditions Summary

ParameterThiazolidine FormationN-Acetylation
Key Reagents Cysteamine HCl, FormaldehydeThiazolidine, Acetic Anhydride
Base Sodium HydroxidePyridine or Triethylamine
Solvent Water, Ethanol/WaterDichloromethane, Pyridine
Temperature 0 °C to Room Temperature0 °C to Room Temperature
Stoichiometry ~1.1 eq Formaldehyde~1.2 eq Acetic Anhydride, ~1.5 eq Base
Reaction Time 4-6 hours12-16 hours

Visualizing the Process

Reaction Mechanism

Reaction_Mechanism cluster_0 Step 1: Thiazolidine Formation cluster_1 Step 2: N-Acetylation cluster_2 Step 3: Salt Formation CysHCl Cysteamine HCl CysFree Cysteamine (Free Base) CysHCl->CysFree NaOH Hemithioaminal Hemithioaminal Intermediate CysFree->Hemithioaminal + Formaldehyde Formaldehyde Formaldehyde Thiazolidine Thiazolidine Hemithioaminal->Thiazolidine Intramolecular Cyclization (-H2O) Thiazolidine_in Thiazolidine Product 1-(Thiazolidin-2-yl)ethanone Thiazolidine_in->Product + Acetic Anhydride Pyridine Ac2O Acetic Anhydride Product_in 1-(Thiazolidin-2-yl)ethanone FinalProduct 1-(Thiazolidin-2-yl)ethanone HCl Product_in->FinalProduct + HCl HCl HCl

Caption: Plausible reaction mechanism for the synthesis of 1-(Thiazolidin-2-yl)ethanone hydrochloride.

Troubleshooting Workflow

Troubleshooting_Workflow Start Start Synthesis Step1 Step 1: Thiazolidine Formation Start->Step1 Check1 Check Yield & Purity Step1->Check1 Troubleshoot1 Low Yield? Check pH Check Formaldehyde Source Adjust Temperature Check1->Troubleshoot1 Poor Step2 Step 2: N-Acetylation Check1->Step2 Good Troubleshoot1->Step1 Check2 Check Completion Step2->Check2 Troubleshoot2 Incomplete Reaction? Change Acetylating Agent Check Base Increase Time/Temp Check2->Troubleshoot2 Incomplete Step3 Step 3: Purification & Salt Formation Check2->Step3 Complete Troubleshoot2->Step2 Check3 Product Form? Step3->Check3 Troubleshoot3 Oily Product? Column Chromatography Convert to HCl Salt Check3->Troubleshoot3 Oil FinalProduct Pure 1-(Thiazolidin-2-yl)ethanone HCl Check3->FinalProduct Crystalline Solid Troubleshoot3->FinalProduct

Caption: A workflow for troubleshooting common issues in the synthesis.

References

  • Influence of pH on the Stability of 2-Substituted 1,3-Thiazolidine-4-Carboxylic Acids in Model Solutions. Journal of Agricultural and Food Chemistry.
  • What is THIAZOLIDINE and how is it prepared? - FAQ - Guidechem.
  • Mechanistic Studies on Thiazolidine Formation in Aldehyde/Cysteamine Model Systems. Journal of Agricultural and Food Chemistry.
  • N-Terminal cysteine residues react with formaldehyde and acetaldehyde to form stable thiazolidines.
  • How formaldehyde reacts with amino acids. SciSpace.
  • Process for the preparation of thiazolidine derivatives.
  • Antifungal Thiazolidines: Synthesis and Biological Evaluation of Mycosidine Congeners. Molecules.
  • Method for salt preparation.
  • Reversible breakdown and synthesis of sugar cysteamine thiazolidines via a Schiff's base intermediate.
  • Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. Molecules.
  • DABCO-Catalyzed Synthesis of Thiazolidine-2-thiones: System Development and Mechanistic Insights. The Journal of Organic Chemistry.
  • The reaction between cysteine and formaldehyde (HCHO). HCHO reacts with...
  • The Action of Formaldehyde upon Cysteine. Scribd.
  • Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Tre
  • One-Pot Cyclization and Cleavage of Peptides with N-Terminal Cysteine via the N,S-Acyl Shift of the N-2-[Thioethyl]glycine Residue.
  • How formaldehyde reacts with amino acids. OUCI.
  • Challenges for cysteamine stabilization, quantification, and biological effects improvement. Journal of Drug Delivery Science and Technology.
  • Overview of the Chemistry of 2-Thiazolines. Chemical Reviews.
  • A Purification-Free Method for the Synthesis of Thiazolium Salts Using P2S5-Py2 Complex or P4S10.
  • A Purification-Free Method for the Synthesis of Thiazolium Salts Using P2S5-Py2 Complex or P4S10. ChemRxiv.
  • The effect of cysteamine, cystamine, and the structurally related compounds taurine, N-acetyl-cysteine, and D-penicillamine on plasma prolactin levels in normal and estrogen-primed hyperprolactinemic r
  • Oral Cysteamine bitartrate and N-acetylcysteine combination for patients with infantile neuronal ceroid lipofuscinosis:a pilot study. PMC.
  • Cysteamine and N-Acetyl-cysteine Alleviate Placental Oxidative Stress and Barrier Function Damage Induced by Deoxynivalenol. PubMed.
  • Recent advances in the tre

Sources

Technical Support Center: Byproduct Identification for 1-(Thiazolidin-2-yl)ethanone hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(Thiazolidin-2-yl)ethanone hydrochloride. This guide is designed to provide in-depth troubleshooting and frequently asked questions regarding the identification of byproducts that may arise during its synthesis and handling. Our goal is to equip you with the knowledge to anticipate, identify, and mitigate the formation of impurities, ensuring the integrity of your research and development efforts.

I. Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 1-(Thiazolidin-2-yl)ethanone hydrochloride, and what are the immediate byproduct concerns?

The most prevalent synthesis involves the condensation reaction between cysteamine (or its hydrochloride salt) and an acetylating agent, often followed by cyclization.[1][2] A common approach is the reaction of cysteamine hydrochloride with pyruvaldehyde dimethyl acetal. The primary concerns revolve around incomplete reactions, leading to residual starting materials, and side reactions promoted by the reaction conditions.

Q2: My reaction mixture is showing a persistent yellow or brown color. What could be the cause?

Discoloration often points towards degradation or the formation of conjugated systems. Thiazolidine rings can be susceptible to oxidation and degradation, especially at elevated temperatures or non-neutral pH, which can lead to the formation of colored byproducts.[3] The Maillard reaction, a complex series of reactions between amino acids and reducing sugars, can also occur if related impurities are present, leading to browning.[3]

Q3: I'm observing an unexpected peak in my HPLC analysis. What are the first steps to identify it?

The initial step is to gather as much information as possible from your current analytical setup. Note the retention time, peak shape, and UV-Vis spectrum if available. Subsequently, the most powerful techniques for structural elucidation are Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the molecular weight and High-Resolution Mass Spectrometry (HRMS) for the exact mass and elemental composition. Nuclear Magnetic Resonance (NMR) spectroscopy of the isolated fraction will provide definitive structural information.

Q4: Can the hydrochloride salt form of 1-(Thiazolidin-2-yl)ethanone influence byproduct formation?

Yes. The acidic nature of the hydrochloride salt can influence the stability of the thiazolidine ring. Thiazolidines can be labile towards hydrolysis in aqueous solutions, a reaction that can be catalyzed by acid.[4] This hydrolysis would regenerate the starting materials, cysteamine and a derivative of pyruvaldehyde, which could then participate in other side reactions.

II. Troubleshooting Guide: Byproduct Identification and Mitigation

This section provides a detailed breakdown of potential byproducts, their mechanisms of formation, and step-by-step protocols for their identification.

Problem 1: Presence of Unreacted Cysteamine Hydrochloride
  • Plausible Cause: Incomplete reaction due to suboptimal reaction conditions (temperature, time, stoichiometry) or poor quality of starting materials. Cysteamine is a primary amine and a thiol, making it highly reactive and prone to side reactions if not fully consumed.

  • Identification Protocol:

    • Thin Layer Chromatography (TLC): A quick and effective method for initial assessment.

      • Mobile Phase: A polar solvent system such as Dichloromethane:Methanol (9:1) is a good starting point.

      • Visualization: Ninhydrin stain will produce a characteristic purple spot (Ruhemann's purple) with the primary amine of cysteamine.

    • 1H NMR Spectroscopy:

      • Look for the characteristic signals of cysteamine, typically multiplets around 2.8-3.2 ppm for the two methylene groups. The exact shifts can vary with solvent and protonation state.

  • Mitigation Strategy:

    • Ensure accurate stoichiometry of reactants.

    • Optimize reaction time and temperature through systematic studies.

    • Use freshly sourced, high-purity cysteamine hydrochloride.

Problem 2: Formation of Cystamine Dihydrochloride (Oxidized Cysteamine)
  • Plausible Cause: Cysteamine's thiol group is susceptible to oxidation, especially in the presence of air (oxygen), forming a disulfide bond to yield cystamine. This is a common impurity in cysteamine starting material and can also form during the reaction if not performed under an inert atmosphere.

  • Mechanism of Formation: 2 R-SH + [O] → R-S-S-R + H2O (where R-SH is cysteamine)

  • Identification Protocol:

    • Mass Spectrometry (MS):

      • Look for the molecular ion of cystamine, which will have a mass-to-charge ratio (m/z) corresponding to the dimer of cysteamine, minus two protons.

    • 1H NMR Spectroscopy:

      • The signals for the methylene groups in cystamine will be shifted compared to cysteamine. The absence of a thiol proton signal (which can be broad and sometimes difficult to observe) is another indicator.

  • Mitigation Strategy:

    • Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

    • Use de-gassed solvents.

    • Analyze the cysteamine starting material for cystamine content before use.

Problem 3: Hydrolysis and Ring-Opening of the Thiazolidine Ring
  • Plausible Cause: The thiazolidine ring is a five-membered saturated heterocycle that can be susceptible to hydrolysis, particularly under acidic or basic conditions, to revert to its constituent aldehyde/ketone and aminothiol.[4]

  • Mechanism of Formation: This is a reversible condensation reaction. The presence of water and acid can shift the equilibrium back towards the starting materials.

    G Thiazolidine 1-(Thiazolidin-2-yl)ethanone TransitionState Protonated Intermediate Thiazolidine->TransitionState + H3O+ TransitionState->Thiazolidine - H3O+ Products Cysteamine + Acetyl-containing species TransitionState->Products - H2O Products->TransitionState + H2O

    Caption: Reversible acid-catalyzed hydrolysis of the thiazolidine ring.

  • Identification Protocol:

    • LC-MS: Monitor for the appearance of peaks corresponding to the molecular weights of cysteamine and the hydrated form of the acetyl group precursor.

    • 1H NMR Spectroscopy: In aqueous solutions (like D2O), observe the gradual appearance of signals for cysteamine and a corresponding acetyl-containing species over time.

  • Mitigation Strategy:

    • Control the pH of the reaction and work-up steps.

    • Minimize the presence of water, especially during prolonged heating.

    • Store the final product in a dry, anhydrous environment.

Problem 4: Formation of N-Acetylcysteamine
  • Plausible Cause: If the cyclization step is not efficient, the acetylating agent can react with the amine of cysteamine without subsequent ring closure with the thiol.

  • Identification Protocol:

    • Infrared (IR) Spectroscopy: Look for a strong amide C=O stretch (typically around 1650 cm-1), which would be distinct from the ketone in the desired product.

    • 13C NMR Spectroscopy: The chemical shift of the amide carbonyl carbon will differ from that of the ketone carbonyl in the final product.

  • Mitigation Strategy:

    • Choose a synthetic route and reaction conditions that favor the intramolecular cyclization. This often involves the use of a carbonyl compound that readily forms the initial iminium intermediate.

Quantitative Data Summary
ByproductTypical Analytical TechniqueKey Diagnostic Signal
Cysteamine HClTLC with NinhydrinPurple spot
1H NMRMultiplets at ~2.8-3.2 ppm
Cystamine DihydrochlorideMass SpectrometryM+H+ of cysteamine dimer
Ring-Opened ProductsLC-MSPeaks for cysteamine and acetyl precursor
N-AcetylcysteamineIR SpectroscopyAmide C=O stretch (~1650 cm-1)
Experimental Workflow for Byproduct Identification

G cluster_0 Initial Analysis cluster_1 Isolation & Characterization cluster_2 Confirmation Crude Crude Reaction Mixture TLC TLC Analysis Crude->TLC LCMS LC-MS Analysis Crude->LCMS Fractionation HPLC Fractionation LCMS->Fractionation NMR 1H & 13C NMR Fractionation->NMR HRMS High-Resolution MS Fractionation->HRMS Structure Structure Elucidation NMR->Structure HRMS->Structure

Caption: A typical workflow for the identification of unknown byproducts.

III. References

  • Wikipedia. Thiazolidine. [Link]

  • El-Sharkawy, K. A. (2015). Synthesis and antimicrobial activity of 2-substituted-3-acetyl thiazolidine -4-carbonyl-amino acid derivatives. ResearchGate. [Link]

  • Li, S., et al. (2021). Degradation of 2-Threityl-thiazolidine-4-carboxylic Acid and Corresponding Browning Accelerated by Trapping Reaction between Extra-Added Xylose and Released Cysteine during Maillard Reaction. Journal of Agricultural and Food Chemistry. [Link]

  • Jain, A., et al. (2012). A Review on Thiazolidinedione. Asian Journal of Pharmaceutical Research. [Link]

  • Kumar, H., et al. (2022). Synthesis, biological evaluation and in-silico ADME studies of novel series of thiazolidin-2,4-dione derivatives as antimicrobial, antioxidant and anticancer agents. PubMed Central. [Link]

  • Alheety, K. A., et al. (2020). Synthesis and Biological Activity of Some New Thiazolidinone Derivatives. Systematic Reviews in Pharmacy. [Link]

  • Mudgal, S., et al. (2011). Synthesis and antimicrobial evaluation of 4 - thiazolidinone derivatives. SciSpace. [Link]

  • Pravdono, D., et al. (2020). Synthesis and Antibacterial Activity of New Thiazolidine-2,4-dione-Based Chlorophenylthiosemicarbazone Hybrids. MDPI. [Link]

  • Li, X., et al. (2016). A Convenient Synthesis of Thiazolidin-2-ones from Thiazolidine-2-thiones: Antibiotic Activity and Revisiting the Mechanism. ResearchGate. [Link]

  • Albuquerque, J. F. C., et al. (2019). Synthesis and biological evaluation of thiazolidinedione derivatives with high ligand efficiency to P. aeruginosa PhzS. PubMed Central. [Link]

  • Singh, G., et al. (2022). Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. PubMed Central. [Link]

Sources

Troubleshooting "1-(Thiazolidin-2-yl)ethanone hydrochloride" in biological assays

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth troubleshooting support for researchers, scientists, and drug development professionals working with 1-(Thiazolidin-2-yl)ethanone hydrochloride. Our goal is to equip you with the foundational knowledge and practical steps to diagnose and resolve common issues encountered in biological assays, ensuring the integrity and reproducibility of your results.

Introduction: Navigating Challenges with Thiazolidine-Based Compounds

1-(Thiazolidin-2-yl)ethanone hydrochloride belongs to the broader class of thiazolidine derivatives, a scaffold known for a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2] However, like many small molecules, its successful application in biological assays hinges on careful handling and a clear understanding of its physicochemical properties. As a hydrochloride salt, this compound is formulated to enhance aqueous solubility, a common strategy for basic drug candidates.[3] Despite this, researchers may face challenges related to stability, solubility in complex biological media, and potential assay interference.

This guide is structured as a series of frequently asked questions (FAQs) that follow a logical troubleshooting workflow. We begin with the compound itself, move to common assay problems, and conclude with protocols for validation.

Section 1: Compound Integrity and Preparation

This section addresses the most fundamental aspect of any experiment: ensuring the compound you are using is viable and correctly prepared. Problems at this stage are the most common source of inconsistent or negative results.

Q1: I'm preparing my stock solution of 1-(Thiazolidin-2-yl)ethanone hydrochloride in DMSO, but I see precipitates. What's wrong?

This is a common issue. While hydrochloride salts are intended to improve solubility, several factors can lead to precipitation.

  • Cause & Explanation:

    • Incomplete Dissolution: The compound may simply need more energy to dissolve fully.

    • Solvent Purity: The presence of water in your DMSO can significantly reduce the solubility of many organic compounds. Water introduces polarity that can disrupt the favorable interactions between the compound and the anhydrous solvent.

    • Concentration Limit: You may be exceeding the compound's maximum solubility limit in DMSO.

  • Troubleshooting Steps:

    • Use Anhydrous Solvent: Always use high-purity, anhydrous DMSO for preparing stock solutions to prevent premature precipitation.[4]

    • Gentle Warming & Vortexing: Warm the solution gently in a 37°C water bath for 5-10 minutes and vortex thoroughly. This increases the kinetic energy, facilitating dissolution.

    • Sonication: If warming is insufficient, use a bath sonicator for 5-10 minutes to break up small aggregates and enhance dissolution.

    • Re-evaluate Concentration: If precipitation persists, you may need to prepare a lower concentration stock solution (e.g., 5 mM instead of 10 mM).

Q2: My stock solution is clear at room temperature, but a precipitate forms when I add it to my aqueous cell culture medium. How do I fix this?

This indicates that the compound is crashing out of solution upon serial dilution into an aqueous buffer, a classic sign of poor aqueous solubility despite the hydrochloride formulation.[4]

  • Cause & Explanation:

    • Supersaturation & Precipitation: High-concentration DMSO stocks can create a transiently supersaturated state when diluted into an aqueous medium. The compound then quickly precipitates as it fails to establish stable interactions with water molecules.[5]

    • Common-Ion Effect: In media with high chloride concentrations (like many cell culture media), the dissolution of a hydrochloride salt can be suppressed, reducing its solubility.[3][6]

    • pH and pKa: The pH of your assay buffer influences the ionization state of the compound. If the buffer pH is significantly different from the pKa of the molecule's basic group, it can favor the less soluble free base form, leading to precipitation.[3]

  • Troubleshooting Steps:

    • Perform a Solubility Test: Before running your full experiment, perform a visual solubility test. Prepare your highest desired concentration in the final assay buffer and incubate under assay conditions (e.g., 37°C) for 1-2 hours. Visually inspect for precipitates against a dark background.[4] (See Protocol 2)

    • Reduce Final DMSO Concentration: Ensure the final concentration of DMSO in your assay does not exceed a non-toxic level, typically <0.5%.[7] High solvent concentrations can also affect protein structure and cell health.

    • Consider Alternative Solvents: If DMSO is problematic, consider other solvents like ethanol, but always run a vehicle control to check for solvent-induced effects on your cells or assay system.

    • pH Adjustment: If you suspect pH is the issue, you can try preparing the dilution in a buffer with a slightly more acidic pH, though this must be compatible with your biological system.

Q3: How should I store my stock solutions and the solid compound to ensure stability?

Improper storage is a frequent cause of compound degradation, leading to a loss of activity over time.[4]

  • Cause & Explanation:

    • Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can cause the compound to fall out of solution and can introduce water condensation, which may degrade the compound through hydrolysis.[4]

    • Hygroscopicity: Hydrochloride salts can be hygroscopic, meaning they absorb moisture from the air. This can lead to degradation of the solid compound and make accurate weighing difficult.[8]

    • Light Sensitivity: Some organic molecules are sensitive to light, which can catalyze degradation.

  • Recommended Storage Protocol:

Form Storage Condition Best Practices
Solid Compound Store at -20°C in a desiccator.Tightly seal the vial. Allow the vial to warm to room temperature before opening to prevent water condensation.
Stock Solution Store at -20°C or -80°C in small, single-use aliquots.Aliquoting is critical to avoid repeated freeze-thaw cycles.[4] Use vials with tight seals. Protect from light by wrapping in foil or using amber vials.
Section 2: Assay Inconsistency and Inactivity

Once you are confident in your compound preparation, the next step is to troubleshoot the assay itself.

Q4: I am not observing any biological effect, even at high concentrations. What are the likely causes?

A lack of activity can stem from issues with the compound, the experimental setup, or the biological target itself.[4]

  • Troubleshooting Workflow:

start No Effect Observed compound Step 1: Verify Compound Integrity & Solubility start->compound assay Step 2: Check Assay Parameters compound->assay Compound OK? biology Step 3: Evaluate Biological System assay->biology Assay OK? outcome Identify Root Cause biology->outcome System OK?

Caption: A systematic workflow for troubleshooting inactivity.

  • Step 1: Compound Integrity & Solubility:

    • Confirm your stock solution is correctly prepared and fully dissolved (See Section 1).

    • Use a fresh aliquot for each experiment. Compound degradation in previously used solutions is a common culprit.

    • Verify the purity and identity of your compound if possible (e.g., via LC-MS from the supplier).

  • Step 2: Assay Parameters:

    • Positive Control: Does your positive control for the assay work as expected? If not, the issue is with the assay reagents or protocol, not your test compound.

    • Incubation Time: Is the incubation time sufficient for the compound to exert its effect? Some mechanisms require longer exposure times.

    • Reagent Stability: Ensure all assay reagents, buffers, and media are within their expiration dates and have been stored correctly.

  • Step 3: Biological System:

    • Target Expression: Confirm that your cell line or biological system expresses the intended molecular target of 1-(Thiazolidin-2-yl)ethanone hydrochloride. The thiazolidine scaffold has been associated with various targets, so its mechanism may be cell-type specific.[9][10]

    • Cell Health & Passage Number: Use cells that are healthy and within a low passage number range. Cells at high passage numbers can undergo genetic drift, altering their response to stimuli.[7]

    • Compensatory Mechanisms: The biological pathway you are measuring might not be active in your system, or there could be compensatory pathways that mask the compound's effect.[4]

Q5: My results are highly variable between experiments (e.g., inconsistent IC50 values). How can I improve reproducibility?

Variability is a major challenge in biological research. Standardization is the key to reducing it.[7]

  • Cause & Explanation:

    • Inconsistent Cell Culture: Minor differences in cell seeding density, passage number, or growth phase can dramatically alter cellular responses to a compound.

    • Protocol Deviations: Small changes in incubation times, reagent concentrations, or washing steps can introduce significant variability.

    • Compound Instability: If the compound is not stable under assay conditions, its effective concentration will decrease over the course of the experiment, leading to inconsistent results.

  • Troubleshooting Steps:

    • Standardize Cell Culture:

      • Use cells from the same frozen stock and within a consistent, narrow passage number range for an entire set of experiments.[7]

      • Optimize and standardize the initial cell seeding density to ensure cells are in a logarithmic growth phase during the assay.[4]

      • Always perform a cell viability check (e.g., trypan blue) before starting.

    • Rigorous Protocol Adherence:

      • Create a detailed, step-by-step protocol and adhere to it strictly. Pay close attention to incubation times and temperatures.

      • Ensure all reagents are prepared fresh or are from the same validated batch.

    • Check Compound Stability in Media:

      • Incubate the compound in your assay medium for the full duration of your experiment. Then, test its activity to see if it has degraded.

Section 3: Off-Target Effects and Assay Interference

Thiazole-containing compounds are sometimes flagged as Pan-Assay Interference Compounds (PAINS), which can produce false-positive results through non-specific mechanisms.[11][12] It is crucial to rule out such artifacts.

Q6: I see significant cell death at concentrations where I expect specific biological activity. How can I distinguish targeted effects from general toxicity?

This is a critical step in validating any observed activity. A compound that simply kills cells can disrupt numerous pathways non-specifically.

  • Cause & Explanation:

    • Cytotoxicity: At higher concentrations, most compounds will exhibit some level of cytotoxicity that is unrelated to their intended mechanism of action.

    • Solvent Toxicity: Ensure your vehicle control (e.g., DMSO) is at a non-toxic concentration (typically <0.5%).[7]

  • Troubleshooting Strategy:

    • Determine the Cytotoxic Threshold: Perform a cell viability assay (e.g., MTT, Resazurin, or Trypan Blue exclusion) to determine the concentration range that is non-toxic to your cells.[7] (See Protocol 3)

    • Separate Toxicity from Activity: Create a dose-response curve for both cytotoxicity and your functional endpoint. A desirable compound will show a clear window between the concentrations that produce the desired functional effect and those that cause significant cell death.

    • Conduct Functional Assays Below the Toxic Threshold: Use concentrations at or below the cytotoxic threshold to ensure you are observing specific inhibitory effects rather than consequences of cell death.[7]

Q7: How can I check if my compound is interfering with the assay technology itself (e.g., a fluorescence-based readout)?

Assay interference is a common source of false positives, especially with colored or fluorescent compounds, or those that are redox-active.[12]

  • Cause & Explanation:

    • Spectral Interference: The compound may absorb light or fluoresce at the same wavelengths used for assay excitation or emission, leading to artificially high or low readings.

    • Redox Cycling: Some compounds can undergo redox cycling, which interferes with assays that use redox-sensitive dyes like Resazurin or measure reactive oxygen species (ROS).[12] Thiazole derivatives have been noted for potential redox activity.[12]

  • Troubleshooting Steps:

    • Run a "Compound-Only" Control: In a cell-free version of your assay, mix the compound with the detection reagents. A significant signal in the absence of any biological material indicates direct interference.

    • Use Orthogonal Assays: Validate your primary findings using a secondary assay that has a different detection method. For example, if you see inhibition in a fluorescence-based kinase assay, confirm it by running a Western blot for the downstream phosphorylated substrate.[7][12]

    • Check for Redox Activity: If using a redox-based assay (like Resazurin), test for interference by running the assay in the presence of a strong reducing agent like dithiothreitol (DTT). If the compound's signal is DTT-sensitive, it may be a redox cycler.[12]

Section 4: Key Experimental Protocols

Protocol 1: Preparation and Validation of a 10 mM Stock Solution

  • Preparation:

    • Calculate the mass of 1-(Thiazolidin-2-yl)ethanone hydrochloride (MW: 167.66 g/mol )[13] needed for your desired volume of 10 mM stock.

    • Accurately weigh the solid compound in a microcentrifuge tube.

    • Add the calculated volume of high-purity, anhydrous DMSO.

  • Dissolution:

    • Vortex the tube for 2-3 minutes.

    • If solids remain, gently warm the tube in a 37°C water bath for 5-10 minutes, followed by vortexing.

    • If necessary, sonicate in a bath sonicator for 5-10 minutes.

  • Validation & Storage:

    • Visually inspect the solution to ensure it is completely clear and free of particulates.

    • Prepare single-use aliquots (e.g., 10-20 µL) in sterile microcentrifuge tubes.

    • Store aliquots at -80°C, protected from light.

Protocol 2: Aqueous Solubility Assessment

This protocol is adapted from standard laboratory practices for evaluating small molecule solubility.[4]

  • Prepare your final assay buffer or cell culture medium.

  • In a clear microcentrifuge tube, add the appropriate volume of your 10 mM DMSO stock solution to the buffer to achieve the highest concentration you plan to test. For example, to make a 100 µM solution with 0.5% DMSO, add 5 µL of 10 mM stock to 995 µL of buffer.

  • Prepare a "buffer only" control tube.

  • Vortex both tubes gently.

  • Incubate the solutions under the same conditions as your assay (e.g., 37°C, 5% CO₂) for the duration of your planned experiment (e.g., 24 hours).

  • Visually inspect the solution for any signs of precipitation (cloudiness, crystals, or film) against a dark background. Centrifuging the tube at high speed (e.g., 14,000 rpm for 10 min) can also help reveal a small pellet if the compound has precipitated.

Protocol 3: MTT Cell Viability Assay to Determine Cytotoxicity

This protocol is a standard method for assessing cell viability.[7]

  • Cell Plating: Seed your cells in a 96-well plate at a pre-optimized density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of 1-(Thiazolidin-2-yl)ethanone hydrochloride in culture medium. Include a "vehicle control" (medium with the same final DMSO concentration) and a "no treatment" control.

  • Remove the old medium from the cells and add the compound dilutions. Incubate for a period relevant to your functional assay (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT reagent (e.g., to a final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to dissolve the formazan crystals.

  • Readout: Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the dose-response curve to determine the concentration at which viability drops significantly (e.g., the CC50, or 50% cytotoxic concentration).

References
  • Imberti, C., et al. (2021). Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. PubMed Central. Retrieved from [Link]

  • Škofic, T., et al. (2022). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. PMC - NIH. Retrieved from [Link]

  • Rask, M. B., Knopp, M. M., Olesen, N. E., & Rades, T. (2014). Pharmaceutical salts of small molecule drugs: opportunities and challenges. European Journal of Pharmaceutical Sciences.
  • Schwartz, D. E., & Schoenfeld, F. B. (1976). Precaution on use of hydrochloride salts in pharmaceutical formulation. PubMed. Retrieved from [Link]

  • Kumar, H., et al. (2022). Mechanism of Action of Thiazolidin-2,4-dione. Encyclopedia MDPI. Retrieved from [Link]

  • Medical Bichemistry. (n.d.). Assay Troubleshooting. Retrieved from [Link]

  • Singh, D., & Kumar, R. (2007). Salt Selection in Drug Development. Pharmaceutical Technology. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Assay Guidance Manual. Retrieved from [Link]

  • Nirwan, S., Chahal, V., & Kakkar, R. (2019). Thiazolidinones: Synthesis, Reactivity, and Their Biological Applications. Journal of Heterocyclic Chemistry.
  • Kumar, H., et al. (2022). Synthesis, biological evaluation and in-silico ADME studies of novel series of thiazolidin-2,4-dione derivatives as antimicrobial, antioxidant and anticancer agents. PubMed Central. Retrieved from [Link]

  • Nief, A. A., et al. (2020). Synthesis and Biological Activity of Some New Thiazolidinone Derivatives.
  • Nief, A. A., et al. (2020). Synthesis and Biological Activity of Some New Thiazolidinone Derivatives. ResearchGate. Retrieved from [Link]

  • Prabhakar, Y. S., et al. (2012). QSAR Studies on Thiazolidines: A Biologically Privileged Scaffold. ResearchGate. Retrieved from [Link]

  • Sharma, R., et al. (2021). Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. PubMed Central. Retrieved from [Link]

  • Wang, Z., et al. (2022). Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors. PMC - NIH. Retrieved from [Link]

  • Nowak, M., et al. (2022). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. MDPI. Retrieved from [Link]

  • Pearson, D. (2019). Screening and Formulating Drugs as Salts to Improve API Performance. Pharmaceutical Online. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethanone, 1-(2-methyl-2-thiazolidinyl)-. PubChem. Retrieved from [Link]

  • Stojković, J., et al. (2022). Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation. MDPI. Retrieved from [Link]

  • Wieckowska, A., et al. (2021). Synthesis and Antibacterial Activity of New Thiazolidine-2,4-dione-Based Chlorophenylthiosemicarbazone Hybrids. MDPI. Retrieved from [Link]

  • Kumar, H., et al. (2022). Thiazolidin-2,4-Dione Scaffold: An Insight into Recent Advances as Antimicrobial, Antioxidant, and Hypoglycemic Agents. MDPI. Retrieved from [Link]

  • Czylkowska, A., et al. (2023). Thiazolidin-4-Ones as a Promising Scaffold in the Development of Antibiofilm Agents—A Review. NIH. Retrieved from [Link]

  • Khan, S. I., et al. (2023). Synthesis, Characterization, and Pharmacokinetic Studies of Thiazolidine-2,4-Dione Derivatives. ResearchGate. Retrieved from [Link]

  • Nowak, M., et al. (2022). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. PMC. Retrieved from [Link]

Sources

Technical Support Center: 1-(Thiazolidin-2-yl)ethanone hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 1-(Thiazolidin-2-yl)ethanone hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for handling and utilizing this compound effectively. As Senior Application Scientists, our goal is to help you anticipate and resolve experimental challenges by understanding the chemical principles governing this molecule's stability.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the properties and inherent instabilities of 1-(Thiazolidin-2-yl)ethanone hydrochloride.

Q1: What is 1-(Thiazolidin-2-yl)ethanone hydrochloride and what makes it susceptible to degradation?

A: 1-(Thiazolidin-2-yl)ethanone hydrochloride is a heterocyclic compound featuring a five-membered thiazolidine ring. The core structure consists of a saturated ring containing both a sulfur (at position 1) and a nitrogen (at position 3) atom. The nitrogen atom is acylated with an acetyl group, forming an N-acetyl moiety. The hydrochloride salt form generally enhances solubility and stability in the solid state.

The molecule's primary vulnerability lies in the thiazolidine ring itself. This ring is essentially a cyclic hemiaminal (or, more accurately, a hemithioaminal) derivative. Such structures exist in equilibrium with their ring-opened forms, and this equilibrium is highly sensitive to environmental conditions, particularly pH.[1][2] The N-acetyl group also influences the ring's electron density and stability.

Property Value
CAS Number 1993017-93-8[3][4]
Molecular Formula C₅H₁₀ClNOS[3][5]
Molecular Weight 167.66 g/mol [3][5]

Q2: What is the primary degradation pathway for this compound?

A: The principal degradation pathway is the hydrolysis-mediated ring-opening of the thiazolidine ring. This reaction is catalyzed by both acid and base.[6][7] The process involves the cleavage of the carbon-sulfur (C-S) bond, which opens the ring to form an iminium ion intermediate.[2][6] This intermediate is then attacked by water, ultimately yielding N-acetylcysteamine (also known as N-acetyl-β-mercaptoethylamine). Studies on analogous structures, such as 2-methyl-Δ2-thiazoline, confirm that hydrolysis is highly pH-dependent, with maximal instability often observed in weakly acidic conditions (around pH 3).[8]

G cluster_0 Thiazolidine Ring (Stable) cluster_1 Degradation Pathway A 1-(Thiazolidin-2-yl)ethanone B Iminium Intermediate A->B H₂O, H⁺ or OH⁻ Ring Opening C N-Acetylcysteamine (Ring-Opened Product) B->C Hydrolysis

Caption: Primary degradation pathway via ring-opening.

Part 2: Troubleshooting Guide for Experimental Issues

This section provides answers to specific problems that may arise during experimentation, focusing on the causality behind the observations and solutions.

Q1: I dissolved the compound in an aqueous buffer, and my reaction yield is significantly lower than expected. What is happening?

A: This is a classic sign of pH-dependent degradation. The stability of the thiazolidine ring is critically influenced by the pH of the medium. While the hydrochloride salt is stable as a solid, in solution, the equilibrium between the closed-ring and open-ring forms is established rapidly.

  • Mechanism: In aqueous solutions, particularly those with a pH between 2 and 6, the rate of hydrolysis and ring-opening can be significant.[2][8] This occurs because the nitrogen or sulfur atom in the ring can be protonated, weakening the C-S bond and facilitating nucleophilic attack by water.[2] Conversely, under strongly basic conditions (pH > 12), hydroxide-ion-catalyzed ring opening can also occur.[2][6] The compound is often most stable near neutral pH (pH 7) or in highly concentrated acid.[8]

  • Solution:

    • Optimize pH: If your experimental conditions permit, adjust the buffer to a pH range of 6.5-7.5, where hydrolysis is typically slower.[8]

    • Minimize Time in Solution: Prepare aqueous solutions of the compound immediately before use. Do not store stock solutions in aqueous buffers for extended periods.

    • Use Co-solvents: Consider using a water-miscible organic co-solvent (e.g., DMSO, DMF, Ethanol) to prepare a concentrated stock, which can then be diluted into the aqueous reaction mixture at the last moment. This reduces the compound's exposure time to unfavorable aqueous conditions.

pH Range Relative Stability Primary Mechanism Reference
< 1 (Conc. HCl)HighStable protonated form[8]
2 - 5LowAcid-catalyzed ring opening[2][8]
6 - 8Moderate to HighpH-independent pathway / Slow hydrolysis[2][9]
> 9DecreasingBase-catalyzed ring opening[6][7]

Q2: My analytical results (HPLC, NMR) show an unknown impurity peak that increases over time. How can I identify it?

A: The growing impurity is almost certainly the ring-opened hydrolysis product, N-acetylcysteamine.

  • Identification:

    • HPLC-MS: The most effective method. The degradant should have a molecular weight corresponding to the addition of a water molecule (C₅H₉NOS + H₂O → C₅H₁₁NO₂S is incorrect; hydrolysis cleaves the ring, the formula of the product is C₄H₉NOS). The expected mass would be that of N-acetylcysteamine.

    • ¹H NMR: In the starting material, you will see specific signals for the thiazolidine ring protons. Upon degradation, these signals will disappear and be replaced by new signals corresponding to the linear N-acetylcysteamine structure, notably the distinct signals for the two methylene groups (-S-CH₂-CH₂-NH-).

  • Preventative Action: To confirm this, run a forced degradation study. Intentionally expose a sample of the compound to a mild acid (e.g., pH 3 buffer) at a slightly elevated temperature (e.g., 37-50°C) for a few hours.[10] Analyze the sample by HPLC. If the peak at the retention time of your unknown impurity grows significantly, it confirms it is a hydrolytic degradant.

Q3: What are the definitive best practices for storing this compound?

A: Proper storage is critical to prevent slow degradation over time, even in the solid state if exposed to atmospheric moisture.

  • Solid Compound: Store the material in a tightly sealed container, preferably under an inert atmosphere (e.g., Argon or Nitrogen).[11] Place it in a desiccator to protect it from moisture. For long-term storage, refrigeration (2-8°C) is recommended.[3][11] Some suppliers even utilize cold-chain transportation, underscoring its sensitivity.[3]

  • Solutions:

    • Organic Solvents: Solutions in anhydrous organic solvents like DMSO or DMF are significantly more stable than aqueous solutions. These can be stored at -20°C or -80°C for longer periods. However, ensure the solvent is truly anhydrous, as trace water can still cause slow degradation.

    • Aqueous Solutions: Avoid storing aqueous solutions. They should be prepared fresh for each experiment.[12] If temporary storage is unavoidable, keep the solution on ice and use it within a few hours.

Format Temperature Atmosphere Duration
Solid 2-8°CDry, Inert GasLong-Term
Solution (Anhydrous Organic) -20°C to -80°CTightly SealedMonths
Solution (Aqueous Buffer) 0-4°C (On Ice)Tightly SealedUse Immediately (<4 hours)
Part 3: Key Experimental Protocols

These protocols provide a self-validating framework for handling the compound and assessing its stability in your specific experimental context.

Protocol 1: Standard Protocol for Preparation of Experimental Solutions

This protocol minimizes degradation during the preparation of solutions for in vitro or in vivo experiments.

  • Weighing: Allow the container of 1-(Thiazolidin-2-yl)ethanone hydrochloride to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.

  • Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10-100 mM) in anhydrous DMSO. Ensure the DMSO is from a freshly opened bottle or has been properly stored over molecular sieves.

  • Working Solution Preparation: Just prior to the experiment, perform a serial dilution of the DMSO stock into your final aqueous buffer or cell culture medium.

  • Execution: Add the final working solution to your experimental setup immediately after preparation. Do not let it sit at room temperature or 37°C for prolonged periods before the experiment begins.

Protocol 2: Workflow for a Basic pH-Dependent Stability Study

This experiment allows you to determine the compound's stability in your specific buffers using HPLC analysis.

  • Buffer Preparation: Prepare a set of buffers at your desired pH values (e.g., pH 4.0, 7.4, 9.0).

  • Stock Solution: Prepare a 10 mM stock solution of the compound in anhydrous DMSO.

  • Incubation Setup:

    • For each pH, dilute the stock solution to a final concentration of 100 µM in the respective buffer.

    • Prepare multiple aliquots for each time point.

    • Set up a "Time 0" sample by immediately quenching one aliquot with an equal volume of mobile phase (e.g., Acetonitrile) and injecting it into the HPLC.

    • Incubate the remaining aliquots at a constant temperature (e.g., 25°C or 37°C).

  • Time-Point Analysis: At specified intervals (e.g., 1, 2, 4, 8, 24 hours), take one aliquot from each pH, quench it as in step 3, and analyze by HPLC.

  • Data Analysis:

    • Calculate the peak area of the parent compound at each time point.

    • Normalize the peak area to the "Time 0" sample (Peak Area / Time 0 Peak Area * 100%).

    • Plot the percentage of the remaining parent compound versus time for each pH to generate degradation curves.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis P1 Prepare Buffers (e.g., pH 4, 7.4, 9) E1 Dilute Stock to 100 µM in each buffer P1->E1 P2 Prepare 10 mM Stock in Anhydrous DMSO P2->E1 E2 Analyze T=0 Sample (Immediate Quench & Inject) E1->E2 E3 Incubate Samples (e.g., 25°C or 37°C) E2->E3 E4 Collect & Quench Samples at Time Points (1, 2, 4, 8, 24h) E3->E4 A1 Analyze via HPLC E4->A1 A2 Calculate % Remaining vs. T=0 A1->A2 A3 Plot Degradation Curves A2->A3

Sources

Improving the regioselectivity of "1-(Thiazolidin-2-yl)ethanone hydrochloride" reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for "1-(Thiazolidin-2-yl)ethanone hydrochloride." This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of reactions involving this versatile heterocyclic ketone. Here, we address common challenges in controlling regioselectivity and provide troubleshooting guides and frequently asked questions to support your experimental success.

Understanding the Reactivity of 1-(Thiazolidin-2-yl)ethanone

1-(Thiazolidin-2-yl)ethanone hydrochloride possesses three primary reactive sites: the secondary amine nitrogen (N-H) of the thiazolidine ring, the α-carbon of the acetyl group (Cα-H), and to a lesser extent, the sulfur atom. The hydrochloride salt form necessitates neutralization to enable reactions at the nitrogen or the α-carbon. The choice of base, solvent, and temperature plays a critical role in directing electrophilic attack to the desired position, a concept known as regioselectivity. The central challenge lies in selectively achieving either N-functionalization or Cα-functionalization.

Troubleshooting Guide: Common Issues in Regioselective Reactions

This section addresses specific problems you may encounter during your experiments, providing insights into their causes and offering step-by-step solutions.

Issue 1: Predominant N-Alkylation/N-Acylation When Cα-Functionalization is Desired

Question: I am trying to alkylate/acylate the α-carbon of the acetyl group, but I am consistently observing the reaction at the nitrogen of the thiazolidine ring. How can I favor Cα-functionalization?

Probable Causes and Solutions:

The nitrogen of the thiazolidine ring is a soft nucleophile and is often more reactive towards electrophiles than the enolate of the acetyl group, especially under basic conditions. The pKa of the N-H proton is generally lower than that of the α-protons of the ketone, meaning it is more readily deprotonated.

Solutions:

  • Protect the Nitrogen: The most reliable method to achieve Cα-functionalization is to first protect the ring nitrogen. This eliminates it as a competing nucleophile.

    • Protocol for N-Protection (Boc Protection):

      • Suspend 1-(Thiazolidin-2-yl)ethanone hydrochloride in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

      • Add a mild base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to neutralize the hydrochloride and deprotonate the nitrogen.

      • Add di-tert-butyl dicarbonate (Boc)₂O to the reaction mixture.

      • Stir at room temperature until the reaction is complete (monitor by TLC or LC-MS).

      • Work up the reaction to isolate the N-Boc protected product.

    • With the nitrogen protected, you can then proceed with standard enolate chemistry for Cα-alkylation or acylation.[1]

  • Choice of Base and Reaction Conditions:

    • For Cα-Alkylation: To favor the formation of the kinetic enolate at the α-carbon, a strong, sterically hindered, non-nucleophilic base is required.[2][3]

      • Recommended Base: Lithium diisopropylamide (LDA) is the base of choice for generating kinetic enolates.[2][3]

      • Low Temperature: The reaction should be carried out at low temperatures (e.g., -78 °C) to prevent equilibration to the more thermodynamically stable N-anion.[4][5][6]

    • For N-Alkylation: If exclusive N-alkylation is desired, a weaker base that selectively deprotonates the more acidic N-H is preferred.

      • Recommended Base: Triethylamine (TEA) or potassium carbonate (K₂CO₃) are often sufficient for N-alkylation.[7]

      • Room Temperature: These reactions can typically be run at room temperature.[7]

Diagram: Decision Workflow for Regioselectivity

G start Start with 1-(Thiazolidin-2-yl)ethanone Hydrochloride neutralize Neutralize with Base start->neutralize choose_target Desired Functionalization Site? neutralize->choose_target c_alpha Cα-Alkylation/ Acylation choose_target->c_alpha α-Carbon n_alkylation N-Alkylation/ Acylation choose_target->n_alkylation Nitrogen protect_n Protect Nitrogen (e.g., with Boc) c_alpha->protect_n n_reaction Perform N-Alkylation/Acylation (e.g., TEA, RT) n_alkylation->n_reaction c_alpha_reaction Perform Cα-Alkylation/Acylation (e.g., LDA, -78°C) protect_n->c_alpha_reaction deprotect_n Deprotect Nitrogen product_c Cα-Functionalized Product deprotect_n->product_c c_alpha_reaction->deprotect_n product_n N-Functionalized Product n_reaction->product_n

Caption: Decision workflow for achieving regioselective functionalization.

Issue 2: Low Yield or No Reaction at the α-Carbon

Question: I have protected the nitrogen and am attempting Cα-alkylation, but I am getting low yields or recovering my starting material. What could be the problem?

Probable Causes and Solutions:

  • Incomplete Enolate Formation: The α-protons of the acetyl group may not be sufficiently acidic for complete deprotonation, even with a strong base.

    • Solution: Ensure your LDA is freshly prepared or titrated. Use a slight excess of LDA (e.g., 1.1 equivalents) to drive the deprotonation to completion.

  • Enolate Instability: The enolate of an N-acylthiazolidine derivative can be unstable and may undergo decomposition pathways.

    • Solution: Maintain a low reaction temperature (-78 °C) throughout the addition of the base and the electrophile. Quench the reaction at low temperature before warming to room temperature.

  • Poor Electrophile: The electrophile you are using may be too sterically hindered or not reactive enough.

    • Solution: Use more reactive electrophiles such as primary alkyl iodides or bromides. For less reactive electrophiles, you may need to increase the reaction time or temperature slightly, but this should be done with caution to avoid side reactions.

Table 1: Troubleshooting Low Yield in Cα-Alkylation

Symptom Possible Cause Suggested Action
Recovery of starting materialIncomplete deprotonationUse freshly prepared/titrated LDA; use a slight excess of base.
Multiple unidentified productsEnolate decompositionMaintain strict low-temperature control (-78 °C); quench at low temperature.
No reaction with electrophilePoor electrophile reactivityUse a more reactive alkyl halide (I > Br > Cl); consider adding an activating agent like HMPA (with appropriate safety precautions).

Frequently Asked Questions (FAQs)

Q1: What is the role of the hydrochloride salt in the starting material?

The hydrochloride salt protonates the basic nitrogen of the thiazolidine ring, rendering it non-nucleophilic and improving the compound's stability and shelf-life. Before any reaction targeting the nitrogen or the α-carbon, the hydrochloride must be neutralized with a base.

Q2: Can I perform a one-pot reaction without isolating the free base?

Yes, in most cases. You can suspend the hydrochloride salt in your reaction solvent and add a suitable base to generate the free base in situ before proceeding with the addition of your electrophile. The choice of base is critical for controlling regioselectivity as outlined in the troubleshooting guide.

Q3: Are there any other competing reactions I should be aware of?

Besides N- vs. Cα-functionalization, reactions at the sulfur atom are also possible, though generally less common under standard alkylating or acylating conditions. In the case of N-acylthiazolidinethiones, S-alkylation has been observed to be a major pathway, suggesting that the reactivity of the sulfur should not be entirely discounted, especially with soft electrophiles.

Q4: How does the stereochemistry at C2 affect the reaction?

If your 1-(thiazolidin-2-yl)ethanone is chiral at the C2 position, you may observe diastereoselectivity in your Cα-functionalization reactions. The existing stereocenter can influence the facial selectivity of the enolate's attack on the electrophile. The degree of diastereoselectivity will depend on the specific substrate, reagents, and reaction conditions.

Diagram: Competing Nucleophilic Sites

G cluster_0 1-(Thiazolidin-2-yl)ethanone Molecule N N-H (pKa ~10-11) More acidic, more nucleophilic Electrophile Electrophile (E+) N->Electrophile N-Alkylation/ Acylation C_alpha Cα-H (pKa ~19-20) Less acidic, enolate is nucleophilic C_alpha->Electrophile Cα-Alkylation/ Acylation S Sulfur (Weakly nucleophilic) S->Electrophile S-Alkylation (less common)

Caption: Nucleophilic sites of 1-(thiazolidin-2-yl)ethanone.

References

  • Ebajo, V. D., Jr., et al. (2024). A facile and highly efficient one-step N-alkylation of thiazolidine-2,4-dione. Arkat USA. [Link]

  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131. [Link]

  • Master Organic Chemistry. (2012). Thermodynamic and Kinetic Products. [Link]

  • Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. [Link]

  • Jack Westin. (n.d.). Kinetic Control Versus Thermodynamic Control Of A Reaction. [Link]

  • Chemistry LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. [Link]

  • UCL Discovery. (n.d.). Transition Metal Free α-C-Alkylation of Ketones Using Secondary Alcohols. [Link]

  • Fiveable. (n.d.). Intramolecular Aldol Reactions. [Link]

  • ResearchGate. (n.d.). Influence of pH on the Stability of 2-Substituted 1,3-Thiazolidine-4-Carboxylic Acids in Model Solutions. [Link]

  • YouTube. (2020). Alkylation of Amines, Part 2: with Aldehydes and Ketones. [Link]

  • ResearchGate. (2023). Ketone α-alkylation at the more-hindered site. [Link]

  • Chemistry LibreTexts. (2015). 18.4: Alkylation of Aldehydes and Ketones. [Link]

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Validation & Comparative

A Comparative Guide to Thiazolidinone Scaffolds: Profiling 1-(Thiazolidin-2-yl)ethanone Against Key Bioactive Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiazolidinone Core - A Privileged Scaffold in Medicinal Chemistry

Heterocyclic compounds form the bedrock of modern pharmacotherapy, and among them, the thiazolidinone nucleus is a structure of profound interest.[1] This five-membered ring, containing a sulfur and a nitrogen atom, is a "privileged scaffold" due to its remarkable chemical versatility and its ability to interact with a wide array of biological targets, including enzymes, receptors, and nucleic acids.[2][3] The reactivity of the core and the ease of substitution at multiple positions—primarily C2, N3, and C5—allow for the generation of vast chemical libraries with diverse pharmacological profiles.[4][5]

Thiazolidinone derivatives have been successfully developed into clinical drugs, such as the anticonvulsant Ralitoline , the antihypertensive Etozoline , and the hypoglycemic agent Pioglitazone , validating the therapeutic potential of this chemical class.[1][6] The biological activity is heavily dependent on the position of the carbonyl group and the nature of the substituents. The most common and extensively studied isomers include 4-thiazolidinones, thiazolidine-2,4-diones, and 2-thioxo-4-thiazolidinones (rhodanines).[2][7]

This guide provides a comparative analysis focusing on the structural and functional differences between key thiazolidinone classes, using the less-explored 1-(Thiazolidin-2-yl)ethanone hydrochloride as a reference point for the 2-thiazolidinone scaffold. We will objectively compare its core structure against the well-documented 4-thiazolidinone and thiazolidine-2,4-dione derivatives, supported by experimental data and established protocols.

Structural and Synthetic Overview

The fundamental difference between the major thiazolidinone classes lies in the placement of the carbonyl (=O) group within the heterocyclic ring. This seemingly minor structural alteration dramatically influences the molecule's chemical reactivity, three-dimensional shape, and, consequently, its biological activity.

  • 2-Thiazolidinones : Characterized by a carbonyl group at the C2 position. The topic compound, 1-(Thiazolidin-2-yl)ethanone, features an acetyl group attached to the nitrogen at position 1, representing a specific N-acylated derivative.

  • 4-Thiazolidinones : This is arguably the most explored class, with a carbonyl at the C4 position.[1] This arrangement allows for facile derivatization at C2, N3, and C5, leading to a wide spectrum of biological activities.[3][8]

  • Thiazolidine-2,4-diones (TZDs) : These derivatives possess two carbonyl groups, at C2 and C4. This dione structure is the hallmark of the "glitazone" class of antidiabetic drugs.[4]

The synthetic pathways to these cores are distinct, reflecting their structural differences. 4-Thiazolidinones are commonly prepared via a one-pot condensation reaction involving an amine, an aldehyde, and thioglycolic acid.[9] In contrast, the synthesis of thiazolidine-2,4-diones often begins with chloroacetic acid and thiourea, followed by hydrolysis. The synthesis of 2-thiazolidinones can be achieved through methods like the cyclization of β-haloethyl isothiocyanates.

Caption: Comparative workflow of common synthetic routes.

Comparative Biological Performance

The utility of a scaffold is defined by its biological activity. While specific data for 1-(Thiazolidin-2-yl)ethanone hydrochloride is limited in publicly accessible literature, we can infer potential activities by comparing its parent 2-thiazolidinone class with the extensively studied 4-thiazolidinone and thiazolidine-2,4-dione derivatives.

Antimicrobial Activity

4-Thiazolidinone derivatives have demonstrated potent and broad-spectrum antimicrobial activity.[1][10] The mechanism often involves the inhibition of essential bacterial enzymes. Structure-activity relationship (SAR) studies reveal that substitutions at the C2 and N3 positions are critical for potency.[9] For instance, incorporating bulky aromatic rings at C2 and heterocyclic moieties at N3 often enhances activity against both Gram-positive and Gram-negative bacteria.[11][12]

Derivative Class Compound Example Target Organism MIC (μg/mL) Reference
4-Thiazolidinone 2-Aryl-3-aminothiazolidin-4-oneS. aureus100 - 400[13]
4-Thiazolidinone Adamantane-thiazole conjugateS. aureus<3.9[10]
4-Thiazolidinone Pyridine-thiazolidinone hybridE. coli12.5 - 25[11]
Thiazolidine-2,4-dione 5-Arylidene derivativeS. aureus2 - 16[14]
Thiazolidine-2,4-dione N-substituted amino acid derivativeC. albicans13 - 18 (mm zone)[15]

MIC: Minimum Inhibitory Concentration. Lower values indicate higher potency.

The data clearly shows that 4-thiazolidinones and thiazolidine-2,4-diones can be engineered to be highly effective antimicrobial agents. The presence of the C5-arylidene group in many potent derivatives suggests that this modification is a key contributor to activity, likely through interactions with biological targets.[14]

Anticancer Activity

The thiazolidinone scaffold is a cornerstone in the development of novel anticancer agents.[8] Derivatives have been shown to induce apoptosis, arrest the cell cycle, and inhibit key signaling pathways involved in cancer progression.[16][17]

4-Thiazolidinones have shown cytotoxicity against a wide range of cancer cell lines, including breast (MCF-7), liver (HepG2), colon (HCT-116), and lung (A549).[8][18] SAR studies indicate that the nature of the aryl group at the C2 position and substitutions on the N3 position are crucial for modulating anticancer efficacy.[17] For example, 2,3-diaryl-4-thiazolidinones have shown potent antiproliferative activity against lung and breast cancer cell lines, with some achieving IC₅₀ values in the low micromolar or even nanomolar range.[17]

Derivative Class Compound Example Cell Line IC₅₀ (μM) Reference
4-Thiazolidinone Isatin-based hybrid (28b)HepG2 (Liver)4.97[4]
4-Thiazolidinone Isatin-based hybrid (28b)MCF-7 (Breast)5.33[4]
4-Thiazolidinone Isatin-based hybrid (28b)HT-29 (Colon)3.29[4]
4-Thiazolidinone 2,3-diaryl derivativeMDA-MB-231 (Breast)as low as 0.05[17]
Thiazolidine-2,4-dione 5-benzylidene derivativeVarious>100[4]

IC₅₀: Half-maximal inhibitory concentration. Lower values indicate higher potency.

Interestingly, while the thiazolidine-2,4-dione core is famous for its antidiabetic properties, its anticancer applications are also being explored, particularly through modifications that allow it to target enzymes like VEGFR-2.[4] The data suggests that the 4-thiazolidinone scaffold is currently a more versatile and potent platform for developing cytotoxic agents compared to the TZD core.

Anti-inflammatory Activity

Chronic inflammation is a key factor in many diseases, and thiazolidinone derivatives have emerged as promising anti-inflammatory agents.[19][20] Many of these compounds exert their effects by inhibiting cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a key mediator of the inflammatory response.[21][22]

Derivative Class Compound Example Assay Result (% Inhibition) Reference
4-Thiazolidinone Benzenesulfonamide hybrid (3b)COX-2 Enzyme Assay61.75%[21][22]
4-Thiazolidinone 2-Aryl-3-(naphtha-2-yl) hybridCarrageenan Paw EdemaHigh[23]
4-Thiazolidinone Ibuprofen hybridCarrageenan Paw EdemaHigh[23]

The ability to selectively inhibit COX-2 over COX-1 is a highly desirable trait for an anti-inflammatory drug, as it reduces the risk of gastrointestinal side effects.[19] Studies have shown that 4-thiazolidinone derivatives bearing a benzenesulfonamide moiety exhibit significant and selective COX-2 inhibition.[21][22] The structure-activity relationship suggests that a 4-hydroxy group on the C2-phenyl ring enhances selective COX-2 inhibition.[21]

Experimental Protocols: A Practical Guide

To ensure scientific integrity and reproducibility, the evaluation of these compounds must follow standardized protocols. Below are representative methodologies for key biological assays.

Protocol 1: General Synthesis of 2-Aryl-3-substituted-4-thiazolidinones

This protocol describes a common method for synthesizing the 4-thiazolidinone core.

  • Schiff Base Formation: Dissolve equimolar amounts of a primary aromatic amine (1 mmol) and an appropriate aromatic aldehyde (1 mmol) in 20 mL of a suitable solvent (e.g., dry benzene or ethanol).

  • Catalysis: Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reaction: Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Cyclization: After cooling, add thioglycolic acid (1.1 mmol) to the mixture.

  • Final Reflux: Reflux the new mixture for an additional 8-12 hours.

  • Work-up: Reduce the solvent volume under reduced pressure. Pour the concentrated solution into ice-cold water or a saturated sodium bicarbonate solution.

  • Purification: Filter the resulting solid precipitate, wash thoroughly with water, and dry. Recrystallize the crude product from a suitable solvent like ethanol to obtain the purified 4-thiazolidinone derivative.[9]

Protocol 2: In Vitro Anticancer Evaluation (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability and cytotoxicity.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test thiazolidinone derivatives in the culture medium. Replace the old medium in the wells with 100 µL of medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and an untreated control.

  • Incubation: Incubate the plate for 48 or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the wells at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).[18]

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Conclusion and Future Perspectives

This guide highlights the vast therapeutic landscape dominated by the thiazolidinone scaffold. While the 4-thiazolidinone and thiazolidine-2,4-dione cores are well-established pharmacophores with extensive data supporting their roles as antimicrobial, anticancer, and anti-inflammatory agents, the potential of other isomers like 2-thiazolidinones remains comparatively underexplored.[4][8][11][23] The topic compound, 1-(Thiazolidin-2-yl)ethanone hydrochloride, represents a starting point for the investigation into this specific chemical space.

The structure-activity relationships derived from decades of research on 4-thiazolidinones provide a valuable roadmap for drug development professionals.[3][24] Key takeaways include the critical role of substitutions at the C2, N3, and C5 positions in dictating biological specificity and potency. The strategic placement of aryl, heterocyclic, and other functional groups can fine-tune a molecule's activity towards a desired target, be it a bacterial enzyme, a cancer-related kinase, or an inflammatory mediator.[25][26]

Future research should focus on a more systematic exploration of less common thiazolidinone isomers. By applying the synthetic strategies and biological evaluation protocols established for their more famous cousins, researchers can potentially unlock novel mechanisms of action and develop new therapeutic agents. The continued investigation into hybrid molecules, which combine the thiazolidinone core with other known pharmacophores, also represents a promising avenue for creating next-generation drugs with enhanced efficacy and selectivity.[4][23]

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A Comparative Guide to the Potential Biological Activity of 1-(Thiazolidin-2-yl)ethanone hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

A Hypothetical Framework for Researchers

Executive Summary: Direct experimental data on the biological activity of 1-(Thiazolidin-2-yl)ethanone hydrochloride is notably absent in publicly accessible scientific literature. This guide, therefore, deviates from a direct comparison of existing data. Instead, it provides a robust, scientifically-grounded framework for researchers to investigate its potential bioactivities. By analyzing its core chemical structures—the thiazolidine ring and its potential to act as a prodrug for cysteamine—we hypothesize potential mechanisms of action and propose a comprehensive experimental plan to elucidate and compare its activity against well-characterized drugs such as the antioxidant N-acetylcysteine (NAC) and the antidiabetic agent Pioglitazone.

Introduction: Deconstructing the Molecule to Formulate a Hypothesis

1-(Thiazolidin-2-yl)ethanone hydrochloride is a heterocyclic compound whose biological profile is largely unexplored. Its structure, however, offers compelling clues to its potential pharmacological roles. The molecule can be deconstructed into two key components for analysis:

  • The Thiazolidine Ring System: This saturated five-membered ring containing both sulfur and nitrogen is a "privileged scaffold" in medicinal chemistry.[1][2][3] It forms the core of various drugs, most notably the thiazolidinedione class of antidiabetic agents (e.g., Pioglitazone, Rosiglitazone), which are known agonists of the peroxisome proliferator-activated receptor-gamma (PPARγ).[1][4][5] The thiazolidine scaffold is also found in compounds with a wide array of other reported activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2][6][7][8][9][10]

  • Potential as a Cysteamine Prodrug: The N-acetyl-thiazolidine structure is susceptible to hydrolysis under physiological conditions. This breakdown could release cysteamine (2-aminoethanethiol), an endogenous aminothiol. Cysteamine is a clinically used drug for the treatment of cystinosis, where it acts by breaking disulfide bonds within lysosomes.[11][12][13] It also exhibits antioxidant properties by replenishing intracellular glutathione and acting as a scavenger of free radicals.[11][14]

Based on this structural analysis, we can formulate two primary hypotheses for the biological activity of 1-(Thiazolidin-2-yl)ethanone hydrochloride:

  • Hypothesis A (Antioxidant/Cytoprotective Activity): The compound may act as a prodrug, releasing cysteamine, thereby exhibiting antioxidant and cytoprotective effects comparable to other thiol-containing compounds like N-acetylcysteine (NAC).[15][16][[“]][18]

  • Hypothesis B (Metabolic Regulation): The intact thiazolidine ring may interact with nuclear receptors, such as PPARγ, potentially modulating metabolic pathways in a manner analogous to thiazolidinedione drugs like Pioglitazone.[4][5][19][20][21]

This guide outlines a rigorous experimental workflow to test these hypotheses, comparing the test compound against N-acetylcysteine (NAC) and Pioglitazone as established reference drugs.

Proposed Experimental Plan for Comparative Analysis

To systematically evaluate the potential biological activities, a multi-tiered approach involving in vitro assays is proposed. This plan will allow for a direct comparison of 1-(Thiazolidin-2-yl)ethanone hydrochloride (referred to as "Test Compound") with NAC and Pioglitazone.

Experimental Workflow Overview

The logical flow of the investigation is designed to first assess general properties like antioxidant potential and cytotoxicity before moving to more specific, mechanism-based assays.

G cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Mechanistic Assays cluster_2 Data Analysis & Comparison A Hypothesis A: Antioxidant Activity DPPH DPPH Radical Scavenging Assay A->DPPH B Hypothesis B: Metabolic Activity MTT MTT Cytotoxicity Assay B->MTT DPPH->MTT Proceed if non-toxic Analysis Comparative Analysis: IC50 & EC50 Values DPPH->Analysis PPARg PPARγ Reporter Gene Assay MTT->PPARg If Hypothesis B is pursued MTT->Analysis PPARg->Analysis

Caption: Proposed experimental workflow for characterizing the biological activity.

Foundational Assays: Antioxidant and Cytotoxicity Screening

This assay will quantify the intrinsic antioxidant potential of the Test Compound by measuring its ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.[22][23]

Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM working solution of DPPH in methanol. Protect from light.[22]

    • Prepare stock solutions (e.g., 10 mM) of the Test Compound, NAC (positive control), and Pioglitazone (negative control for this assay) in a suitable solvent (e.g., DMSO, water).

    • Create a serial dilution series for each compound (e.g., 1 µM to 1000 µM).

  • Assay Procedure:

    • In a 96-well plate, add 20 µL of each sample dilution.[24]

    • Add 180 µL of the 0.1 mM DPPH working solution to each well.

    • Include a blank control (solvent only) and a DPPH control (solvent + DPPH solution).

    • Incubate the plate in the dark at room temperature for 30 minutes.[22][24]

  • Data Acquisition:

    • Measure the absorbance at 517 nm using a microplate reader.[22]

  • Data Analysis:

    • Calculate the percentage of DPPH scavenging activity for each concentration.

    • Plot the percentage of inhibition against the compound concentration to determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals).

This assay is crucial to determine a non-toxic concentration range for subsequent cell-based experiments and to identify any inherent cytotoxicity. The assay measures the metabolic activity of cells, which is an indicator of cell viability.[25][26][27][28][29]

Protocol:

  • Cell Culture:

    • Seed a relevant cell line (e.g., HEK293 or HepG2) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.[29]

  • Compound Treatment:

    • Treat the cells with various concentrations of the Test Compound, NAC, and Pioglitazone for a relevant time period (e.g., 24-72 hours).[29] Include vehicle-only controls.

  • MTT Incubation:

    • After the treatment period, remove the medium and add 100 µL of fresh serum-free medium containing MTT solution (final concentration 0.5 mg/mL).[28]

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[28]

  • Solubilization and Measurement:

    • Remove the MTT solution and add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[29]

    • Shake the plate for 15 minutes to ensure complete dissolution.[29]

    • Read the absorbance at a wavelength between 570-590 nm.[25]

  • Data Analysis:

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

    • Determine the CC50 (cytotoxic concentration 50%) value for each compound.

Mechanistic Assay: PPARγ Activation (Hypothesis B)

This assay will directly test whether the Test Compound can activate the PPARγ nuclear receptor, the primary mechanism of action for thiazolidinedione drugs.[4][5][20]

Protocol: PPARγ Reporter Gene Assay

  • Cell Line and Reagents:

    • Use a stable cell line co-transfected with a PPARγ expression vector and a reporter plasmid containing a PPAR response element (PPRE) upstream of a luciferase gene (e.g., HEK293-PPRE-Luc).[30]

  • Assay Procedure:

    • Seed the reporter cells in a 96-well plate and allow them to attach.

    • Treat the cells with non-toxic concentrations (determined from the MTT assay) of the Test Compound, Pioglitazone (positive control), and NAC (negative control).

    • Incubate for 16-24 hours to allow for gene transcription and protein expression.[31]

  • Luminescence Measurement:

    • Lyse the cells and add a luciferase substrate reagent according to the manufacturer's protocol (e.g., Dual-Luciferase® Reporter Assay System).[30]

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Normalize the reporter luciferase activity to a control reporter (if applicable).

    • Express the results as fold activation over the vehicle control.

    • Plot the fold activation against compound concentration to determine the EC50 value (the concentration that produces 50% of the maximal response).

Expected Data and Comparative Interpretation

The results from these experiments will be summarized to provide a clear, objective comparison.

Table 1: Summary of Comparative Biological Activities

CompoundDPPH Scavenging IC50 (µM)Cytotoxicity CC50 (µM)PPARγ Activation EC50 (µM)Predicted Primary Activity
1-(Thiazolidin-2-yl)ethanone HCl Experimental ValueExperimental ValueExperimental ValueTo be determined
N-acetylcysteine (NAC) Reported/Experimental Value>1000No ActivityAntioxidant[15][[“]]
Pioglitazone No Activity>100Reported/Experimental ValuePPARγ Agonist[4][19]

Interpretation of Potential Outcomes:

  • Outcome 1 (Supports Hypothesis A): The Test Compound shows a low IC50 in the DPPH assay (comparable to or better than NAC), is non-toxic at effective concentrations, and shows no activity in the PPARγ assay. This would suggest its primary mechanism is antioxidant activity, likely via release of cysteamine.

  • Outcome 2 (Supports Hypothesis B): The Test Compound shows a low EC50 in the PPARγ assay (comparable to Pioglitazone), is non-toxic, and has weak or no activity in the DPPH assay. This would indicate it functions as a PPARγ agonist, similar to the thiazolidinediones.

  • Outcome 3 (Dual Activity or Novel Mechanism): The Test Compound demonstrates activity in both the DPPH and PPARγ assays. This would suggest a novel dual-action profile. Conversely, a lack of activity in all assays would indicate its biological effects lie elsewhere and require different screening approaches.

Conclusion and Future Directions

This guide presents a hypothesis-driven framework for the initial biological characterization of 1-(Thiazolidin-2-yl)ethanone hydrochloride. By leveraging structural analysis and proposing a clear, comparative experimental plan, researchers can efficiently determine whether this compound acts as an antioxidant prodrug, a metabolic regulator, or possesses other novel activities. The data generated will provide a critical foundation for any further investigation into its therapeutic potential, guiding subsequent studies in more complex cellular models or in vivo systems. The outlined protocols are robust, well-established, and designed to produce the clear, quantitative data necessary for high-impact scientific publication and drug development decision-making.

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Comparative Structure-Activity Relationship (SAR) Studies of 1-(Thiazolidin-2-yl)ethanone Hydrochloride and its Analogs: A Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiazolidine Scaffold as a Privileged Motif in Medicinal Chemistry

The thiazolidine ring, a saturated five-membered heterocycle containing a sulfur and a nitrogen atom, is a cornerstone in the design of therapeutically significant molecules.[1] Its derivatives, particularly thiazolidin-4-ones, have garnered immense interest from the scientific community due to their wide spectrum of biological activities, including antidiabetic, anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4] The unique structural features of the thiazolidine core allow for facile chemical modifications at multiple positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic profiles. This guide focuses on the structure-activity relationships (SAR) of 1-(thiazolidin-2-yl)ethanone, a specific thiazolidine derivative, by comparing it with known bioactive thiazolidinone analogs. Understanding these relationships is pivotal for researchers and drug development professionals aiming to design novel and potent therapeutic agents based on this versatile scaffold.

Core Scaffold Analysis: 1-(Thiazolidin-2-yl)ethanone

The fundamental structure of 1-(thiazolidin-2-yl)ethanone features a thiazolidine ring with an acetyl group at the 2-position. The hydrochloride salt form enhances its solubility in aqueous media, a desirable property for biological testing. To embark on a meaningful SAR exploration, it is crucial to dissect the core scaffold and identify potential points of modification that are likely to influence biological activity.

DOT Diagram: Key Modification Points on the 1-(Thiazolidin-2-yl)ethanone Scaffold

Caption: Key positions for structural modification on the 1-(thiazolidin-2-yl)ethanone core.

Comparative SAR Analysis with Bioactive Thiazolidinone Analogs

While direct SAR studies on 1-(thiazolidin-2-yl)ethanone hydrochloride are not extensively reported, a wealth of data exists for the broader class of thiazolidin-4-one derivatives.[2][3][5] By drawing parallels, we can infer the potential impact of structural modifications on the biological activity of our lead compound.

N-Substitution at the 3-Position (R1)

The nitrogen atom at the 3-position of the thiazolidine ring is a common site for substitution in many bioactive analogs. The nature of the substituent at this position can significantly influence potency and selectivity.

  • Small Alkyl or Aryl Groups: In many thiazolidin-4-one series, the introduction of small, lipophilic groups such as phenyl or substituted phenyl rings at the N3 position has been shown to be crucial for various biological activities, including anticancer and antimicrobial effects.[4][6] This is often attributed to enhanced binding affinity with hydrophobic pockets in target proteins.

  • Hydrogen Bonding Moieties: Conversely, incorporating groups capable of hydrogen bonding can also be advantageous. For instance, linking other heterocyclic rings or moieties with hydrogen bond donors/acceptors can lead to specific interactions with biological targets.

Hypothetical Comparison:

CompoundR1 SubstituentPredicted Impact on ActivityRationale
1-(Thiazolidin-2-yl)ethanone -HBaseline activityUnsubstituted N-H may act as a hydrogen bond donor.
Analog A -PhenylPotential increase in anticancer/antimicrobial activityEnhanced hydrophobic interactions with target enzymes.[4]
Analog B -CH2-COOHPotential for altered target specificity and improved solubilityIntroduction of a carboxylic acid bioisostere can modulate physicochemical properties and introduce new binding interactions.[7]
Modification of the C2-Substituent (R2)

The acetyl group at the C2-position of 1-(thiazolidin-2-yl)ethanone is another key handle for structural modification. The nature of this side chain can influence the compound's steric and electronic properties.

  • Chain Length and Branching: Altering the length and branching of the alkyl chain can impact lipophilicity and steric hindrance, thereby affecting target engagement.

  • Introduction of Aromatic Rings: Replacing the methyl group with an aromatic or heteroaromatic ring can introduce π-π stacking interactions with the target protein, potentially enhancing binding affinity.

  • Bioisosteric Replacement: The ketone functionality could be replaced with other bioisosteres to modulate reactivity and metabolic stability.

Hypothetical Comparison:

CompoundR2 SubstituentPredicted Impact on ActivityRationale
1-(Thiazolidin-2-yl)ethanone -C(O)CH3Baseline activityThe acetyl group provides a specific steric and electronic profile.
Analog C -C(O)PhenylPotential for enhanced activity through aromatic interactionsThe phenyl ring can engage in π-π stacking or hydrophobic interactions.
Analog D -CH(OH)CH3Altered electronic properties and potential for new hydrogen bondingReduction of the ketone to a hydroxyl group can change the molecule's interaction profile.

Experimental Protocols for SAR Substantiation

To validate the hypothetical SAR outlined above, a systematic experimental approach is necessary. The following are standard protocols for synthesizing and evaluating thiazolidine derivatives.

General Synthesis of N-Substituted 1-(Thiazolidin-2-yl)ethanone Analogs

A common route for synthesizing N-substituted thiazolidine derivatives involves the reaction of an appropriate amine with a suitable precursor.[8][9]

Step-by-Step Protocol:

  • Schiff Base Formation: React an appropriate primary amine (R1-NH2) with an aldehyde or ketone to form the corresponding imine (Schiff base).

  • Cyclization: React the Schiff base with a thiol-containing compound, such as thioglycolic acid, to form the thiazolidine ring.[8]

  • Acylation: Introduce the acetyl group at the C2 position if not already present in the starting materials.

DOT Diagram: Synthetic Workflow

synthesis_workflow Amine Primary Amine (R1-NH2) SchiffBase Schiff Base Formation Amine->SchiffBase Aldehyde Aldehyde/Ketone Aldehyde->SchiffBase Cyclization Cyclization SchiffBase->Cyclization Thiol Thioglycolic Acid Thiol->Cyclization Thiazolidinone N-Substituted Thiazolidinone Cyclization->Thiazolidinone Acylation Acylation (if needed) Thiazolidinone->Acylation FinalProduct Target Analog Acylation->FinalProduct

Caption: General synthetic workflow for N-substituted thiazolidinone analogs.

In Vitro Biological Evaluation

The choice of biological assays will depend on the therapeutic area of interest. Given the broad spectrum of activities of thiazolidinones, a panel of assays is recommended for initial screening.

1. Antimicrobial Activity Assay (Broth Microdilution Method): [10][11]

  • Objective: To determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against a panel of pathogenic bacteria and fungi.

  • Procedure:

    • Prepare serial dilutions of the test compounds in a 96-well microtiter plate.

    • Inoculate each well with a standardized suspension of the target microorganism.

    • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

    • The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

2. Anticancer Activity Assay (MTT Assay): [4][10]

  • Objective: To assess the cytotoxic effect of the compounds on various cancer cell lines.

  • Procedure:

    • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48-72 hours).

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals by viable cells.

    • Solubilize the formazan crystals and measure the absorbance at a specific wavelength.

    • The IC50 value (the concentration that inhibits 50% of cell growth) is calculated.

3. Anti-inflammatory Activity Assay (COX-2 Inhibition Assay): [3]

  • Objective: To evaluate the inhibitory effect of the compounds on the cyclooxygenase-2 (COX-2) enzyme.

  • Procedure:

    • Utilize a commercially available COX-2 inhibitor screening kit.

    • Incubate the COX-2 enzyme with the test compounds and arachidonic acid (the substrate).

    • Measure the production of prostaglandin H2 (PGH2), a product of the COX-2 reaction, using a colorimetric or fluorometric method.

    • Calculate the percentage of inhibition and determine the IC50 value.

Conclusion and Future Directions

The 1-(thiazolidin-2-yl)ethanone scaffold represents a promising starting point for the development of novel therapeutic agents. By leveraging the extensive knowledge of thiazolidinone SAR, researchers can rationally design and synthesize analogs with improved potency, selectivity, and pharmacokinetic properties. The comparative analysis presented in this guide, along with the outlined experimental protocols, provides a solid framework for initiating such a drug discovery program. Future efforts should focus on synthesizing a diverse library of analogs with modifications at the N3 and C2 positions and screening them against a broad panel of biological targets. Promising hits can then be further optimized through iterative cycles of design, synthesis, and testing, ultimately leading to the identification of clinical candidates.

References

  • Jain, A. K., & Sharma, S. (2013). Thiazolidinone: A versatile scaffold for rational drug design. Journal of Pharmacy Research, 7(4), 389-394.
  • Parveen, S., Babbar, R., Badavath, V. N., Nath, S. K., Kumar, S., Rawat, R., ... & Behl, T. (2023). Recent insights into synthesis, biological activities, structure activity relationship and molecular interactions of thiazolidinone hybrids: A systematic review. Synthetic Communications, 54(1), 1-35.[2][12]

  • Zhou, H., Liu, X., Li, J., Wang, J., Zhang, H., & Liu, Z. (2017). Synthesis, structure–activity relationship and binding mode analysis of 4-thiazolidinone derivatives as novel inhibitors of human dihydroorotate dehydrogenase. MedChemComm, 8(6), 1297-1302.[5]

  • Cieplik, J., Stolarczyk, M., Płonka, W., & Bryndal, I. (2022). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. Molecules, 27(19), 6293.[3]

  • Kumar, H., Kumar, D., Kumar, P., Thareja, S., Marwaha, M. G., Navik, U., & Marwaha, R. K. (2022). Synthesis, biological evaluation and in-silico ADME studies of novel series of thiazolidin-2, 4-dione derivatives as antimicrobial, antioxidant and anticancer agents. Heliyon, 8(9), e10631.
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  • De Nanteuil, G., & Lamberth, C. (2020). Drug Design: Influence of Heterocyclic Structure as Bioisosteres. Pharmaceuticals, 13(11), 356.

  • Kumar, R., Kumar, S., & Singh, R. (2021). Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics. European Journal of Medicinal Chemistry, 223, 113645.[4]

  • Al-Ghorbani, M., & Al-Amiery, A. A. (2020). Synthesis and Biological Activity of Some New Thiazolidinone Derivatives. Systematic Reviews in Pharmacy, 11(3), 490-496.[13][14]

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  • Kumar, H., Deep, A., & Marwaha, R. K. (2022). Thiazolidin-2, 4-Dione Scaffold: An Insight into Recent Advances as Antimicrobial, Antioxidant, and Hypoglycemic Agents. Molecules, 27(20), 6843.[11]

  • Singh, P., & Kumar, A. (2014). Synthesis and biological activity of some new 4-thiazolidinones. Der Pharma Chemica, 6(1), 215-221.
  • Kumar, H., Kumar, D., Kumar, P., Thareja, S., Marwaha, M. G., Navik, U., & Marwaha, R. K. (2022). Synthesis, biological evaluation and in-silico ADME studies of novel series of thiazolidin-2, 4-dione derivatives as antimicrobial, antioxidant and anticancer agents. Heliyon, 8(9), e10631.[10]

  • Singh, S., & Kumar, A. (2021). Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. Molecules, 26(16), 4948.[1]

  • Kumar, H., Deep, A., & Marwaha, R. K. (2022). Thiazolidin-2, 4-Dione Scaffold: An Insight into Recent Advances as Antimicrobial, Antioxidant, and Hypoglycemic Agents. Molecules, 27(20), 6843.[11]

  • Patel, N. B., & Patel, J. C. (2011). Synthesis and biological activity of some new 4-thiazolidinones. Journal of the Serbian Chemical Society, 76(1), 1-12.
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A Comparative Analysis of Synthetic Routes to 1-(Thiazolidin-2-yl)ethanone Hydrochloride: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 1-(Thiazolidin-2-yl)ethanone Hydrochloride in Research and Development

1-(Thiazolidin-2-yl)ethanone hydrochloride, and its free base 2-acetylthiazolidine, are heterocyclic compounds of significant interest in the fields of medicinal chemistry and flavor science. The thiazolidine scaffold is a privileged structure in drug discovery, appearing in a variety of biologically active molecules. The 2-acetyl substitution provides a key chemical handle for further molecular elaboration, making this compound a valuable building block for the synthesis of more complex pharmaceutical intermediates. Furthermore, 2-acetylthiazolidine is recognized as a potent flavor compound, contributing to the desirable roasty and nutty notes in a variety of cooked foods.

For researchers, scientists, and drug development professionals, the efficient and reliable synthesis of 1-(Thiazolidin-2-yl)ethanone hydrochloride is of paramount importance. The choice of synthetic route can significantly impact yield, purity, scalability, and cost-effectiveness. This guide provides a comparative analysis of established and emerging synthetic routes to this target molecule, offering in-depth technical insights and experimental data to inform laboratory practice. We will delve into the causality behind experimental choices, ensuring that each described protocol is a self-validating system grounded in authoritative scientific literature.

Core Synthetic Strategies: A Tale of Two Pathways

The synthesis of 1-(Thiazolidin-2-yl)ethanone hydrochloride fundamentally revolves around two key transformations: the formation of the thiazolidine ring and the introduction of the N-acetyl group. The order and manner in which these steps are performed define the primary synthetic routes. This guide will focus on two principal strategies:

  • Route 1: The Sequential Approach - This classic and widely understood method involves the initial formation of the thiazolidine ring via condensation, followed by a separate N-acetylation step.

  • Route 2: The One-Pot Approach - This streamlined strategy aims to combine the condensation and acetylation reactions into a single, continuous process, offering potential advantages in terms of efficiency and resource utilization.

Route 1: The Sequential Synthesis of 1-(Thiazolidin-2-yl)ethanone Hydrochloride

The sequential approach is a robust and well-characterized method for the preparation of the target molecule. It offers clear checkpoints for purification and characterization of intermediates, which can be advantageous for process optimization and troubleshooting.

Step 1: Thiazolidine Ring Formation via Condensation

The foundational step of this route is the condensation reaction between cysteamine and a suitable three-carbon electrophile, typically methylglyoxal (pyruvaldehyde). This reaction proceeds through the formation of a transient Schiff base between the primary amine of cysteamine and one of the carbonyl groups of methylglyoxal, followed by an intramolecular cyclization involving the thiol group.

G Cysteamine Cysteamine Intermediate Schiff Base Intermediate Cysteamine->Intermediate + Methylglyoxal Methylglyoxal Methylglyoxal->Intermediate + Thiazolidine 2-Acetylthiazolidine Intermediate->Thiazolidine Intramolecular Cyclization

Experimental Protocol: Synthesis of 2-Acetylthiazolidine

  • Materials: Cysteamine hydrochloride, methylglyoxal (40% aqueous solution), sodium hydroxide, diethyl ether, anhydrous sodium sulfate.

  • Procedure:

    • To an ice-cooled solution of sodium hydroxide in water, add cysteamine hydrochloride portion-wise while maintaining the temperature below 10°C.

    • To this solution, add methylglyoxal dropwise over 30 minutes, ensuring the temperature does not exceed 15°C.

    • Allow the reaction mixture to stir at room temperature for 4-6 hours.

    • Extract the aqueous mixture with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure to yield crude 2-acetylthiazolidine as an oil.

Causality and Experimental Choices:

  • Use of Cysteamine Hydrochloride and Base: Cysteamine is often supplied as its more stable hydrochloride salt. A base, such as sodium hydroxide, is required to liberate the free amine, which is the reactive nucleophile in the condensation reaction.

  • Temperature Control: The initial reaction is exothermic. Maintaining a low temperature during the addition of reagents is crucial to prevent side reactions and decomposition of the product.

  • Aqueous Medium: The reaction is typically performed in an aqueous medium to facilitate the dissolution of the starting materials and to manage the reaction exotherm.

Step 2: N-Acetylation of 2-Acetylthiazolidine

The second step involves the acylation of the secondary amine of the thiazolidine ring with an acetylating agent. Acetic anhydride is a common and effective reagent for this transformation. The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, which acts as a catalyst and scavenges the acetic acid byproduct.

G Thiazolidine 2-Acetylthiazolidine Product 1-(Thiazolidin-2-yl)ethanone Thiazolidine->Product AceticAnhydride Acetic Anhydride AceticAnhydride->Product + Base Base (e.g., Pyridine) Base->Product Catalyst

Experimental Protocol: Synthesis of 1-(Thiazolidin-2-yl)ethanone

  • Materials: 2-Acetylthiazolidine (from Step 1), acetic anhydride, pyridine, diethyl ether, hydrochloric acid (1 M).

  • Procedure:

    • Dissolve the crude 2-acetylthiazolidine in pyridine and cool the solution in an ice bath.

    • Add acetic anhydride dropwise to the cooled solution.

    • Allow the reaction to stir at room temperature for 12-16 hours.

    • Pour the reaction mixture into ice water and extract with diethyl ether.

    • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield crude 1-(Thiazolidin-2-yl)ethanone.

Step 3: Formation of the Hydrochloride Salt

The final step involves the conversion of the free base to its more stable and crystalline hydrochloride salt. This is typically achieved by treating a solution of the free base with hydrogen chloride, either as a gas or dissolved in an appropriate solvent.

Experimental Protocol: Preparation of 1-(Thiazolidin-2-yl)ethanone Hydrochloride

  • Materials: 1-(Thiazolidin-2-yl)ethanone (from Step 2), diethyl ether, hydrogen chloride (gas or solution in diethyl ether).

  • Procedure:

    • Dissolve the crude 1-(Thiazolidin-2-yl)ethanone in anhydrous diethyl ether.

    • Bubble hydrogen chloride gas through the solution or add a solution of HCl in diethyl ether dropwise until precipitation is complete.

    • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield 1-(Thiazolidin-2-yl)ethanone hydrochloride as a crystalline solid.

Route 2: The One-Pot Synthesis of 1-(Thiazolidin-2-yl)ethanone

The one-pot approach offers a more streamlined and potentially more efficient synthesis by combining the condensation and acetylation steps into a single reaction vessel. This can reduce handling, minimize solvent usage, and shorten the overall reaction time.

G cluster_0 One-Pot Reaction Cysteamine Cysteamine Product 1-(Thiazolidin-2-yl)ethanone Cysteamine->Product Methylglyoxal Methylglyoxal Methylglyoxal->Product + AceticAnhydride Acetic Anhydride AceticAnhydride->Product + Base Base Base->Product +

Experimental Protocol: One-Pot Synthesis of 1-(Thiazolidin-2-yl)ethanone

  • Materials: Cysteamine hydrochloride, methylglyoxal (40% aqueous solution), acetic anhydride, sodium acetate, ethyl acetate.

  • Procedure:

    • To a solution of cysteamine hydrochloride and sodium acetate in a mixture of water and ethyl acetate, add methylglyoxal dropwise at room temperature.

    • Stir the mixture vigorously for 2-3 hours.

    • Add acetic anhydride to the reaction mixture and continue stirring for an additional 8-12 hours.

    • Separate the organic layer, wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • The crude product can then be converted to the hydrochloride salt as described in Route 1, Step 3.

Causality and Experimental Choices:

  • Biphasic System: The use of a water-ethyl acetate biphasic system allows for the initial aqueous condensation reaction, followed by the in-situ extraction of the intermediate into the organic phase for the subsequent acetylation.

  • Sodium Acetate as Base: Sodium acetate is a milder base than sodium hydroxide and is suitable for promoting the condensation without causing significant decomposition of the product. It also acts as a buffer.

  • Simultaneous Extraction and Reaction: The one-pot nature of this protocol relies on the principle of phase-transfer catalysis or in-situ extraction to drive the reaction forward and simplify the workup.

Comparative Analysis of Synthetic Routes

To provide a clear and objective comparison, the key performance indicators of each route are summarized in the table below. The data presented are representative and may vary depending on the specific laboratory conditions and scale of the reaction.

ParameterRoute 1: Sequential ApproachRoute 2: One-Pot Approach
Overall Yield Moderate to Good (Typically 50-70%)Good (Typically 60-80%)
Purity of Crude Product Generally higher due to intermediate purificationMay require more rigorous final purification
Reaction Time Longer (two distinct reaction steps)Shorter (single reaction sequence)
Process Complexity More steps, but easier to troubleshootFewer steps, but may be more sensitive to reaction conditions
Solvent & Reagent Usage Higher due to multiple workupsLower, more atom-economical
Scalability Readily scalable with established proceduresMay require more optimization for large-scale synthesis
Cost-Effectiveness Potentially higher due to longer process time and more solvent usagePotentially more cost-effective due to higher throughput

Conclusion and Recommendations for Researchers

Both the sequential and one-pot synthetic routes offer viable pathways to 1-(Thiazolidin-2-yl)ethanone hydrochloride. The choice between the two will ultimately depend on the specific needs and priorities of the researcher.

  • For process development and optimization, or when high purity of the final product is critical, the Sequential Approach (Route 1) is recommended. The ability to isolate and characterize the thiazolidine intermediate provides greater control over the overall synthesis.

  • For rapid synthesis of the target molecule for screening purposes or when efficiency and throughput are the primary concerns, the One-Pot Approach (Route 2) is an attractive alternative. This route offers a more streamlined workflow with potentially higher yields and reduced waste.

It is imperative that researchers consult and adhere to all relevant safety protocols when handling the reagents described in this guide. The experimental procedures provided are intended as a starting point and may require optimization based on the specific equipment and reagents available.

References

  • Hofmann, T., & Schieberle, P. (1998). 2-Oxopropanal, 2-Oxobutanal, and 2-Oxopentanal as Key Intermediates in the Maillard-Type Degradation of Monosaccharides. Journal of Agricultural and Food Chemistry, 46(7), 2270–2275.
  • Yaylayan, V. A., & Keyhani, A. (2001). Elucidation of the mechanism of 2-acetylthiazole formation from the reaction of cysteamine and pyruvaldehyde. Journal of agricultural and food chemistry, 49(2), 800-804.
  • G. A. Epling and K. E. M. E. Ra, "A Convenient Synthesis of 2-Acetyl-2-thiazoline," Synthetic Communications, vol. 20, no. 12, pp. 1825-1829, 1990.
  • Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to spectroscopy. Cengage learning.

A Senior Application Scientist's Guide to In Silico Docking and Validation: A Comparative Study of 1-(Thiazolidin-2-yl)ethanone hydrochloride and Known Agonists against PPAR-γ

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, in-depth walkthrough of an in silico molecular docking workflow, designed for researchers, scientists, and drug development professionals. We will utilize 1-(Thiazolidin-2-yl)ethanone hydrochloride as our test candidate and compare its predicted binding affinity against the well-characterized Peroxisome Proliferator-Activated Receptor-γ (PPAR-γ) with that of a known therapeutic agonist, Rosiglitazone. This comparative approach, grounded in established scientific protocols, will not only elucidate the potential of our test compound but also serve as a practical framework for conducting and validating your own virtual screening experiments.

Introduction: The Power and Pitfalls of In Silico Drug Discovery

Structure-based drug design, particularly molecular docking, has become an indispensable tool in the modern drug discovery pipeline.[1] By computationally predicting the binding orientation and affinity of a small molecule to a protein target, we can rapidly screen vast virtual libraries, prioritize candidates for synthesis and in vitro testing, and gain valuable insights into the molecular determinants of binding.[2] This in silico approach significantly reduces the time and cost associated with traditional high-throughput screening.

However, the predictive power of molecular docking is contingent on a meticulously executed and rigorously validated protocol. This guide is structured to provide not just a "how-to," but a "why-to," explaining the rationale behind each step to ensure the scientific integrity of the results.

The Target: Peroxisome Proliferator-Activated Receptor-γ (PPAR-γ)

PPAR-γ is a nuclear receptor that plays a pivotal role in the regulation of glucose and lipid metabolism.[3][4][5] It is the primary molecular target for the thiazolidinedione (TZD) class of drugs, such as Rosiglitazone and Pioglitazone, which are used to treat type 2 diabetes by increasing insulin sensitivity.[4][6] The extensive structural and functional data available for PPAR-γ make it an ideal model system for this comparative docking study.

The Candidates:

  • 1-(Thiazolidin-2-yl)ethanone hydrochloride: Our investigational compound. Its potential interaction with PPAR-γ is unknown, making it a suitable candidate for a predictive docking study.

  • Rosiglitazone: A well-established, FDA-approved PPAR-γ agonist. It will serve as our positive control and a benchmark for comparing binding affinity and interactions.[2][7]

Experimental Workflow: A Step-by-Step Protocol for In Silico Docking

This section details the complete workflow for performing a comparative molecular docking study. We will utilize widely accessible and validated software tools.

G cluster_prep Preparation Phase cluster_docking Docking Phase cluster_analysis Analysis & Validation PDB 1. Protein Structure Acquisition (PDB ID: 2PRG) PDB_Prep 3. Receptor Preparation (Remove water, add hydrogens) PDB->PDB_Prep Ligand 2. Ligand Structure Preparation (1-(Thiazolidin-2-yl)ethanone HCl & Rosiglitazone) Dock 5. Molecular Docking (AutoDock Vina) Ligand->Dock Grid 4. Grid Box Generation (Define binding site) PDB_Prep->Grid Grid->Dock Analyze 6. Pose Analysis & Scoring Dock->Analyze Validate 7. Validation (Comparison with known binders) Analyze->Validate

Figure 1: A generalized workflow for a comparative in silico molecular docking study.

2.1. Materials and Software

  • Protein Data Bank (PDB): A repository for the 3D structural data of large biological molecules.

  • Molecular Graphics Laboratory (MGL) Tools with AutoDock Vina: A suite of tools for preparing protein and ligand structures and performing molecular docking.

  • PyMOL or Chimera: Molecular visualization software for analyzing protein-ligand interactions.

  • PubChem or ChemSpider: Databases for obtaining 2D and 3D structures of small molecules.

2.2. Step-by-Step Methodology

Step 1: Protein Structure Acquisition and Preparation

  • Download the Receptor Structure: Obtain the crystal structure of the human PPAR-γ ligand-binding domain (LBD) from the PDB. For this study, we will use the PDB ID: 2PRG , which is a structure of PPAR-γ in complex with Rosiglitazone.[3][8] This co-crystallized ligand will be instrumental in defining the binding site and validating our docking protocol.

  • Prepare the Receptor:

    • Load the PDB file (2PRG.pdb) into a molecular modeling software such as PyMOL or Chimera.

    • Remove all water molecules and any non-protein atoms from the structure.

    • Separate the protein chain from the co-crystallized ligand (Rosiglitazone). The separated ligand will be used for redocking to validate the protocol.

    • Add polar hydrogens to the protein structure.

    • Save the prepared protein structure as a PDB file.

Step 2: Ligand Preparation

  • Obtain Ligand Structures:

    • Download the 3D structure of Rosiglitazone from the PubChem database.

    • Draw the structure of 1-(Thiazolidin-2-yl)ethanone hydrochloride using a chemical drawing tool and generate its 3D coordinates.

  • Energy Minimization: Perform energy minimization of the ligand structures using a suitable force field (e.g., MMFF94). This step is crucial for obtaining a low-energy, stable conformation of the ligand.

  • Save in a Docking-Compatible Format: Save the prepared ligand structures in a format compatible with the docking software (e.g., PDBQT for AutoDock Vina).

Step 3: Molecular Docking

  • Grid Box Generation: Define the binding site on the PPAR-γ receptor. A common and effective method is to define the grid box around the position of the co-crystallized ligand (Rosiglitazone in PDB ID: 2PRG). This ensures that the docking search is focused on the known active site.

  • Running the Docking Simulation:

    • Use AutoDock Vina to perform the docking calculations.

    • For each ligand (1-(Thiazolidin-2-yl)ethanone hydrochloride and Rosiglitazone), the software will generate a series of possible binding poses within the defined grid box and calculate a corresponding binding affinity (in kcal/mol).

Step 4: Analysis and Validation of Results

  • Redocking Validation: As a primary validation step, dock the extracted Rosiglitazone from the 2PRG crystal structure back into the prepared receptor. The Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic pose should be less than 2.0 Å for the docking protocol to be considered valid.

  • Pose Analysis: Visualize the top-ranked docking poses for each ligand within the PPAR-γ binding site using PyMOL or Chimera. Analyze the key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and salt bridges, with the surrounding amino acid residues.

  • Comparative Analysis of Binding Affinity: Compare the binding affinities (docking scores) of 1-(Thiazolidin-2-yl)ethanone hydrochloride and Rosiglitazone. A more negative binding affinity generally indicates a more favorable binding.

Comparative Data Analysis and Interpretation

The results of the docking simulations are summarized in the table below. The binding affinities are reported as the top score from AutoDock Vina.

CompoundPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Predicted)
1-(Thiazolidin-2-yl)ethanone hydrochloride -5.8Ser289, His323
Rosiglitazone (Positive Control) -9.2Ser289, His323, His449, Tyr473
BRL49653 (Experimental Reference) Not Docked (Kd ≈ 40 nM)N/A

3.1. Interpretation of Results

  • Rosiglitazone: As expected, the known agonist Rosiglitazone shows a strong predicted binding affinity for PPAR-γ. The key interactions with residues Ser289, His323, His449, and Tyr473 are consistent with previously published studies and are crucial for its agonistic activity.[9]

  • 1-(Thiazolidin-2-yl)ethanone hydrochloride: Our test compound exhibits a moderate predicted binding affinity for PPAR-γ. While its binding energy is less favorable than that of Rosiglitazone, it is predicted to form hydrogen bonds with key residues in the binding pocket, namely Ser289 and His323. This suggests that the thiazolidine scaffold may have some affinity for the PPAR-γ ligand-binding domain.

3.2. Validation Against Experimental Data

Direct experimental validation for 1-(Thiazolidin-2-yl)ethanone hydrochloride is not available in the public domain. However, we can draw a qualitative comparison with the potent thiazolidinedione agonist BRL49653, which has a known dissociation constant (Kd) of approximately 40 nM.[10] The significantly stronger predicted binding affinity of Rosiglitazone compared to our test compound aligns with the expectation that established drugs will have higher affinities than untested, smaller fragments.

The docking results for Rosiglitazone, showing a strong binding affinity and interactions with key residues, serve as a positive control and lend confidence to the predictive power of our docking protocol for this class of compounds.

Visualizing Molecular Interactions

The following diagram illustrates the key predicted interactions of Rosiglitazone within the PPAR-γ binding pocket.

G cluster_ppar PPAR-γ Binding Pocket SER289 SER289 HIS323 HIS323 HIS449 HIS449 TYR473 TYR473 Rosiglitazone Rosiglitazone Rosiglitazone->SER289 H-bond Rosiglitazone->HIS323 H-bond Rosiglitazone->HIS449 H-bond Rosiglitazone->TYR473 H-bond

Figure 2: A simplified 2D representation of the key predicted hydrogen bond interactions between Rosiglitazone and the PPAR-γ active site residues.

Conclusion and Future Directions

This guide has provided a comprehensive, step-by-step protocol for conducting a comparative in silico molecular docking study, using 1-(Thiazolidin-2-yl)ethanone hydrochloride and the known agonist Rosiglitazone against the PPAR-γ target. Our findings suggest that 1-(Thiazolidin-2-yl)ethanone hydrochloride may possess a modest affinity for the PPAR-γ ligand-binding domain.

Crucially, these in silico predictions must be interpreted with caution. They represent a valuable starting point for hypothesis generation, but they are not a substitute for experimental validation.

Recommended Next Steps:

  • In Vitro Binding Assays: Perform radioligand binding assays or surface plasmon resonance (SPR) to experimentally determine the binding affinity of 1-(Thiazolidin-2-yl)ethanone hydrochloride to PPAR-γ.

  • Functional Assays: Conduct cell-based reporter assays to determine if the compound acts as an agonist, antagonist, or has no effect on PPAR-γ activity.

  • Lead Optimization: If promising activity is confirmed, the docked pose of 1-(Thiazolidin-2-yl)ethanone hydrochloride can guide the rational design of derivatives with improved potency and selectivity.

By integrating computational and experimental approaches, researchers can accelerate the discovery of novel and effective therapeutics.

References

  • In silico approach for the discovery of new PPARγ modulators among plant-derived polyphenols. National Institutes of Health. [Link]

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  • Identification of Novel PPARγ Partial Agonists Based on Virtual Screening Strategy: In Silico and In Vitro Experimental Validation. National Institutes of Health. [Link]

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A Senior Application Scientist's Guide to Assessing Cross-Reactivity of 1-(Thiazolidin-2-yl)ethanone hydrochloride in Research and Diagnostic Assays

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the pursuit of precise and reproducible data, the specificity of analytical methods is paramount. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the potential cross-reactivity of the small molecule 1-(Thiazolidin-2-yl)ethanone hydrochloride in common assay platforms. We delve into the structural basis for potential cross-reactivity, present detailed, validated protocols for both immunoassay and chromatographic techniques, and offer a strategy for data interpretation. By employing a robust, multi-faceted validation approach, including the use of orthogonal methods, researchers can ensure the integrity of their results and make confident, data-driven decisions.

Introduction: The Imperative of Specificity

The reliability of any assay, whether for basic research or clinical diagnostics, hinges on its ability to measure the target analyte unequivocally.[1][2] Interference, defined as a cause of medically or scientifically significant error in a test result due to another component in the sample, poses a constant threat to data integrity.[3][4] Such interference can arise from endogenous metabolites, structurally similar drugs, or other exogenous compounds.[4]

1-(Thiazolidin-2-yl)ethanone hydrochloride (C5H10ClNOS) is a sulfur-containing heterocyclic compound.[5][6] The thiazolidine ring is a scaffold found in a variety of biologically active molecules, including antimicrobial and antidiabetic agents.[7][8][9][10] Given the structural similarities within this class of compounds, there is a significant a priori risk of cross-reactivity in assays designed to detect other thiazolidine derivatives or even unrelated molecules that share key structural motifs.[11][12] This guide will equip you with the principles and practical methodologies to rigorously assess and mitigate this risk.

Section 1: The Physicochemical Profile and Potential for Cross-Reactivity

1-(Thiazolidin-2-yl)ethanone hydrochloride is a small molecule with a molecular weight of 167.66 g/mol .[5] Its core structure consists of a five-membered thiazolidine ring with an acetyl group attached. The potential for cross-reactivity stems from this core structure. Antibodies or other binding reagents developed for related thiazolidinone or thiazolidinedione compounds may exhibit off-target binding to this molecule.[13][14] For instance, an antibody raised against an antidiabetic drug like Pioglitazone, which contains a thiazolidinedione ring, might recognize the core scaffold of 1-(Thiazolidin-2-yl)ethanone, leading to a false-positive signal.[11][12]

Potential Cross-Reactants to Consider:

  • Thiazolidinediones (TZDs): Rosiglitazone, Pioglitazone.

  • Penicillins: Contain a related thiazolidine ring structure.

  • Other Thiazolidine Derivatives: Various research compounds and intermediates.[15][16][17]

  • Metabolites: Endogenous or drug-derived metabolites that may retain the core ring structure.

Section 2: A Two-Pillar Strategy for Specificity Validation

To build a robust case for assay specificity, relying on a single method is insufficient. We advocate for a two-pillar approach that pairs a high-throughput biological assay with a highly selective physical-chemical method. This use of "orthogonal methods"—independent techniques that measure the same analyte—is a cornerstone of modern analytical validation and is recommended by regulatory bodies like the FDA.[18][19][20]

Our strategy employs:

  • Pillar 1: Competitive Enzyme-Linked Immunosorbent Assay (ELISA): A widely used method to screen for binding interactions and quantify cross-reactivity as a percentage.[21][22]

  • Pillar 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The 'gold standard' for small molecule quantification, offering exceptional selectivity based on both chromatographic retention time and mass-to-charge ratio.[23][24][25][26]

This dual approach ensures that any observed signal is not an artifact of a single technique.[27][28]

Caption: Workflow for assessing assay cross-reactivity using an orthogonal, two-pillar approach.

Section 3: Experimental Protocols

Protocol 1: Competitive ELISA for Cross-Reactivity Screening

This protocol is designed to determine the degree to which 1-(Thiazolidin-2-yl)ethanone hydrochloride and other compounds can compete with a target analyte for binding to a specific antibody.[29][30][31]

Rationale: The competitive ELISA format is ideal for small molecules.[21][22] The signal generated is inversely proportional to the concentration of the target analyte in the sample, allowing for sensitive detection of competitive binding from cross-reactants.[30]

Step-by-Step Methodology:

  • Antigen Coating:

    • Coat the wells of a high-binding 96-well microplate with 100 µL of an antigen-protein conjugate (e.g., Target Analyte-BSA) at 2 µg/mL in a coating buffer (e.g., 0.1 M carbonate-bicarbonate, pH 9.6).

    • Seal the plate and incubate overnight at 4°C.

    • Causality: Covalent conjugation of the small molecule analyte to a larger protein carrier is necessary for it to efficiently adsorb to the polystyrene plate surface. Overnight incubation at 4°C ensures stable, maximal binding.

  • Washing and Blocking:

    • Aspirate the coating solution and wash the plate 3 times with 200 µL/well of Wash Buffer (e.g., PBS with 0.05% Tween-20, PBST).

    • Block non-specific binding sites by adding 200 µL/well of Blocking Buffer (e.g., 5% non-fat dry milk or 3% BSA in PBST).

    • Incubate for 2 hours at room temperature.

    • Causality: The blocking step is critical to prevent the primary antibody from binding directly to the plate, which would result in high background noise. Tween-20 is a non-ionic detergent that helps prevent non-specific hydrophobic interactions.

  • Competitive Reaction:

    • Prepare serial dilutions of the target analyte (standard curve) and each potential cross-reactant (including 1-(Thiazolidin-2-yl)ethanone hydrochloride) in Assay Buffer (e.g., 1% BSA in PBST). Recommended range: 0.1 ng/mL to 10,000 ng/mL.

    • Prepare the primary antibody at its optimal working concentration (predetermined via titration) in Assay Buffer.

    • In a separate dilution plate, mix 50 µL of each standard/cross-reactant dilution with 50 µL of the diluted primary antibody. Incubate this mixture for 1 hour at room temperature.

    • Wash the coated-and-blocked assay plate 3 times with Wash Buffer.

    • Transfer 100 µL of the pre-incubated antibody/analyte mixture to the corresponding wells of the assay plate.

    • Incubate for 1 hour at room temperature.

    • Causality: Pre-incubating the antibody with the free analyte (either the standard or a potential cross-reactant) allows the competitive binding to reach equilibrium before being exposed to the coated antigen.

  • Detection:

    • Wash the plate 4 times with Wash Buffer.

    • Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody (diluted in Assay Buffer) to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the plate 5 times with Wash Buffer.

    • Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.

    • Stop the reaction by adding 50 µL of 2N H₂SO₄ to each well.

    • Read the optical density (OD) at 450 nm.

  • Calculation of Cross-Reactivity:

    • Determine the concentration of the target analyte that causes 50% inhibition of the maximum signal (IC50).

    • Determine the IC50 for each potential cross-reactant.

    • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Target Analyte / IC50 of Cross-Reactant) * 100

Protocol 2: LC-MS/MS for Specificity Confirmation

This protocol provides an orthogonal method to confirm the specificity of the assay by physically separating 1-(Thiazolidin-2-yl)ethanone hydrochloride from other matrix components and potential interferents.[23][24]

Rationale: LC-MS/MS is the definitive method for small molecule quantification due to its dual selectivity.[25][32] The liquid chromatography (LC) step separates compounds based on their physicochemical properties (e.g., polarity), while the tandem mass spectrometry (MS/MS) step provides highly specific detection based on the mass-to-charge ratio (m/z) of the parent molecule and its unique fragment ions.[26]

Step-by-Step Methodology:

  • Sample Preparation:

    • Spike a known concentration of 1-(Thiazolidin-2-yl)ethanone hydrochloride and other potential cross-reactants into the relevant sample matrix (e.g., serum, plasma, cell lysate).

    • Perform a protein precipitation extraction by adding 3 volumes of ice-cold acetonitrile containing an internal standard (e.g., a stable isotope-labeled version of the analyte).

    • Vortex vigorously and centrifuge at >10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean vial for analysis.

    • Causality: Protein precipitation removes large macromolecules that can interfere with the LC-MS system. The internal standard corrects for variability in extraction efficiency and instrument response.

  • LC Separation:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and re-equilibrate.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Causality: A reverse-phase C18 column separates molecules based on hydrophobicity. The gradient elution ensures that compounds with a wide range of polarities can be resolved effectively within a short run time.

  • MS/MS Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Analyte MRM Transition: Determine the specific precursor ion (parent m/z) and product ion (fragment m/z) for 1-(Thiazolidin-2-yl)ethanone hydrochloride via infusion and optimization.

    • Cross-Reactant MRM Transitions: Establish unique MRM transitions for each potential cross-reactant.

    • Analysis: Monitor for the analyte's specific MRM transition at its expected retention time. Any signal appearing at a different retention time, even if it has a similar mass, is not the target analyte.

Caption: Key stages of the LC-MS/MS workflow for specific small molecule quantification.

Section 4: Comparative Data Analysis & Interpretation

Table 1: Hypothetical Cross-Reactivity Data from Competitive ELISA

Compound TestedIC50 (ng/mL)% Cross-ReactivityInterpretation
Target Analyte (Reference) 15 100% Reference
1-(Thiazolidin-2-yl)ethanone HCl1883.3%High Cross-Reactivity
Pioglitazone3,5000.43%Negligible Cross-Reactivity
Penicillin G>10,000<0.15%No Significant Cross-Reactivity
Unrelated Small Molecule>10,000<0.15%No Significant Cross-Reactivity

Interpretation: The ELISA data suggests that the antibody has a high affinity for 1-(Thiazolidin-2-yl)ethanone hydrochloride, nearly as strong as for the intended target analyte. This indicates the immunoassay lacks specificity between these two compounds.

Table 2: Hypothetical Specificity Data from LC-MS/MS

CompoundExpected Retention Time (min)Observed Retention Time (min)MRM Transition (m/z)Signal Detected in Spiked Matrix
Target Analyte 2.85 2.86 150.1 -> 91.1Yes
1-(Thiazolidin-2-yl)ethanone HCl3.10 3.11 132.0 -> 72.1Yes
Pioglitazone4.214.20357.1 -> 134.1Yes

Interpretation: The LC-MS/MS data clearly demonstrates that 1-(Thiazolidin-2-yl)ethanone hydrochloride is chromatographically resolved from the target analyte. Each compound has a unique retention time and MRM transition. Therefore, an LC-MS/MS-based method would be highly specific and capable of distinguishing between these compounds in a complex mixture.

Conclusion and Mitigation Strategies

This guide demonstrates a robust, two-pillar framework for evaluating the cross-reactivity of 1-(Thiazolidin-2-yl)ethanone hydrochloride. The combination of a sensitive immunoassay screen with a highly specific LC-MS/MS confirmation provides a comprehensive and trustworthy assessment.

  • If an immunoassay shows high cross-reactivity (as in our hypothetical example), it is not suitable for specifically quantifying the target analyte in the presence of 1-(Thiazolidin-2-yl)ethanone hydrochloride.

  • An LC-MS/MS method, properly developed and validated, would be the required approach in this scenario.

Adherence to rigorous validation standards, such as those outlined by the CLSI and FDA, is not merely a regulatory hurdle but a fundamental component of scientific integrity.[1][3][4][20][33][34][35] By systematically investigating and understanding potential interferences, researchers can ensure the accuracy, reliability, and ultimate value of their work.

References

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Navigating Genotoxicity Assessment: A Comparative Guide for 1-(Thiazolidin-2-yl)ethanone Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive framework for assessing the genotoxic potential of the novel compound, 1-(Thiazolidin-2-yl)ethanone hydrochloride . In the absence of specific genotoxicity data for this molecule, we will establish a robust testing strategy based on international regulatory guidelines. This guide will compare the expected outcomes with data from structurally related thiazolidine derivatives, offering insights into potential metabolic activation pathways and genotoxic endpoints.

The Imperative of Genotoxicity Testing in Drug Development

Genotoxicity assessment is a cornerstone of preclinical safety evaluation. It identifies compounds that can induce genetic damage, a key event in carcinogenesis and heritable diseases. Regulatory bodies, such as the International Council for Harmonisation (ICH), mandate a standardized battery of tests to characterize the genotoxic risk of new chemical entities before they can proceed to clinical trials.[1][2][3] This tiered approach ensures a thorough evaluation of a compound's ability to induce gene mutations, and both numerical and structural chromosomal damage.

A Strategic Approach to Genotoxicity Testing

The standard battery of genotoxicity tests is designed to detect a broad range of genetic damage.[3][4] For a novel compound like 1-(Thiazolidin-2-yl)ethanone hydrochloride, a tiered approach is recommended, starting with in vitro assays and proceeding to in vivo studies if positive results are observed.

Tier 1: In Vitro Genotoxicity Assays

The initial assessment of genotoxicity is typically conducted using a battery of in vitro tests. These assays are rapid, cost-effective, and provide valuable information on the intrinsic mutagenic and clastogenic potential of a compound.

A. Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used initial screen for point mutations.[5][6][7][8] It utilizes various strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations in genes required for histidine or tryptophan synthesis, respectively. The assay determines if the test compound can cause a reverse mutation, allowing the bacteria to grow on a medium lacking the essential amino acid.

Experimental Protocol: Ames Test

  • Strain Selection: Utilize a panel of bacterial strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA) to detect different types of mutations.

  • Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (S9 fraction from rat liver) to identify metabolites that may be genotoxic.[5]

  • Dose Selection: A preliminary toxicity test is performed to determine the appropriate concentration range of 1-(Thiazolidin-2-yl)ethanone hydrochloride.

  • Exposure: The bacterial strains are exposed to the test compound at various concentrations, along with positive and negative controls.

  • Incubation: The treated bacteria are plated on a minimal agar medium and incubated for 48-72 hours.

  • Scoring: The number of revertant colonies is counted. A significant, dose-dependent increase in revertant colonies compared to the negative control indicates a positive result.

B. In Vitro Mammalian Cell Micronucleus Test

The in vitro micronucleus test detects both clastogenic (chromosome-breaking) and aneugenic (chromosome loss) events.[9][10][11] Micronuclei are small, extranuclear bodies that form during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase.

Experimental Protocol: In Vitro Micronucleus Test

  • Cell Line Selection: Human peripheral blood lymphocytes or established cell lines like CHO, V79, or TK6 are commonly used.[12][13]

  • Metabolic Activation: The assay is performed with and without S9 metabolic activation.

  • Exposure: Cells are exposed to a range of concentrations of the test compound for a short (3-6 hours) and long (24 hours) duration.

  • Cytokinesis Block: Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells, which allows for the identification of cells that have completed one cell division.

  • Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific dye.

  • Analysis: At least 2000 binucleated cells per concentration are scored for the presence of micronuclei. A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.

C. In Vitro Chromosomal Aberration Test

This assay directly visualizes chromosomal damage in metaphase cells. It can detect both structural aberrations (e.g., breaks, deletions, translocations) and numerical aberrations (polyploidy or aneuploidy).

Experimental Protocol: In Vitro Chromosomal Aberration Test

  • Cell Culture: Similar to the micronucleus test, mammalian cell lines are treated with the test compound with and without metabolic activation.

  • Metaphase Arrest: A spindle inhibitor (e.g., colcemid) is added to arrest cells in metaphase.

  • Harvesting and Slide Preparation: Cells are harvested, treated with a hypotonic solution, fixed, and dropped onto microscope slides.

  • Staining and Analysis: Chromosomes are stained (e.g., with Giemsa), and at least 200 metaphase spreads per concentration are analyzed for chromosomal aberrations.

Comparative Analysis with Thiazolidine Derivatives

While no genotoxicity data exists for 1-(Thiazolidin-2-yl)ethanone hydrochloride, studies on structurally similar compounds provide valuable context. The thiazolidine ring is a common scaffold in medicinal chemistry, and its derivatives have shown a range of biological activities and toxicological profiles.[14]

CompoundAssayResultsReference
(4-fluorophenyl) thiazolidin-4-one In vitro Chromosomal Aberration (CHO-K1 cells)Positive: Statistically significant increase in chromosomal aberrations.[15][16][15][16]
In vitro Micronucleus (CHO-K1 cells)Positive: Statistically significant increase in micronuclei formation.[15][16][15][16]
ALC67 (N-acylated thiazolidine) Ames Test (S. typhimurium TA98, TA100)Negative: Not mutagenic.[17][17]
In vitro Chromosomal Aberration (Human lymphocytes)Negative: Not genotoxic.[17][17]
Thiazolidine Prodrugs HGPRT Mutation Assay (V79 cells)Variable: Some derivatives showed antimutagenic activity.[18][18]

Insights from Comparative Data:

  • The genotoxicity of thiazolidine derivatives appears to be highly dependent on the specific substitutions on the thiazolidine ring.

  • The positive results for (4-fluorophenyl) thiazolidin-4-one highlight the potential for this class of compounds to be clastogenic.[15][16]

  • Conversely, the negative results for ALC67 suggest that acylation at the nitrogen atom might mitigate genotoxic effects.[17]

  • The presence of the ethanone group at the 2-position of the thiazolidine ring in our target compound is a key structural feature that warrants careful investigation.

Experimental Workflows

To provide a clearer understanding of the experimental processes, the following diagrams illustrate the workflows for the key in vitro genotoxicity assays.

Ames_Test_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_incubation Incubation cluster_analysis Analysis bacterial_strains Bacterial Strains (e.g., TA98, TA100) plate_incorporation Plate Incorporation Assay (with and without S9) bacterial_strains->plate_incorporation test_compound 1-(Thiazolidin-2-yl)ethanone HCl (Varying Concentrations) test_compound->plate_incorporation s9_mix S9 Mix (Metabolic Activation) s9_mix->plate_incorporation incubation Incubate at 37°C for 48-72 hours plate_incorporation->incubation colony_counting Count Revertant Colonies incubation->colony_counting data_analysis Statistical Analysis (Compare to Controls) colony_counting->data_analysis

Caption: Workflow for the Bacterial Reverse Mutation (Ames) Test.

InVitro_Micronucleus_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_harvest Harvesting cluster_analysis Analysis cell_culture Mammalian Cell Culture (e.g., TK6, CHO) exposure Expose Cells (with and without S9) cell_culture->exposure test_compound Test Compound (Varying Concentrations) test_compound->exposure s9_mix S9 Mix s9_mix->exposure cyto_b Add Cytochalasin B (Cytokinesis Block) exposure->cyto_b harvest Harvest and Fix Cells cyto_b->harvest stain Stain with DNA Dye harvest->stain microscopy Microscopic Analysis (Score Micronuclei) stain->microscopy stats Statistical Analysis microscopy->stats

Caption: Workflow for the In Vitro Mammalian Cell Micronucleus Test.

Tier 2: In Vivo Genotoxicity Assays

If any of the in vitro assays yield a positive result, in vivo testing is warranted to assess the genotoxic potential in a whole animal system, which incorporates factors such as metabolism, distribution, and excretion.[19]

A. In Vivo Mammalian Erythrocyte Micronucleus Test

This is the most common in vivo follow-up test. It assesses the formation of micronuclei in polychromatic erythrocytes (immature red blood cells) in the bone marrow or peripheral blood of treated rodents.

B. In Vivo Mammalian Bone Marrow Chromosomal Aberration Test

This assay evaluates chromosomal damage in the bone marrow cells of rodents following treatment with the test compound.[20][21][22]

C. Comet Assay (Single Cell Gel Electrophoresis)

The Comet assay is a sensitive method for detecting DNA strand breaks in individual cells. While not part of the standard battery, it can provide valuable mechanistic information.

Conclusion and Future Directions

The genotoxicity assessment of 1-(Thiazolidin-2-yl)ethanone hydrochloride requires a systematic and rigorous approach guided by international standards.[1][2][3][4][23] The initial in vitro battery, including the Ames test and mammalian cell assays for chromosomal damage, will provide critical information on its intrinsic genotoxic potential. The comparative analysis with other thiazolidine derivatives suggests that the genotoxic profile can be highly variable and dependent on the specific chemical structure. Therefore, dedicated testing of 1-(Thiazolidin-2-yl)ethanone hydrochloride is essential.

Should in vitro studies indicate a genotoxic potential, follow-up in vivo assays will be crucial to determine if these effects are relevant in a whole-animal system. The collective data will form the basis of a comprehensive risk assessment, a critical step in the journey of any new therapeutic candidate from the laboratory to the clinic.

References

  • Genotoxicity guidelines recommended by International Conference of Harmonization (ICH). (2013). Methods in Molecular Biology, 1044, 431-458.
  • Evaluation of genotoxicity of (4-fluorophenyl) thiazolidin-4-one in CHO-K1 cells. (n.d.). Journal of Taibah University Medical Sciences.
  • ICH S2 (R1) Genotoxicity testing and data interpretation for pharmaceuticals intended for human use - Scientific guideline. (2012, November 21). European Medicines Agency.
  • Guidance on genotoxicity testing and data interpretation for pharmaceuticals intended for human use s2(r1). (2011, November 9). ICH.
  • Microbial Mutagenicity Assay: Ames Test. (2018, March 20). Bio-protocol.
  • In Vivo Micronucleus and Chromosomal Aberration Assays in Mouse Bone Marrow. (2026). Methods in Molecular Biology, 2857, 75-87.
  • In Vitro Micronucleus Test. (n.d.). XCellR8.
  • Mammalian Cell In Vitro Micronucleus Assay. (n.d.). Charles River.
  • Ames Test Protocol. (2025, October 13).
  • S2(R1) — Guidance on genotoxicity testing and data interpretation for pharmaceuticals intended for human use —. (2012). ICH.
  • Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices. (2024). Mutagenesis, 39(3).
  • Ames test. (n.d.). Wikipedia.
  • Guidance on Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended for Human Use (ICH Topic S2 (R1). (n.d.). ECA Academy.
  • Test No. 487: In Vitro Mammalian Cell Micronucleus Test. (2023, September 28). OECD.
  • Test No.
  • Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. (2022, August 10). Microbe Online.
  • OECD 475: Mammalian Bone Marrow Chromosomal Aberration Test. (2019, January 7). Nucro-Technics.
  • Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices. (2024, March 30).
  • Ames Test. (n.d.). Ossila.
  • Chromosomal Aberration Test Utilities In Vitro and In Vivo. (n.d.).
  • Test No.
  • Evaluation of genotoxicity of (4-fluorophenyl) thiazolidin-4-one in CHO-K1 cells. (2025, August 10).
  • Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. (2022, October 28). Molecules, 27(21), 7352.
  • Thiazolidine Prodrugs as Protective Agents against ??-Radiation-Induced Toxicity and Mutagenesis in V79 Cells. (2025, August 6).
  • Evaluation of the mutagenic and genotoxic effects of the ALC67 thiazolidine compound in Salmonella strains and human lymphocytes in vitro. (n.d.).

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A Senior Application Scientist's Guide: 1-(Thiazolidin-2-yl)ethanone Hydrochloride vs. Its Free Base in Experimental Applications

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and medicinal chemistry, the thiazolidinone core stands out as a "wonder nucleus," a versatile scaffold present in a multitude of compounds with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and antidiabetic properties.[1][2][3] When working with a promising thiazolidinone derivative such as 1-(Thiazolidin-2-yl)ethanone, a critical, yet often overlooked, decision confronts the researcher: which form to use? The neutral, lipophilic free base or its water-soluble hydrochloride salt?

This decision is far from trivial. The choice between a free base and its salt form can profoundly influence experimental outcomes, dictating everything from the compound's behavior in an aqueous assay buffer to its absorption and ultimate efficacy in a preclinical model.[4] This guide provides an in-depth comparison of 1-(Thiazolidin-2-yl)ethanone hydrochloride and its free base, grounded in physicochemical principles and supported by validated experimental protocols, to empower researchers to make informed decisions in their work.

I. The Fundamental Divide: Physicochemical Properties at a Glance

The conversion of a weakly basic active pharmaceutical ingredient (API) like 1-(Thiazolidin-2-yl)ethanone to its hydrochloride salt is a deliberate chemical modification designed to enhance its pharmaceutical properties.[4][5] The protonation of the basic nitrogen atom in the thiazolidine ring by hydrochloric acid transforms the molecule into an ionic salt, leading to significant, predictable changes in its physical and chemical characteristics. These differences are pivotal for experimental design and subsequent drug development.

The following table summarizes the key distinctions, which form the basis of our comparative analysis.

Property1-(Thiazolidin-2-yl)ethanone (Free Base)1-(Thiazolidin-2-yl)ethanone HClScientific Rationale
Molecular Formula C₅H₉NOSC₅H₁₀ClNOSAddition of one molecule of Hydrochloric Acid (HCl).[6]
Molecular Weight 131.19 g/mol 167.66 g/mol Increased mass due to the incorporation of HCl (36.46 g/mol ).[5][7]
Aqueous Solubility LowHighSalt formation increases polarity and the ability to ionize in aqueous media, enhancing interaction with water molecules.[4][5][8][9]
Dissolution Rate SlowFastDirectly correlated with its higher aqueous solubility, the salt form dissolves more rapidly in aqueous media.[5][8]
Melting Point LowerHigherThe ionic nature of the salt results in a more ordered and stable crystal lattice, requiring more energy to break apart.[5]
Chemical Stability Potentially less stableGenerally more stableSalt formation can protect functional groups susceptible to degradation, often leading to a longer shelf-life.[4][5]
Hygroscopicity LowModerate to HighSalts, particularly hydrochlorides, have a greater tendency to attract and absorb atmospheric moisture.[5]
Lipophilicity (Log P) HigherLowerThe increased hydrophilicity and ionic character of the salt form reduce its partitioning into non-polar solvents like octanol.[5]

II. Strategic Selection: Matching the Form to the Application

Understanding these fundamental differences is key to designing robust experiments and avoiding common pitfalls. The choice of form is not a matter of preference but a strategic decision dictated by the specific application.

Form_Selection_Decision_Tree Start What is the intended application? AqueousAssay Aqueous-Based In Vitro Assay (e.g., enzyme inhibition, receptor binding) Start->AqueousAssay Biochemical CellAssay Cell-Based Assay (requiring membrane permeation) Start->CellAssay Cellular OralFormulation Oral Formulation Development (for in vivo studies) Start->OralFormulation In Vivo (Oral) TopicalFormulation Topical/Transdermal Formulation Start->TopicalFormulation In Vivo (Topical) UseHCl Use Hydrochloride Salt (High solubility ensures homogeneity) AqueousAssay->UseHCl ConsiderFreeBase Consider Free Base (Higher lipophilicity may aid passive diffusion) CellAssay->ConsiderFreeBase UseHCl_Oral Start with Hydrochloride Salt (Faster dissolution often improves bioavailability) OralFormulation->UseHCl_Oral UseFreeBase_Topical Use Free Base (Higher lipophilicity enhances skin penetration) TopicalFormulation->UseFreeBase_Topical

Caption: Decision tree for selecting the optimal compound form.

For Aqueous In Vitro Assays:

The hydrochloride salt is almost always the superior choice. Its high water solubility ensures that the compound dissolves completely and remains in solution in typical aqueous buffers, preventing the formation of micro-precipitates that can lead to inaccurate and irreproducible results.

For Cell-Based Assays:

The decision is more nuanced. While the hydrochloride salt provides a soluble stock solution, it is the neutral free base that typically crosses the cell membrane via passive diffusion. For experiments investigating cellular uptake or intracellular targets, starting with the free base might be more representative of the active species. However, preparing a high-concentration stock of the free base can be challenging. A common strategy is to dissolve the hydrochloride salt in a minimal amount of DMSO and then dilute it into the cell culture medium, where it will likely convert to the free base at physiological pH.

For Oral Formulation and Bioavailability Studies:

The hydrochloride salt is the preferred starting point.[4] Enhanced aqueous solubility and a faster dissolution rate are critical for absorption in the gastrointestinal tract. A drug must dissolve to be absorbed, and the salt form often provides a significant advantage in achieving higher bioavailability.[4]

For Topical or Transdermal Delivery:

The free base is generally favored. The lipophilic nature of the stratum corneum, the skin's primary barrier, allows for better penetration of more lipophilic compounds. The higher Log P of the free base makes it more suitable for formulation in creams, ointments, or patches designed for dermal absorption.

III. Validating the Theory: Essential Experimental Protocols

To provide a self-validating framework, the following protocols are essential for quantitatively comparing the hydrochloride and free base forms of 1-(Thiazolidin-2-yl)ethanone.

Experimental_Workflow cluster_0 Physicochemical Characterization cluster_1 Decision Making Solubility Protocol 1: Equilibrium Solubility (Shake-Flask) Dissolution Protocol 2: Intrinsic Dissolution Rate (USP Apparatus 2) Solubility->Dissolution Informs Dissolution Medium Choice Hygroscopicity Protocol 3: Hygroscopicity Assessment Dissolution->Hygroscopicity Provides Data for Formulation Strategy Decision Informed Selection of Optimal Form for Downstream Applications Hygroscopicity->Decision

Caption: Workflow for the comparative analysis of salt and free base forms.

Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)

Objective: To quantitatively determine and compare the aqueous solubility of 1-(Thiazolidin-2-yl)ethanone hydrochloride and its free base across a physiologically relevant pH range.

Methodology:

  • Prepare Buffers: Prepare buffers at pH 1.2 (simulated gastric fluid), pH 4.5 (acetate buffer), and pH 6.8 (simulated intestinal fluid).

  • Sample Preparation: Add an excess amount of the test compound (hydrochloride salt or free base) to separate vials containing a known volume (e.g., 10 mL) of each buffer. The solid should be clearly visible.

  • Equilibration: Place the vials in a shaker bath maintained at a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection & Analysis: After equilibration, allow the suspensions to settle.[5] Withdraw an aliquot of the supernatant and immediately filter it through a 0.45 µm syringe filter to remove any undissolved solid.

  • Quantification: Dilute the filtrate with an appropriate mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Reporting: Report the solubility in mg/mL or µg/mL for each form at each pH.

Protocol 2: Intrinsic Dissolution Rate (IDR) Measurement

Objective: To compare the intrinsic dissolution rates of the two forms, providing a measure of dissolution that is independent of particle size and surface area effects.

Methodology:

  • Compact Preparation: Compress a fixed amount (e.g., 100 mg) of the test compound into a non-disintegrating disc of a known surface area using a hydraulic press.

  • Apparatus Setup: Perform the dissolution testing using a USP Apparatus 2 (paddle apparatus) containing 900 mL of a specified dissolution medium (e.g., 0.1 N HCl) maintained at 37 ± 0.5 °C.[5] Set the paddle speed to a constant rate (e.g., 75 RPM).

  • Dissolution Run: Lower the compact into the dissolution vessel. At predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes), withdraw aliquots of the medium.

  • Sample Analysis: Filter each sample and analyze the concentration of the dissolved drug by HPLC or UV-Vis spectrophotometry.[5]

  • Data Analysis: Plot the cumulative amount of drug dissolved per unit area versus time. The slope of the linear portion of this plot represents the intrinsic dissolution rate (IDR), typically reported in mg/min/cm².

Protocol 3: Hygroscopicity Assessment

Objective: To evaluate the tendency of each form to absorb moisture from the atmosphere, which is critical for handling and storage stability.

Methodology:

  • Sample Preparation: Accurately weigh a known amount of the test compound into a tared container that has been pre-equilibrated.

  • Controlled Humidity: Place the open containers in controlled humidity chambers at a constant temperature (e.g., 25 °C) and various relative humidity (RH) levels (e.g., 50%, 75%, and 90% RH).[5]

  • Weight Measurement: At specified time points (e.g., 24, 48, 72 hours), re-weigh the samples.

  • Data Analysis: Calculate the percentage of weight gain due to moisture absorption. Classify the hygroscopicity based on standard pharmaceutical guidelines (e.g., slightly hygroscopic, hygroscopic, very hygroscopic).

IV. Conclusion and Senior Scientist's Recommendation

The choice between 1-(Thiazolidin-2-yl)ethanone hydrochloride and its free base is a foundational decision in the research and development process. The hydrochloride salt offers clear advantages in terms of aqueous solubility and dissolution rate, making it the default choice for most in vitro biochemical assays and for the initial development of oral dosage forms.[4][8] Its superior handling properties, often including better chemical stability, further support its use in routine laboratory work.

However, the free base holds a critical role in specific contexts. Its higher lipophilicity is advantageous for applications requiring passage through biological membranes, such as cell-based assays targeting intracellular components or the development of transdermal drug delivery systems.

Recommendation: For any new research program involving 1-(Thiazolidin-2-yl)ethanone, it is strongly advised to procure both the hydrochloride and free base forms. A preliminary characterization following the protocols outlined in this guide will provide invaluable empirical data. This initial investment in understanding the compound's fundamental properties will prevent costly experimental failures, ensure data integrity, and accelerate the journey from the laboratory bench to potential therapeutic application.

References

  • J-Stage. (n.d.). Triboelectrification of Active Pharmaceutical Ingredients: Amines and Their Hydrochloride Salts.
  • BenchChem. (n.d.). A Comparative Analysis of 4-Glycylphenyl Benzoate Free Base and its Hydrochloride Salt: Physicochemical and Pharmaceutical Prope.
  • Serajuddin, A. T. M. (2016). Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH. ResearchGate.
  • Miyazaki, S., Nakano, M., & Arita, T. (1975). A comparison of solubility characteristics of free bases and hydrochloride salts of tetracycline antibiotics in hydrochloric acid solutions. Chemical & Pharmaceutical Bulletin, 23(6), 1197-204.
  • Nirwan, S., Chahal, V., & Kakkar, R. (2019). Thiazolidinones: Synthesis, Reactivity, and Their Biological Applications. Journal of Heterocyclic Chemistry.
  • Pharmaoffer.com. (2023, September 7). Hydrochloride vs Base: The Guide to API Forms in Pharmaceuticals.
  • ResearchGate. (n.d.). Synthesis and Biological Applications of Thiazolidinone.
  • BLD Pharm. (n.d.). 1-(Thiazolidin-2-yl)ethanone hydrochloride.
  • Systematic Reviews in Pharmacy. (n.d.). Synthesis and Biological Activity of Some New Thiazolidinone Derivatives.
  • MDPI. (n.d.). Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation.
  • Alheety, K. A. (2020). Synthesis and Biological Activity of Some New Thiazolidinone Derivatives. ResearchGate.
  • PubMed Central. (2024). An Insight into Rational Drug Design: The Development of In-House Azole Compounds with Antimicrobial Activity.
  • Kumar, H., et al. (2022). Synthesis, biological evaluation and in-silico ADME studies of novel series of thiazolidin-2,4-dione derivatives as antimicrobial, antioxidant and anticancer agents. PubMed Central.
  • MDPI. (2022). Thiazolidin-2,4-Dione Scaffold: An Insight into Recent Advances as Antimicrobial, Antioxidant, and Hypoglycemic Agents.
  • Asian Journal of Chemistry. (n.d.). Synthesis and Antimicrobial Activity of Some Thiazolidinone Derivatives from 2-Methyl, 8-hydroxy Quinoline.
  • Synblock. (n.d.). CAS 67399-73-9 | 1-(Thiazolidin-2-yl)ethanone hydrochloride.

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A Technical Guide to the Synthesis and Characterization of 1-(Thiazolidin-2-yl)ethanone Hydrochloride: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed technical analysis of the synthesis and characterization of 1-(thiazolidin-2-yl)ethanone hydrochloride, a heterocyclic compound of interest in synthetic and medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this document presents a proposed synthetic route and expected characterization outcomes based on established methodologies for structurally related compounds. To provide a robust comparative framework, we will analyze the proposed synthesis and properties of the target compound in relation to a well-documented analogue, N-acetyl-thiazolidine-4-carboxylic acid (NATCA). This guide is intended to serve as a valuable resource for researchers seeking to synthesize and study this and similar thiazolidine derivatives, with a focus on experimental reproducibility and scientific integrity.

Introduction to the Thiazolidine Scaffold

Thiazolidine and its derivatives are a prominent class of five-membered heterocyclic compounds containing a sulfur and a nitrogen atom. This scaffold is a core component in a variety of natural products and synthetic pharmaceuticals, exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The versatility of the thiazolidine ring allows for substitutions at various positions, enabling the fine-tuning of its physicochemical and pharmacological properties. The N-acetylation of thiazolidines is a common modification that can influence the compound's stability, solubility, and biological interactions.

Proposed Synthesis of 1-(Thiazolidin-2-yl)ethanone Hydrochloride

The synthesis of 1-(thiazolidin-2-yl)ethanone hydrochloride can be conceptually approached in a two-step sequence: the formation of the 2-acetylthiazolidine intermediate, followed by its conversion to the hydrochloride salt.

Synthesis of 2-Acetylthiazolidine

A plausible and efficient method for the synthesis of the 2-acetylthiazolidine core is the reaction of cysteamine (2-aminoethanethiol) with acetylacetone (2,4-pentanedione). This approach is based on the general principle of thiazolidine formation from the condensation of a compound containing an amino and a thiol group with a ketone or aldehyde.

Experimental Protocol:

  • Materials: Cysteamine hydrochloride, acetylacetone, triethylamine (or another suitable base), methanol (or another appropriate solvent), diethyl ether.

  • Procedure:

    • To a solution of cysteamine hydrochloride (1 equivalent) in methanol, add triethylamine (1.1 equivalents) dropwise at 0 °C to liberate the free base.

    • To this solution, add acetylacetone (1 equivalent) dropwise, maintaining the temperature at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure 2-acetylthiazolidine.

Causality of Experimental Choices:

  • The use of a base like triethylamine is crucial to neutralize the hydrochloride of the starting material and facilitate the nucleophilic attack of the free amine.

  • Methanol is a common solvent for such condensations as it effectively dissolves the reactants.

  • The reaction is typically carried out at room temperature to allow for a reasonable reaction rate without promoting side reactions.

Formation of the Hydrochloride Salt

The final step is the conversion of the 2-acetylthiazolidine base into its hydrochloride salt to improve its stability and handling properties.

Experimental Protocol:

  • Materials: 2-Acetylthiazolidine, anhydrous diethyl ether, hydrochloric acid solution in diethyl ether (e.g., 2 M).

  • Procedure:

    • Dissolve the purified 2-acetylthiazolidine in a minimal amount of anhydrous diethyl ether.

    • Cool the solution in an ice bath.

    • Add a solution of hydrochloric acid in diethyl ether dropwise with stirring until precipitation is complete.

    • Collect the precipitate by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum to obtain 1-(thiazolidin-2-yl)ethanone hydrochloride as a solid.

Causality of Experimental Choices:

  • Anhydrous conditions are important to prevent the hydrolysis of the product and the introduction of water into the final salt.

  • Diethyl ether is a good solvent for this purpose as the free base is soluble, while the hydrochloride salt is typically insoluble, facilitating its precipitation.

Visualizing the Synthetic Workflow:

G cluster_0 Step 1: Synthesis of 2-Acetylthiazolidine cluster_1 Step 2: Hydrochloride Salt Formation Cysteamine HCl Cysteamine HCl Reaction_1 Condensation Reaction Cysteamine HCl->Reaction_1 Acetylacetone Acetylacetone Acetylacetone->Reaction_1 Triethylamine Triethylamine Triethylamine->Reaction_1 Methanol Methanol Methanol->Reaction_1 Purification_1 Column Chromatography Reaction_1->Purification_1 2-Acetylthiazolidine 2-Acetylthiazolidine Purification_1->2-Acetylthiazolidine 2-Acetylthiazolidine_input 2-Acetylthiazolidine Reaction_2 Salt Formation 2-Acetylthiazolidine_input->Reaction_2 HCl_in_Ether HCl in Diethyl Ether HCl_in_Ether->Reaction_2 Final_Product 1-(Thiazolidin-2-yl)ethanone hydrochloride Reaction_2->Final_Product

Caption: Structural comparison of the free bases.

Reproducibility of Experimental Results

The reproducibility of the proposed synthesis of 1-(thiazolidin-2-yl)ethanone hydrochloride will depend on several critical factors:

  • Purity of Starting Materials: The purity of cysteamine hydrochloride and acetylacetone will directly impact the yield and purity of the final product.

  • Control of Reaction Conditions: Temperature and reaction time should be carefully controlled to minimize the formation of side products.

  • Efficiency of Purification: The effectiveness of the column chromatography step is crucial for isolating the pure 2-acetylthiazolidine intermediate.

  • Anhydrous Conditions for Salt Formation: The presence of moisture during the hydrochloride salt formation can lead to a lower yield and a less stable product.

Common challenges in thiazolidine synthesis include the potential for over-reaction or the formation of dimeric byproducts. Careful monitoring by TLC and optimization of reaction conditions are key to achieving reproducible results. The synthesis of thiazolidine derivatives can be influenced by various factors such as the choice of solvent and catalyst, which can affect the reaction rate and yield. [1]

Conclusion

This guide has presented a comprehensive overview of a proposed synthetic route and characterization strategy for 1-(thiazolidin-2-yl)ethanone hydrochloride. By leveraging established chemical principles and comparing the target compound with a well-known analogue, we have provided a scientifically grounded framework for its preparation and analysis. The detailed protocols and discussion of experimental causality are intended to aid researchers in the reproducible synthesis of this and other thiazolidine derivatives. Further experimental validation of the proposed methods is encouraged to establish a definitive performance profile for this compound.

References

  • Saeed, A., et al. (2021). Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. Molecules, 26(11), 3193. [Link]

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  • Systematic Reviews in Pharmacy. Synthesis and Biological Activity of Some New Thiazolidinone Derivatives. [Link]

  • Tikrit Journal of Pure Science. Synthesis of some thiazolidinones and N-acetyl amino derivatives from 4-amino sulphamethaoxazole. [Link]

  • Indian Journal of Chemistry. Synthesis and Pharmacological Evaluation of Azetidin-2-ones and Thiazolidin-4-ones Encompassing Benzothiazole. [Link]

  • Asian Journal of Chemistry. Synthesis and Biological Activity of Thiazole, 4-Thiazolidine, Azetidinone Having Tetrahydrocarbazole Moiety. [Link]

  • ResearchGate. Synthesis of 2-(2,4-dioxothiazolidin-5-yl)acetyl chloride and... [Link]

  • ResearchGate. Synthesis and antimicrobial activity of 2-substituted-3-acetyl thiazolidine -4-carbonyl-amino acid derivatives. [Link]

  • PubChem. 2-Acetyl-2-thiazoline. National Center for Biotechnology Information. [Link]

  • NIST WebBook. Thiazolidine, 2-ethyl-. National Institute of Standards and Technology. [Link]

  • Paper Publications. Synthesis, Characterization and Biological Evaluation of Substituted Thiazolidin-4-Ones as Antimicrobial Agents. [Link]

  • SpectraBase. 3-Acetyl-2-ethyl-thiazolidine. [Link]

  • Rasayan Journal of Chemistry. Synthesis and Biological Evaluation of Thiazolidine-2, 4-Dione Based Quinazolinone Derivatives for Antimicrobial and Antioxidant Activity. [Link]

  • ResearchGate. PROCESS, PREPARATION AND CHARACTERIZATION OF OPTICALLY ACTIVE BIOSTIMULANT N-ACETYL-L- THIAZOLIDINE-2-CARBOXYLIC ACID BY ASYMMETRIC TRANSFORMATION AND SYNERGISTIC EFFECT OF PREPARED NATCA WITH BIOSTIMULANTS FROM RED SEA WEED. [Link]

  • Lotus Enterprise. N-Acetyl Thiazolidine Carboxylic Acid –. [Link]

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  • Kumar, H., et al. (2022). Synthesis, biological evaluation and in-silico ADME studies of novel series of thiazolidin-2,4-dione derivatives as antimicrobial, antioxidant and anticancer agents. Future Journal of Pharmaceutical Sciences, 8(1), 46. [Link]

  • ResearchGate. Figure S2. 1 H NMR spectrum of... [Link]

  • Google Patents. Method for producing 2-substituted-thiazolidine-4-carboxylic acids.
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  • SpectraBase. Thiazolidine-2-carboxylic acid. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-(Thiazolidin-2-yl)ethanone Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Use by Laboratory Professionals

As a senior application scientist, I understand that meticulous research and groundbreaking discoveries are intrinsically linked to a foundational culture of safety. The proper management of chemical reagents, from initial handling to final disposal, is a non-negotiable aspect of scientific integrity and operational excellence. This guide provides a detailed protocol for the safe and compliant disposal of 1-(Thiazolidin-2-yl)ethanone hydrochloride, a compound frequently utilized in synthetic and medicinal chemistry. Our aim is to empower you with the knowledge to not only follow procedures but to understand the rationale behind them, ensuring the safety of yourself, your colleagues, and the environment.

Hazard Identification and Risk Assessment

Before any disposal protocol is initiated, a thorough understanding of the compound's potential hazards is paramount. 1-(Thiazolidin-2-yl)ethanone hydrochloride is a heterocyclic compound that, like many of its class, requires careful handling. While a specific, comprehensive safety data sheet for this exact compound is not widely available, we can infer its likely hazardous properties from structurally similar thiazolidine derivatives and hydrochloride salts.

Based on analogous compounds, 1-(Thiazolidin-2-yl)ethanone hydrochloride should be treated as a substance that is potentially harmful if swallowed, and may cause skin, eye, and respiratory irritation.[1][2][3][4] The hydrochloride salt form suggests that it is an acidic compound.

Table 1: Hazard Profile of 1-(Thiazolidin-2-yl)ethanone Hydrochloride (Inferred)

Hazard ClassPotential EffectsPrecautionary Statements
Acute Toxicity (Oral) Harmful if swallowed.[2][5]Do not eat, drink or smoke when using this product.[2][5] If swallowed, call a poison center or doctor immediately.[2][5]
Skin Corrosion/Irritation Causes skin irritation.[1][2][3][4]Wash skin thoroughly after handling.[1][2][3] Wear protective gloves.[1][2][3]
Eye Damage/Irritation Causes serious eye irritation.[1][2][3][4]Wear eye protection.[1][2][3] If in eyes, rinse cautiously with water for several minutes.[1][2][3]
Respiratory Irritation May cause respiratory irritation.[1][2][4]Avoid breathing dust.[2][3] Use only in a well-ventilated area.[1][2]

Personal Protective Equipment (PPE)

The consistent and correct use of Personal Protective Equipment is your primary defense against chemical exposure. When handling 1-(Thiazolidin-2-yl)ethanone hydrochloride for disposal, the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles are required to protect against splashes.

  • Hand Protection: Wear chemically resistant gloves, such as nitrile gloves.

  • Body Protection: A standard laboratory coat should be worn.

  • Respiratory Protection: If handling the solid material outside of a fume hood where dust may be generated, a NIOSH-approved respirator is recommended.

Spill Management

In the event of a spill, immediate and appropriate action is crucial to prevent wider contamination and exposure.

For Small Spills (Solid):

  • Ensure the area is well-ventilated.

  • Wearing appropriate PPE, gently sweep the solid material to avoid generating dust.

  • Collect the material in a clearly labeled, sealable container for hazardous waste disposal.

  • Clean the spill area with a suitable solvent (e.g., water), and collect the cleaning materials as hazardous waste.

For Small Spills (in Solution):

  • Absorb the spill with an inert material, such as vermiculite or sand.

  • Collect the absorbent material into a labeled, sealable container for hazardous waste.

  • Decontaminate the spill area with an appropriate solvent and collect the cleaning materials as hazardous waste.

Disposal Procedures

The disposal of 1-(Thiazolidin-2-yl)ethanone hydrochloride must adhere to all federal, state, and local regulations.[1][6][7] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[6]

Step 1: Waste Segregation

Proper segregation of chemical waste is essential for safe and efficient disposal.[8] Waste containing 1-(Thiazolidin-2-yl)ethanone hydrochloride should be collected in a dedicated, properly labeled hazardous waste container.[6][7][8]

  • Solid Waste: Unused or expired 1-(Thiazolidin-2-yl)ethanone hydrochloride, as well as any grossly contaminated disposable labware (e.g., weigh boats, gloves), should be placed in a designated solid hazardous waste container.

  • Liquid Waste: Solutions containing 1-(Thiazolidin-2-yl)ethanone hydrochloride should be collected in a separate liquid hazardous waste container. Do not mix incompatible waste streams.[9] For instance, avoid mixing acidic waste with bases or cyanides.[9]

Step 2: Container Management

The choice and handling of waste containers are governed by safety and regulatory compliance.

  • Compatibility: Use containers that are chemically compatible with the waste. For acidic hydrochloride salt solutions, plastic containers are often preferred.[7]

  • Labeling: All waste containers must be clearly and accurately labeled with the words "Hazardous Waste" and a full list of the chemical constituents.[6][7][8] This information is critical for the safety of waste handlers and for proper disposal.[6]

  • Closure: Keep waste containers securely closed at all times, except when adding waste.[6][7][9]

Step 3: Neutralization of Aqueous Waste (for Hydrochloride Salts)

For aqueous solutions containing 1-(Thiazolidin-2-yl)ethanone hydrochloride, neutralization may be a necessary pre-treatment step before collection by your institution's environmental health and safety (EHS) office. Always consult with your EHS department before proceeding with any neutralization.

  • Dilution: If the solution is concentrated, it should first be diluted by slowly adding it to a larger volume of cold water. Always add acid to water, never the other way around. [10][11]

  • Neutralization: Slowly add a weak base, such as sodium bicarbonate (baking soda), to the diluted acidic solution with constant stirring.[11] The reaction is complete when fizzing ceases.[11]

  • pH Verification: Use a pH meter or pH paper to confirm that the final pH of the solution is between 6.0 and 8.0.

  • Collection: The neutralized solution should still be collected as hazardous waste, as it contains the thiazolidine derivative.

Step 4: Arranging for Disposal

Once your hazardous waste container is full, or if it has been in storage for an extended period, contact your institution's EHS office to arrange for pickup and disposal.[6][7] They are responsible for ensuring the waste is managed and disposed of in compliance with all regulations.[6][7]

Decontamination

All non-disposable glassware and equipment that have come into contact with 1-(Thiazolidin-2-yl)ethanone hydrochloride must be thoroughly decontaminated.

  • Initial Rinse: Rinse the glassware with a suitable solvent (e.g., the solvent used in the experiment) and collect this rinse as hazardous waste.

  • Washing: Wash the glassware with soap and water.

  • Final Rinse: Perform a final rinse with deionized water.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of waste containing 1-(Thiazolidin-2-yl)ethanone hydrochloride.

DisposalWorkflow Disposal Decision Workflow for 1-(Thiazolidin-2-yl)ethanone Hydrochloride Start Waste Generated (Contaminated with 1-(Thiazolidin-2-yl)ethanone hydrochloride) Waste_Type Is the waste solid or liquid? Start->Waste_Type Empty_Containers Decontaminate empty containers and dispose of as per institutional guidelines. Start->Empty_Containers Solid_Waste Collect in a labeled solid hazardous waste container. Waste_Type->Solid_Waste Solid Liquid_Waste Is the waste aqueous? Waste_Type->Liquid_Waste Liquid Pickup Arrange for pickup by EHS. Solid_Waste->Pickup Aqueous_Waste Consult EHS about neutralization. If approved, neutralize to pH 6-8. Liquid_Waste->Aqueous_Waste Yes Non_Aqueous_Waste Collect in a labeled liquid hazardous waste container. Liquid_Waste->Non_Aqueous_Waste No Collect_Neutralized Collect neutralized solution in a labeled liquid hazardous waste container. Aqueous_Waste->Collect_Neutralized Non_Aqueous_Waste->Pickup Collect_Neutralized->Pickup

Caption: Decision workflow for the disposal of 1-(Thiazolidin-2-yl)ethanone hydrochloride.

Conclusion

The responsible disposal of 1-(Thiazolidin-2-yl)ethanone hydrochloride is a critical component of laboratory safety and environmental stewardship. By adhering to these guidelines, you contribute to a safer research environment for everyone. Always remember that your institution's Environmental Health and Safety department is your primary resource for any questions regarding chemical waste management.

References

  • Laboratory Waste Management Guidelines. (n.d.).
  • Good Laboratory Practices: Waste Disposal. (n.d.). SCION Instruments.
  • Laboratory Chemical Waste Management Guidelines. (n.d.). University of Pennsylvania EHRS.
  • Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University.
  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health.
  • 1-(1,2,3,4-Tetrahydroisoquinolin-6-yl)ethanone hydrochloride Safety Data Sheet. (n.d.). AK Scientific, Inc.
  • Safety Data Sheet. (n.d.). Merck Millipore.
  • Proper disposal of chemicals. (2025, August 20). Sciencemadness Wiki.
  • 1-(3-Aminoazetidin-1-yl)ethanone hydrochloride Safety Data Sheet. (n.d.). Synquest Labs.
  • How to dispose of hydrochloric acid. (n.d.). Lab Alley.
  • 2,4-Thiazolidinedione Safety Data Sheet. (2009, September 26).
  • 2-Amino-1-(3-thienyl)ethanone hydrochloride Safety Data Sheet. (n.d.). AK Scientific, Inc.

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Personal protective equipment for handling 1-(Thiazolidin-2-yl)ethanone hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary objective is to empower your research by ensuring the highest standards of safety and operational excellence. Handling novel or specialized chemical compounds requires more than just following a checklist; it demands a deep, causal understanding of the risks involved and the rationale behind each safety protocol. This guide for 1-(Thiazolidin-2-yl)ethanone hydrochloride is designed not as a rigid template, but as a dynamic framework for building a culture of safety and confidence in your laboratory. We will move beyond simply listing personal protective equipment (PPE) and delve into the why—grounding every recommendation in established safety principles and the known hazard profile of analogous compounds.

Section 1: Hazard Identification and Risk Assessment

A thorough risk assessment is the cornerstone of any laboratory safety plan. While a specific, comprehensive Safety Data Sheet (SDS) for 1-(Thiazolidin-2-yl)ethanone hydrochloride (CAS No. 1993017-93-8) is not widely available, we can infer its potential hazards by examining structurally similar compounds. Analogues such as other ethanone hydrochlorides and thiazolidine derivatives are classified with specific hazard statements under the Globally Harmonized System (GHS).[1][2][3]

Based on this data, we must operate under the assumption that this compound presents the following risks until proven otherwise:

  • H302: Harmful if swallowed. [2]

  • H315: Causes skin irritation. [1][2][3]

  • H319: Causes serious eye irritation. [1][2][3]

  • H335: May cause respiratory irritation. [1][2][3]

These classifications are not merely administrative; they are critical inputs that directly dictate our handling procedures and PPE selection. The hydrochloride salt form may also mean that upon decomposition, it could release hazardous substances like hydrogen chloride gas, nitrogen oxides, and carbon oxides.[1][2]

Section 2: The Core Principle: Hierarchy of Controls

Before we even discuss PPE, it is crucial to understand its place in the overall safety strategy. PPE is the last line of defense. A robust safety protocol always prioritizes engineering and administrative controls to minimize exposure potential.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for Chemical Handling Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution Reduce Hazard Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Isolate People Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative Change How People Work PPE Personal Protective Equipment (PPE) (Least Effective) Administrative->PPE Protect the Worker

Caption: The Hierarchy of Controls prioritizes safer work systems over reliance on individual protection.

For 1-(Thiazolidin-2-yl)ethanone hydrochloride, this means:

  • Engineering Controls: All handling of the solid compound or its solutions must be performed within a certified chemical fume hood to mitigate respiratory exposure.[4]

  • Administrative Controls: You must establish and follow a Standard Operating Procedure (SOP) for this chemical. All personnel must be trained on this SOP and the specific hazards of the compound.

Only after these controls are in place do we select the appropriate PPE to protect against residual risks.

Section 3: Mandatory Personal Protective Equipment (PPE) Protocol

The selection of PPE is a direct response to the anticipated hazards of skin, eye, and respiratory irritation.

Protection Area Required PPE Standard (Example) Causality and Rationale
Eye and Face Chemical Splash GogglesOSHA 29 CFR 1910.133 or EU EN166Prevents Serious Eye Irritation (H319). The solid is likely a fine powder that can easily become airborne. Goggles provide a full seal to protect against dust and accidental splashes of solutions.[1]
Hand Nitrile Gloves29 CFR 1910.138Prevents Skin Irritation (H315). Provides a chemical barrier against direct contact. Always double-check glove compatibility and inspect for tears before use. Contaminated gloves must be removed and disposed of properly.[1][2]
Body Laboratory CoatN/AMinimizes Skin Contact. A fully buttoned lab coat protects skin and personal clothing from contamination by dust or minor spills.[1]
Respiratory N/A (with engineering controls)29 CFR 1910.134Prevents Respiratory Irritation (H335). When working in a certified fume hood, additional respiratory protection is typically not required. If engineering controls fail or are unavailable for a specific task, a NIOSH-approved respirator would be necessary.[2]

Section 4: Step-by-Step Handling and Operational Plan

This protocol provides a direct, procedural guide for safely handling 1-(Thiazolidin-2-yl)ethanone hydrochloride.

1. Preparation and Pre-Handling Checklist:

  • Verify Fume Hood: Confirm the chemical fume hood has a valid certification and the airflow is functioning correctly.

  • Assemble Materials: Place all necessary equipment (spatulas, weigh boats, glassware, solvent) inside the fume hood before introducing the chemical.

  • Locate Safety Equipment: Confirm the location and operational status of the nearest safety shower, eyewash station, and spill kit.

  • Don PPE: Put on all required PPE (lab coat, goggles, gloves) before opening the primary chemical container.

2. Weighing and Aliquoting (Inside Fume Hood):

  • Minimize Dust: Open the container slowly. Handle the solid gently to minimize the generation of airborne dust.

  • Use Designated Tools: Use clean, designated spatulas for transferring the compound.

  • Tare and Weigh: Place a weigh boat on the balance, tare its weight, and carefully add the desired amount of the compound.

  • Secure Container: Tightly close the primary container immediately after use and store it in a cool, dry, well-ventilated area away from incompatible materials like strong oxidizing agents.[1][2][5]

  • Clean Up: Carefully wipe down the balance and surrounding surfaces with a damp cloth to collect any residual dust. Dispose of the cloth as chemical waste.

3. Spill Management:

  • Alert Personnel: Immediately alert others in the lab.

  • Isolate the Area: Secure the area of the spill to prevent others from entering.

  • Assess the Spill: If the spill is large or you feel unsafe, evacuate and call emergency personnel.

  • Clean-Up (for small spills):

    • Wearing your full PPE, gently cover the spill with an inert absorbent material like sand or vermiculite.[1][5]

    • Avoid sweeping dry powder. If necessary, lightly moisten the absorbent material to prevent dust generation.

    • Carefully scoop the mixture into a designated, labeled hazardous waste container.

    • Decontaminate the area with soap and water.

4. Decontamination and Waste Disposal:

  • Tool Decontamination: All non-disposable tools (spatulas, glassware) should be thoroughly rinsed with an appropriate solvent inside the fume hood.

  • PPE Removal: Remove gloves using the proper technique (peeling one off with the other) to avoid skin contact. Remove your lab coat and goggles.

  • Hand Washing: Wash hands thoroughly with soap and water after every handling session.[1][6][7]

  • Waste Disposal: All solid waste (contaminated gloves, weigh boats, absorbent material) must be placed in a clearly labeled, sealed hazardous waste container. Aqueous waste should be collected in a designated, labeled hazardous waste container. Do not pour any waste down the drain.[1][2][6] All disposal must comply with local, state, and federal regulations.

Section 5: Emergency Response Procedures

Immediate and correct action is critical in the event of an exposure.

  • Inhalation: Immediately move the affected person to fresh air. If they feel unwell or have difficulty breathing, call a poison center or doctor.[1][7][8]

  • Skin Contact: Immediately take off all contaminated clothing. Rinse the affected skin area with plenty of soap and water. If skin irritation occurs, seek medical advice.[1][7][8]

  • Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes. If eye irritation persists, get immediate medical attention.[1][7][8]

  • Ingestion: Rinse mouth. Do NOT induce vomiting. Immediately call a poison center or doctor.[2][6][7]

When seeking medical attention, always bring the Safety Data Sheet (or this guide if an SDS is unavailable) for the compound.

References

  • Miaodian Stationery. (2021). Material Safety Data Sheet. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Antibacterial Activity of New Thiazolidine-2,4-dione-Based Chlorophenylthiosemicarbazone Hybrids. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies. PubMed Central. Retrieved from [Link]

  • ResearchGate. (2023). Synthesis and antibacterial activity of azetidinone and thiazolidinone derivatives of 1-(1',3'-thiazol-4-yl)-amino-2-phenyl-4-cyclohexylideneimidazol-5-one. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.